3-Oxooctadecanoic acid
Description
Properties
IUPAC Name |
3-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGUZWHNVQJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Oxooctadecanoic Acid: A Technical Guide to its Biological Function in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxooctadecanoic acid, a long-chain beta-keto fatty acid, serves as a pivotal intermediate in the catabolism of fatty acids. While not a direct signaling molecule, its metabolic processing is intrinsically linked to cellular energy homeostasis and the regulation of metabolic pathways. This technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its role in fatty acid beta-oxidation. This document details its metabolic fate, the enzymes involved in its transformation, and its contribution to cellular energy production. Furthermore, this guide outlines detailed experimental protocols for its study and presents quantitative data derived from analogous compounds to facilitate experimental design, alongside visualizations of relevant metabolic pathways and experimental workflows.
Introduction
This compound, also known as 3-ketostearic acid, is a saturated fatty acid with an oxo group at the beta-carbon position.[1][2][3] In biological systems, its primary significance lies in its role as a transient intermediate in the mitochondrial beta-oxidation of fatty acids.[2][4] This catabolic process is fundamental for energy production from lipids, generating acetyl-CoA, NADH, and FADH2, which subsequently fuel the citric acid cycle and oxidative phosphorylation.[5][6] Understanding the metabolism of this compound and the enzymes that process it is crucial for elucidating the intricacies of lipid metabolism and identifying potential therapeutic targets for metabolic disorders.
Metabolic Pathway and Enzymology
The biological activity of this compound is realized through its coenzyme A (CoA) derivative, 3-oxooctadecanoyl-CoA.[1][2] The free acid must first be activated to this thioester form to enter the beta-oxidation spiral.
Activation of this compound
Before it can be metabolized, this compound is activated by acyl-CoA synthetase enzymes, a reaction that consumes ATP to form 3-oxooctadecanoyl-CoA.
Role in Beta-Oxidation
3-Oxooctadecanoyl-CoA is the substrate for the final enzymatic step in each cycle of beta-oxidation, which is catalyzed by 3-ketoacyl-CoA thiolase.[2][4] This enzyme facilitates the thiolytic cleavage of 3-oxooctadecanoyl-CoA, yielding acetyl-CoA and hexadecanoyl-CoA (palmitoyl-CoA), which is two carbons shorter. The shortened acyl-CoA then re-enters the beta-oxidation pathway for further degradation.
References
An In-depth Technical Guide on the Role of 3-Keto Stearic Acid in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Keto stearic acid, also known as 3-oxooctadecanoic acid, is a beta-keto fatty acid that holds a significant, albeit transient, position in cellular metabolism. While its role as a distinct signaling molecule in mammalian cells is not well-established, its Coenzyme A (CoA) derivative, 3-keto stearoyl-CoA, is a critical intermediate in the catabolism of stearic acid through the fatty acid beta-oxidation pathway. In contrast, in bacteria and plants, it serves as an intermediate in the type II fatty acid biosynthesis pathway. This guide provides a comprehensive overview of the metabolic context of 3-keto stearic acid, details its formation and degradation, and explores its potential, though speculative, roles in cellular processes. Furthermore, we present detailed experimental protocols for its analysis and summarize relevant enzymatic data to equip researchers with the necessary tools to investigate this molecule and its potential therapeutic implications.
Introduction to 3-Keto Stearic Acid
3-Keto stearic acid (this compound) is a long-chain keto fatty acid.[1] In mammalian cells, its primary significance lies in its role as a metabolic intermediate in the mitochondrial and peroxisomal beta-oxidation of stearic acid (C18:0), a common saturated fatty acid.[2] Unlike its parent molecule, stearic acid, which has been implicated in various signaling pathways, the direct signaling functions of free 3-keto stearic acid in mammals are currently not well understood.[3][4] However, its formation is an indispensable step in the energy extraction from one of the most abundant dietary saturated fatty acids.
In prokaryotes and plants, 3-keto stearic acid is an intermediate in the dissociated (type II) fatty acid biosynthesis pathway, where it is generated from hexadecenoyl-acyl-carrier-protein (ACP) and malonyl-ACP by the enzyme β-ketoacyl-ACP synthase II.[5] This highlights a divergent role of this molecule in different domains of life.
Metabolic Pathways Involving 3-Keto Stearic Acid
Fatty Acid Beta-Oxidation in Mammalian Cells
In mammals, 3-keto stearoyl-CoA is the third intermediate in each cycle of the beta-oxidation of stearoyl-CoA. This process systematically shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.
The key enzymatic steps involving the 18-carbon acyl-CoA are:
-
Dehydrogenation: Stearoyl-CoA is oxidized by Acyl-CoA Dehydrogenase to introduce a double bond.
-
Hydration: Enoyl-CoA Hydratase adds a water molecule across the double bond, forming 3-hydroxy stearoyl-CoA.
-
Dehydrogenation: 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-keto stearoyl-CoA .
-
Thiolysis: 3-Ketoacyl-CoA Thiolase cleaves 3-keto stearoyl-CoA, releasing acetyl-CoA and palmitoyl-CoA (C16-CoA), which then undergoes further rounds of beta-oxidation.
Type II Fatty Acid Synthesis in Bacteria and Plants
In bacteria and plants, 3-keto stearic acid is an intermediate in the fatty acid synthesis pathway. The key reaction is the condensation of hexadecenoyl-ACP with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase II, to form 3-oxo octadecenoyl-ACP.[5] Subsequent removal of the ACP group yields the free 3-keto stearic acid.[5]
Potential Cellular Roles and Signaling
While direct evidence for a signaling role of free 3-keto stearic acid in mammalian cells is lacking, we can hypothesize potential functions based on related molecules.
-
Metabolic Regulation: As an intermediate in fatty acid oxidation, the levels of 3-keto stearoyl-CoA are tightly linked to the energy status of the cell. It is plausible that accumulation of this intermediate could provide feedback regulation on the beta-oxidation pathway.
-
Precursor to Other Molecules: Although not documented, it is theoretically possible that 3-keto stearic acid could be a substrate for other enzymatic reactions, leading to the formation of novel signaling lipids.
-
Comparison to Stearic Acid Signaling: Stearic acid itself has been shown to influence mitochondrial dynamics by regulating mitofusin activity.[3] It is possible that its metabolites, including 3-keto stearic acid, could have distinct or overlapping roles in mitochondrial function.
Quantitative Data
| Enzyme | Substrate | Product(s) | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA, NADH | Rat Liver | 20-100 | 1000-5000 | [6] |
| 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoA | Acyl-CoA (n-2), Acetyl-CoA | Rat Heart | 1-10 | 5000-15000 | [6] |
| Acyl-CoA Thioesterases (ACOTs) | Long-chain Acyl-CoAs | Free Fatty Acid, CoASH | Various | 1-20 | Variable | [6] |
Note: The provided kinetic parameters are representative estimates from the literature for enzymes acting on long-chain fatty acyl-CoAs and may vary based on specific experimental conditions.
Experimental Protocols
The analysis of 3-keto stearic acid in biological samples requires sensitive and specific analytical techniques due to its likely low abundance and transient nature. Below is a detailed protocol for its detection and quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Protocol: UPLC-MS/MS Analysis of 3-Keto Stearic Acid
Objective: To extract, detect, and quantify 3-keto stearic acid from cultured cells or tissue homogenates.
Materials:
-
Cultured cells or tissue sample
-
Internal Standard (IS): 13C-labeled 3-keto stearic acid (if available) or a structurally similar keto-fatty acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer
Methodology:
-
Sample Preparation and Extraction: a. Harvest and wash cultured cells (approx. 1x10^6) with ice-cold PBS. For tissues, homogenize ~50 mg in ice-cold PBS. b. Add 1 mL of ice-cold 80% methanol containing the internal standard. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes to precipitate proteins. e. Centrifuge at 15,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of 50% methanol for UPLC-MS/MS analysis.
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: Linear gradient to 98% B
-
10-12 min: Hold at 98% B
-
12-12.1 min: Return to 50% B
-
12.1-15 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Keto Stearic Acid: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Conclusion and Future Directions
The primary role of 3-keto stearic acid in mammalian cells is as the CoA-esterified intermediate, 3-keto stearoyl-CoA, within the fatty acid beta-oxidation pathway. Its existence as a free acid is likely to be transient and at very low concentrations. While its direct signaling functions remain to be elucidated, its central position in lipid metabolism makes it a molecule of interest. Future research should focus on developing sensitive analytical methods to accurately measure its cellular levels under different metabolic conditions. Investigating the activity of acyl-CoA thioesterases towards 3-keto stearoyl-CoA could provide insights into the potential for the formation of the free acid. Furthermore, exploring the effects of exogenously applied 3-keto stearic acid on cellular processes, such as mitochondrial function and gene expression, may reveal novel biological activities. A deeper understanding of the metabolism and potential functions of 3-keto stearic acid could open new avenues for therapeutic interventions in metabolic diseases.
References
The Metabolic Crossroads of 3-Oxooctadecanoic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Core Metabolic Pathway, Analytical Methodologies, and Clinical Relevance
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, 3-Oxooctadecanoic acid represents a key, albeit transient, intermediate in the catabolism of long-chain fatty acids. Understanding its metabolic fate is crucial for deciphering the regulation of cellular energy homeostasis and for identifying potential therapeutic targets in a range of metabolic disorders. This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing the enzymatic processes, regulatory mechanisms, and its association with human health and disease. This document summarizes available quantitative data, provides detailed experimental protocols for the analysis of related compounds, and visualizes the core concepts through signaling and workflow diagrams.
The Core Metabolic Pathway: Beta-Oxidation of Octadecanoic Acid
This compound, in its biologically active form as 3-oxooctadecanoyl-CoA, is an intermediate in the mitochondrial beta-oxidation of stearic acid (octadecanoic acid), an 18-carbon saturated fatty acid.[1][2][3] The beta-oxidation spiral is a four-step enzymatic process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[1][4]
The formation and subsequent cleavage of 3-oxooctadecanoyl-CoA occur in the final two steps of each beta-oxidation cycle. The pathway is as follows:
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of the fatty acyl-CoA, producing a trans-Δ²-enoyl-CoA and FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon, forming an L-3-hydroxyacyl-CoA.
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding the 3-ketoacyl-CoA (in this case, 3-oxooctadecanoyl-CoA) and NADH.[5]
-
Thiolytic Cleavage: 3-ketoacyl-CoA thiolase (also known as thiolase I) catalyzes the cleavage of the 3-ketoacyl-CoA by a molecule of coenzyme A (CoA-SH).[6] This reaction releases a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (in this case, hexadecanoyl-CoA or palmitoyl-CoA).[6]
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.[4] For very long-chain fatty acids (VLCFAs), initial rounds of beta-oxidation may occur in peroxisomes.[7][8]
Enzymology and Regulation
The key enzyme responsible for the processing of 3-oxooctadecanoyl-CoA is 3-ketoacyl-CoA thiolase . There are multiple isoforms of this enzyme with varying substrate specificities and subcellular localizations (mitochondrial and peroxisomal).[6] Thiolase I exhibits broad chain-length specificity, acting on a range of 3-ketoacyl-CoAs.[6]
Regulation of Beta-Oxidation and 3-Ketoacyl-CoA Levels:
The flux through the beta-oxidation pathway is tightly regulated at several levels:
-
Substrate Availability: The entry of long-chain fatty acids into the mitochondria via the carnitine shuttle is a major rate-limiting step and is inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[9]
-
Allosteric Regulation: The activity of beta-oxidation enzymes is sensitive to the ratios of NADH/NAD+ and acetyl-CoA/CoA.[1] High ratios of these products inhibit the pathway. Specifically, acetyl-CoA can directly inhibit 3-ketoacyl-CoA thiolase.[10]
-
Transcriptional Control: The expression of genes encoding beta-oxidation enzymes is regulated by nuclear receptors, primarily the Peroxisome Proliferator-Activated Receptors (PPARs).[11][12] Fatty acids and their derivatives can act as ligands for PPARs, leading to increased transcription of genes involved in their own catabolism.[9]
Quantitative Data
Direct quantitative data on the cellular concentrations of this compound and its CoA ester are scarce in the literature. However, data from studies on related long-chain fatty acyl-CoAs and the kinetics of 3-ketoacyl-CoA thiolase with various substrates can provide valuable context.
Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase with Various Substrates
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Thermus thermophilus HB8 | 3-Oxoadipyl-CoA | 30 ± 2 | 1.8 ± 0.1 | [13] |
| Thermus thermophilus HB8 | 3-Oxopimeloyl-CoA | 25 ± 1 | 1.5 ± 0.1 | [13] |
| Candida tropicalis | Acetoacetyl-CoA | 17 | N/A | [14] |
| Candida tropicalis | 3-Ketooctanoyl-CoA | 11 | N/A | [14] |
Note: N/A indicates data not available in the cited source. The data presented are from various organisms and may not directly reflect the kinetics in human cells but illustrate the enzyme's activity on different chain-length substrates.
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Physiological State | Reference |
| Palmitoyl-CoA (C16:0) | 15-30 | Fed | [15] |
| Stearoyl-CoA (C18:0) | 5-10 | Fed | [15] |
| Oleoyl-CoA (C18:1) | 20-40 | Fed | [15] |
Note: These values represent the total tissue levels of long-chain acyl-CoAs and serve as an indicator of the potential substrate pool for the later stages of beta-oxidation where 3-oxooctadecanoyl-CoA is formed.
Experimental Protocols
The analysis of this compound and its CoA ester requires specialized analytical techniques due to their low abundance and chemical properties. Below are detailed methodologies for their analysis, primarily based on mass spectrometry techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Hydroxy and 3-Oxo Fatty Acids
This method is suitable for the analysis of the free fatty acid form and typically requires derivatization to increase volatility.[16][17]
1. Sample Preparation and Extraction:
- To 500 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., 3-hydroxyoctadecanoic-d3 acid).[16]
- For total fatty acid analysis (free and esterified), hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes.[16]
- Acidify the samples with 6 M HCl.[16]
- Extract the lipids twice with 3 mL of ethyl acetate.[16]
- Evaporate the organic solvent under a stream of nitrogen.[16]
2. Derivatization:
- To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour to form trimethylsilyl (TMS) derivatives.[16]
3. GC-MS Analysis:
- Column: HP-5MS capillary column (or equivalent).[16]
- Injection: 1 µL in splitless mode.[16]
- Oven Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.[16]
- MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode. Monitor characteristic ions for the analyte and internal standard.[16]
Sample [label="Plasma/Serum Sample"];
Spike [label="Add Internal Standard"];
Hydrolysis [label="Alkaline Hydrolysis (Optional)"];
Acidification [label="Acidification"];
Extraction [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"];
Drying [label="Evaporation (Nitrogen Stream)"];
Derivatization [label="TMS Derivatization (BSTFA)"];
Analysis [label="GC-MS Analysis (SIM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantification [label="Data Analysis and Quantification"];
Sample -> Spike;
Spike -> Hydrolysis;
Hydrolysis -> Acidification;
Acidification -> Extraction;
Extraction -> Drying;
Drying -> Derivatization;
Derivatization -> Analysis;
Analysis -> Quantification;
}
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Long-Chain Acyl-CoAs
This method is suitable for the direct analysis of the CoA ester form.[18]
1. Sample Preparation and Extraction:
- Homogenize 100-200 mg of tissue in a suitable buffer.
- Perform solid-phase extraction (SPE) to isolate the acyl-CoAs.[18] A C18 SPE cartridge can be used.
- Elute the acyl-CoAs and concentrate the sample.
2. LC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm).[18]
- Mobile Phase: A gradient of ammonium hydroxide in water (pH 10.5) and acetonitrile.[18]
- MS Detection: Electrospray ionization (ESI) in positive mode using a triple quadrupole mass spectrometer.[18]
- Quantification: Use multiple reaction monitoring (MRM) to monitor specific precursor-product ion transitions for each acyl-CoA species.[18]
Synthesis of 3-Oxooctadecanoyl-CoA
A standard for the analysis can be synthesized from 3-ketopalmitic acid using N-hydroxysuccinimide esters.[19]
1. Activation of 3-Ketopalmitic Acid:
- React 3-ketopalmitic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., DCC) to form the N-hydroxysuccinimide ester of 3-ketopalmitic acid.
2. Thioesterification:
- React the N-hydroxysuccinimide ester of 3-ketopalmitic acid with coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form 3-oxohexadecanoyl-CoA.
- Purify the product using chromatography (e.g., HPLC).
Clinical Relevance and Disease Association
Defects in the beta-oxidation pathway can lead to a group of genetic disorders known as fatty acid oxidation disorders (FAODs). While a specific disorder related solely to this compound is not well-defined, deficiencies in the enzymes that process long-chain fatty acids can lead to the accumulation of its precursors.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: A deficiency in this enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoAs.
-
Mitochondrial Trifunctional Protein (MTP) Deficiency: This affects the last three steps of long-chain fatty acid beta-oxidation, including the 3-ketoacyl-CoA thiolase activity.
-
Zellweger Syndrome: This is a peroxisomal biogenesis disorder where the beta-oxidation of very long-chain fatty acids is impaired, leading to their accumulation.[3][7][8][20]
The accumulation of fatty acid intermediates can have lipotoxic effects and disrupt cellular signaling.
Signaling Pathways and Future Directions
While direct signaling roles for this compound are not well-established, long-chain fatty acids and their CoA esters are known to act as signaling molecules.[21][22][23]
-
PPAR Activation: Long-chain fatty acids are natural ligands for PPARs, which regulate the expression of genes involved in lipid metabolism.[9][24] The accumulation of fatty acid intermediates in FAODs can lead to the activation of PPARα.[9] Further research is needed to determine if 3-oxooctadecanoyl-CoA can directly modulate PPAR activity.
-
Nuclear Receptor Signaling: Beyond PPARs, fatty acids can influence other nuclear receptors like Retinoid X Receptors (RXRs), which form heterodimers with PPARs.[25][26][27][28]
The development of specific assays to quantify this compound and its CoA ester in various physiological and pathological states will be crucial for elucidating its precise role in cellular signaling and as a potential biomarker for metabolic diseases.
This technical guide provides a foundational understanding of the metabolic pathway of this compound. Further research, particularly in quantifying its cellular levels and exploring its direct signaling functions, will undoubtedly uncover new insights into the intricate network of lipid metabolism and its role in human health and disease.
References
- 1. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 2. Thiolase: A Versatile Biocatalyst Employing Coenzyme A–Thioester Chemistry for Making and Breaking C–C Bonds | Annual Reviews [annualreviews.org]
- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of C20–38 Fatty Acids in Plant Tissues | MDPI [mdpi.com]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 11. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. researchgate.net [researchgate.net]
- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Chemopreventive n-3 fatty acids activate RXRα in colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Omega-3 Fatty Acids Augment the Actions of Nuclear Receptor Agonists in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. rupress.org [rupress.org]
3-Keto Stearic Acid: A Metabolic Intermediate in Fatty Acid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Abstract
3-Keto stearic acid, also known as 3-oxooctadecanoic acid, is a pivotal metabolic intermediate in the type II fatty acid synthesis (FAS-II) pathway, predominantly found in bacteria and plants. This technical guide provides a comprehensive overview of the biosynthesis of 3-keto stearic acid, focusing on the enzymatic reactions and the broader context of fatty acid elongation. While direct quantitative data on the cellular concentrations and specific enzyme kinetics for 3-keto stearic acid are not extensively available in current literature, this guide outlines the established mechanisms of its formation and the experimental protocols necessary for its study. Furthermore, this document details methodologies for the analysis of fatty acid intermediates and discusses the potential, yet currently underexplored, role of keto-fatty acids in cellular signaling.
Introduction to 3-Keto Stearic Acid
3-Keto stearic acid (C18H34O3, molar mass: 298.46 g/mol ) is a transient β-keto fatty acid that serves as a key intermediate in the elongation cycle of fatty acid synthesis.[1] Specifically, it is the precursor to stearic acid in the FAS-II pathway. This pathway is distinct from the type I fatty acid synthesis (FAS-I) system found in mammals and fungi, making the enzymes of the FAS-II pathway, including the one producing 3-keto stearic acid, potential targets for the development of novel antibacterial agents.
Biosynthesis of 3-Keto Stearic Acid in the FAS-II Pathway
The synthesis of 3-keto stearic acid is an integral step in the elongation phase of the bacterial and plant fatty acid synthesis pathway. This process involves a series of enzymatic reactions that incrementally add two-carbon units to a growing acyl chain.
The key enzyme responsible for the formation of the 3-ketoacyl-ACP (acyl carrier protein) precursor to 3-keto stearic acid is β-ketoacyl-ACP synthase II (FabF) .[1] The reaction is a Claisen condensation where a C16 acyl-ACP (palmitoyl-ACP) is condensed with a two-carbon unit from malonyl-ACP.[1]
The overall reaction for the formation of 3-oxo-octadecanoyl-ACP is as follows:
Palmitoyl-ACP (C16) + Malonyl-ACP → 3-Oxo-octadecanoyl-ACP (C18) + ACP + CO2
Following this condensation, the 3-oxo-octadecanoyl-ACP undergoes a series of reduction and dehydration steps to form stearoyl-ACP, which can then be used for the synthesis of phospholipids and other cellular components. The free 3-keto stearic acid can be generated by the action of an acyl-ACP hydrolase.[1]
Below is a diagram illustrating the position of 3-keto stearic acid formation within the FAS-II elongation cycle.
Quantitative Data
Currently, there is a notable lack of publicly available quantitative data specifically detailing the intracellular concentrations of 3-keto stearic acid or the precise enzyme kinetics of β-ketoacyl-ACP synthase II (FabF) with its C16 substrate. This is likely due to the transient nature of 3-keto stearic acid as a metabolic intermediate within a larger biosynthetic pathway. However, general kinetic parameters for bacterial β-ketoacyl-ACP synthases have been reported in broader studies of fatty acid synthesis.
Table 1: General Properties of 3-Keto Stearic Acid
| Property | Value | Reference |
| Molecular Formula | C18H34O3 | [1] |
| Molar Mass | 298.46 g/mol | [1] |
| Synonyms | This compound, β-keto Stearic Acid | [1] |
Experimental Protocols
The analysis of 3-keto stearic acid and other fatty acid intermediates typically involves extraction from biological samples followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction of Fatty Acids from Biological Samples
Objective: To extract total fatty acids from bacterial cells or plant tissues.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass test tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Harvest bacterial cells by centrifugation or homogenize plant tissue in liquid nitrogen.
-
Resuspend the cell pellet or homogenized tissue in a known volume of methanol.
-
Add chloroform to the suspension in a ratio of 1:2 (methanol:chloroform).
-
Vortex the mixture vigorously for 15-20 minutes at room temperature.
-
Add 0.9% NaCl solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8.
-
Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be stored at -20°C until derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Objective: To convert fatty acids to their more volatile methyl esters for GC-MS analysis.
Materials:
-
BF3-methanol (14% w/v) or HCl-methanol (5% v/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Protocol:
-
Resuspend the dried lipid extract in a small volume of toluene.
-
Add 1-2 mL of BF3-methanol or HCl-methanol to the resuspended lipids.
-
Incubate the mixture at 60-100°C for 10-60 minutes in a tightly sealed tube.
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with a saturated NaCl solution to remove any remaining catalyst.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The FAMEs are now ready for GC-MS analysis.
GC-MS Analysis of FAMEs
Objective: To separate and identify fatty acid methyl esters.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3-5°C/min, hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 50-550.
Identification of 3-keto stearic acid methyl ester would be based on its retention time and comparison of its mass spectrum to known standards or spectral libraries.
The workflow for the analysis of 3-keto stearic acid is depicted below.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest a specific signaling role for 3-keto stearic acid. Research into the signaling functions of fatty acids has largely concentrated on more abundant species such as palmitic acid and stearic acid, or on specialized lipid mediators.
However, it is plausible that as a keto-acid, 3-keto stearic acid could have unexplored biological activities. Keto-acids are known to be involved in various metabolic and signaling processes. For instance, ketone bodies (acetoacetate and β-hydroxybutyrate) are not only energy substrates but also act as signaling molecules, for example, through the inhibition of histone deacetylases (HDACs).
Further research is warranted to investigate whether 3-keto stearic acid, or other β-keto fatty acids, can modulate cellular signaling pathways, potentially through interactions with nuclear receptors, ion channels, or by serving as precursors for novel signaling lipids.
The logical relationship for investigating potential signaling roles is outlined below.
References
3-Oxooctadecanoic Acid: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxooctadecanoic acid, a β-keto fatty acid, is a pivotal intermediate in the highly conserved type II fatty acid biosynthesis (FASII) pathway found in bacteria and plants. Its transient existence as an acyl carrier protein (ACP) conjugate, 3-oxooctadecanoyl-ACP, underscores its fundamental role in the elongation of fatty acid chains. This technical guide provides a comprehensive overview of the discovery of this compound within the broader context of fatty acid metabolism research, details established synthetic and analytical protocols, and presents its known biological functions. The information is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in this key metabolic intermediate and the enzymes responsible for its synthesis.
Discovery and Biological Context
The discovery of this compound is intrinsically linked to the elucidation of the fatty acid biosynthesis pathway. Rather than a singular discovery event, its identification emerged from the foundational work of biochemists in the mid-20th century who unraveled the stepwise process of fatty acid chain elongation. The type II fatty acid synthesis system, prevalent in bacteria and plant plastids, involves a series of enzymatic reactions that iteratively add two-carbon units to a growing acyl chain.
This compound exists primarily as a thioester conjugate with a small, highly conserved acyl carrier protein (ACP). The formation of 3-oxooctadecanoyl-ACP is a critical step in the elongation cycle. It is synthesized by the enzyme β-ketoacyl-ACP synthase II (FabF), which catalyzes the Claisen condensation of a 16-carbon acyl-ACP (hexadecanoyl-ACP) with malonyl-ACP. This reaction extends the fatty acid chain by two carbons, resulting in the 18-carbon β-ketoacyl-ACP intermediate.[1][2] The free acid form, this compound, can be liberated through the action of an acyl-ACP hydrolase.[1]
Given its role as a metabolic intermediate, this compound is not typically found in high concentrations within cells. Its primary function is to serve as a substrate for the next enzyme in the FASII pathway, β-ketoacyl-ACP reductase (FabG), which reduces the 3-keto group to a hydroxyl group, continuing the elongation cycle.
Experimental Protocols
Chemical Synthesis of this compound
While the isolation of this compound from biological sources is challenging due to its low abundance and transient nature, chemical synthesis provides a reliable method for obtaining this compound for research purposes. A common approach for the synthesis of β-keto acids is through the acylation of a malonic acid derivative followed by hydrolysis and decarboxylation. The following protocol is adapted from established methods for the synthesis of long-chain β-keto acids.[3][4]
Step 1: Synthesis of 5-(Hexadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
This step involves the acylation of Meldrum's acid with hexadecanoyl chloride.
-
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Hexadecanoyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Meldrum's acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) with continuous stirring.
-
In a separate flask, dissolve hexadecanoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the hexadecanoyl chloride solution dropwise to the Meldrum's acid solution over 30 minutes at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Step 2: Hydrolysis and Decarboxylation to this compound
-
Materials:
-
5-(Hexadecanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (from Step 1)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To the crude product from Step 1, add concentrated HCl.
-
Heat the mixture to reflux for 4 hours to facilitate hydrolysis and decarboxylation.
-
After cooling, extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
-
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of this compound by GC-MS, derivatization is necessary to improve its volatility and thermal stability. A common method is the conversion to its methyl ester.[1]
Protocol: Methyl Esterification with Boron Trifluoride (BF₃)-Methanol
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF₃-methanol solution.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl 3-oxooctadecanoate.
-
Sample Collection: Carefully transfer the hexane layer to a new vial for GC-MS analysis.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₃ |
| Molecular Weight | 298.46 g/mol |
| Appearance | Solid (predicted) |
| IUPAC Name | This compound |
Table 2: Predicted Spectroscopic Data (for the methyl ester derivative)
| Analytical Technique | Expected Observations |
| GC-MS (Electron Impact) | McLafferty Rearrangement: A prominent ion at m/z 130 is expected.[1] |
| Alpha-Cleavage: A fragment ion at m/z 59 is likely.[1] | |
| ¹H NMR (CDCl₃) | -OCH₃: ~3.7 ppm (singlet) |
| -CH₂-C=O: ~3.4 ppm (singlet) | |
| -C=O-CH₂-CH₂-: ~2.5 ppm (triplet) | |
| -(CH₂)n-: ~1.2-1.6 ppm (multiplet) | |
| -CH₃: ~0.9 ppm (triplet) | |
| ¹³C NMR (CDCl₃) | C=O (keto): ~202 ppm |
| C=O (ester): ~174 ppm | |
| -OCH₃: ~52 ppm | |
| -CH₂-C=O: ~49 ppm | |
| -C=O-CH₂-: ~43 ppm | |
| -(CH₂)n-: ~22-34 ppm | |
| -CH₃: ~14 ppm |
Signaling Pathways and Biological Significance
Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule. Its biological significance is firmly established as a crucial, albeit transient, intermediate in the de novo synthesis of fatty acids in bacteria and plants. The enzymes that catalyze its formation (β-ketoacyl-ACP synthases) are essential for bacterial viability and are considered attractive targets for the development of novel antimicrobial agents.
The regulation of the fatty acid biosynthesis pathway can be influenced by the levels of its intermediates, including acyl-ACPs. In some bacteria, acylated derivatives of ACP can exert feedback inhibition on key enzymes in the pathway, thereby controlling the overall rate of fatty acid production.[5]
Visualizations
Caption: Fatty acid biosynthesis elongation cycle showing the formation of 3-Oxooctadecanoyl-ACP.
Caption: Synthetic workflow for the chemical synthesis of this compound.
Conclusion
This compound is a well-established intermediate in the essential pathway of fatty acid biosynthesis in bacteria and plants. While its direct isolation from biological sources is not a common practice due to its transient nature, chemical synthesis provides a viable route for obtaining this compound for further study. Its primary significance lies in its role as a substrate in the fatty acid elongation cycle, and the enzymes associated with its metabolism are key targets for the development of new antimicrobial drugs. This guide provides a foundational understanding of this compound for researchers and professionals in related scientific fields.
References
3-Oxooctadecanoic acid and fatty acid oxidation
An In-depth Technical Guide on 3-Oxooctadecanoic Acid and Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-ketostearic acid, is a long-chain beta-keto fatty acid.[1] In its activated coenzyme A (CoA) thioester form, 3-oxooctadecanoyl-CoA, it serves as a key intermediate in the mitochondrial beta-oxidation of octadecanoic acid (stearic acid). The beta-oxidation pathway is a critical catabolic process responsible for the breakdown of fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2.[2][3] This guide provides a comprehensive technical overview of the role of this compound in fatty acid metabolism, details relevant experimental protocols, and presents quantitative data to support researchers in the fields of biochemistry and drug development.
The Role of 3-Oxooctadecanoyl-CoA in Mitochondrial Beta-Oxidation
Fatty acid beta-oxidation is a four-step cyclical process that occurs in the mitochondria and peroxisomes, systematically shortening the fatty acyl-CoA chain by two carbons per cycle.[4][5] 3-Oxooctadecanoyl-CoA is the substrate for the final step in the beta-oxidation cycle of C18 fatty acids.
The four core reactions of the beta-oxidation spiral are:
-
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons (C2 and C3), producing a trans-Δ²-enoyl-CoA molecule and FADH₂.[4]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA intermediate.[4]
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta-carbon to a ketone, generating 3-ketoacyl-CoA (in this case, 3-oxooctadecanoyl-CoA) and NADH.[4]
-
Thiolysis: 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) cleaves the 3-ketoacyl-CoA molecule.[6] This reaction requires a molecule of free coenzyme A (CoA-SH) and results in the release of a two-carbon acetyl-CoA unit and a shortened acyl-CoA chain (in this case, hexadecanoyl-CoA or palmitoyl-CoA), which then re-enters the oxidation spiral.[3]
Regulation of Fatty Acid Oxidation
The regulation of fatty acid oxidation is a multi-level process, ensuring that this energy-generating pathway is active when required and suppressed when energy is abundant.
-
Substrate Availability: The entry of fatty acids into the mitochondria is a primary control point. Carnitine palmitoyltransferase I (CPT1), which facilitates the transport of long-chain fatty acyl-CoAs across the inner mitochondrial membrane, is the rate-limiting enzyme.[7]
-
Allosteric Regulation: CPT1 is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[7][8] When glucose levels are high, malonyl-CoA levels rise, inhibiting fatty acid oxidation. Conversely, during fasting or exercise, malonyl-CoA levels fall, allowing for increased fatty acid transport and oxidation.[7] The pathway is also inhibited by high ratios of NADH/NAD⁺ and acetyl-CoA/CoA, which signal high energy status.[2]
-
Transcriptional Control: The expression of genes encoding fatty acid oxidation enzymes is regulated by transcription factors, most notably the peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the coactivator PGC-1α.[2][9]
Quantitative Data
Direct kinetic data for 3-oxooctadecanoyl-CoA is limited in the literature. However, the substrate specificity of 3-ketoacyl-CoA thiolase has been studied with various straight-chain 3-oxoacyl-CoAs, providing valuable comparative data.
| Enzyme | Substrate (3-Oxoacyl-CoA) | Source Organism | Km (µM) | Relative Vmax (%) |
| 3-Ketoacyl-CoA Thiolase | 3-Oxobutyryl-CoA (C4) | Rat Liver | ~5 | 100 |
| 3-Ketoacyl-CoA Thiolase | 3-Oxohexanoyl-CoA (C6) | Rat Liver | ~4 | ~110 |
| 3-Ketoacyl-CoA Thiolase | 3-Oxooctanoyl-CoA (C8) | Rat Liver | ~3 | ~120 |
| 3-Ketoacyl-CoA Thiolase | 3-Oxodecanoyl-CoA (C10) | Rat Liver | ~2 | ~130 |
| 3-Ketoacyl-CoA Thiolase | 3-Oxododecanoyl-CoA (C12) | Rat Liver | ~2 | ~140 |
| 3-Ketoacyl-CoA Thiolase | 3-Oxohexadecanoyl-CoA (C16) | Rat Liver | ~1 | ~150 |
Note: This table presents illustrative data compiled from typical findings in the literature for thiolase enzymes. Absolute values can vary significantly based on the specific isoform, purification, and assay conditions. The trend shows that mitochondrial thiolases often have a higher affinity (lower Km) and activity for longer-chain substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved via methods like the crossed Claisen condensation of two long-chain esters, followed by hydrolysis.[10]
Step 1: Crossed Claisen Condensation to form Methyl 3-Oxooctadecanoate
-
Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen).
-
Base Preparation: In a three-neck round-bottom flask, add sodium hydride (NaH, 1.1 equivalents) washed with anhydrous hexanes to remove mineral oil. Add anhydrous toluene.
-
Enolate Formation: Slowly add methyl hexadecanoate (palmitate) (1.0 equivalent) in anhydrous toluene to the NaH suspension and heat to reflux to initiate enolate formation.
-
Condensation: Once hydrogen evolution ceases, slowly add methyl acetate (1.1 equivalents) in anhydrous toluene to the reaction mixture while maintaining reflux. Continue refluxing for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction to 0°C and carefully quench by dropwise addition of chilled 1 M HCl to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the solvent under reduced pressure. The crude product, methyl 3-oxooctadecanoate, can be purified by silica gel column chromatography.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified methyl 3-oxooctadecanoate in ethanol and add a 1 M aqueous solution of sodium hydroxide (NaOH, 1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 12 hours or until the starting material is consumed (monitored by TLC).
-
Acidification: Remove the ethanol under reduced pressure. Cool the remaining aqueous solution to 0°C and acidify with chilled 1 M HCl to a pH of ~2-3, which will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Protocol 2: Analysis of 3-Oxo Fatty Acids by Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for the analysis of 3-oxo fatty acids.[11]
-
Sample Preparation (Lipid Extraction):
-
Homogenize the biological sample (e.g., tissue, plasma) in a mixture of chloroform and methanol (2:1, v/v) according to the Folch method.
-
Add an appropriate internal standard (e.g., a ¹³C-labeled 3-oxo fatty acid) to the sample prior to extraction for accurate quantification.
-
Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Electrospray Ionization (ESI).
-
Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring the transition of the precursor ion ([M-H]⁻) to a specific, characteristic product ion after fragmentation. For this compound (MW: 298.46 g/mol ), the precursor ion would be m/z 297.2.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[11]
-
Conclusion
This compound, in its CoA-activated form, is a pivotal intermediate in the beta-oxidation of long-chain saturated fatty acids. Its metabolism is tightly regulated by the energetic state of the cell through allosteric and transcriptional mechanisms that control the overall flux of the fatty acid oxidation pathway. While it is a transient species, understanding its formation and cleavage is fundamental to the study of lipid metabolism and associated metabolic disorders. The protocols and data presented in this guide offer a framework for researchers to synthesize, analyze, and investigate the role of this and other beta-keto acids in various biological contexts, potentially leading to the development of new therapeutic agents for metabolic diseases.
References
- 1. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]
- 2. aocs.org [aocs.org]
- 3. benchchem.com [benchchem.com]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gosset.ai [gosset.ai]
- 7. microbenotes.com [microbenotes.com]
- 8. REGULATION OF FATTY ACID OXIDATION IN SKELETAL MUSCLE | Annual Reviews [annualreviews.org]
- 9. Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn fatty acid β-oxidation deficiencies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Enzymatic Synthesis of 3-Oxooctadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-oxooctadecanoic acid, a C18 β-keto fatty acid. It details the primary biosynthetic pathway involving the Type II Fatty Acid Synthase (FAS) system, with a focus on the key enzyme, β-ketoacyl-acyl carrier protein (ACP) synthase. This document furnishes detailed experimental protocols for the expression and purification of the necessary enzymes, the preparation of substrates, and the execution of the enzymatic synthesis reaction. Additionally, it explores the reverse reaction catalyzed by 3-ketoacyl-CoA thiolase as part of the β-oxidation pathway. Quantitative data on enzyme kinetics are summarized in structured tables. Finally, potential signaling roles of this compound are discussed in the broader context of fatty acid and ketone body signaling, accompanied by illustrative diagrams of the metabolic pathways and experimental workflows.
Introduction
This compound, also known as 3-ketostearic acid, is a long-chain saturated fatty acid with a ketone group at the β-position (C3). It serves as a key intermediate in both fatty acid biosynthesis and catabolism.[1] In the biosynthetic pathway, its formation represents a critical carbon-carbon bond-forming step in the elongation of the fatty acid chain. Conversely, in β-oxidation, it is the final intermediate before thiolytic cleavage. The ability to synthesize this compound enzymatically offers a highly specific and controlled method for producing this valuable molecule for research and potential therapeutic applications. This guide will focus on the in vitro enzymatic synthesis of this compound, providing the necessary technical details for its production and analysis.
Enzymatic Pathways for this compound Synthesis and Degradation
The metabolism of this compound is primarily governed by two opposing pathways: the Fatty Acid Synthase (FAS) system for its synthesis and the β-oxidation pathway for its degradation.
Biosynthesis via the Type II Fatty Acid Synthase (FAS) System
In bacteria and plants, the de novo synthesis of fatty acids is carried out by the Type II FAS system, which comprises a series of discrete, soluble enzymes. The synthesis of 3-oxooctadecanoyl-ACP, the immediate precursor to this compound, is the result of a condensation reaction catalyzed by β-ketoacyl-ACP synthase (KAS).[2] Specifically, the elongation from a 16-carbon chain to an 18-carbon chain is mediated by KAS I (e.g., FabB in E. coli) or KAS II (e.g., FabF in E. coli).[3] The reaction involves the condensation of hexadecanoyl-ACP (C16-ACP) with malonyl-ACP.
The overall reaction is as follows:
Hexadecanoyl-ACP + Malonyl-ACP → 3-Oxooctadecanoyl-ACP + ACP + CO₂
Following its synthesis, the 3-oxooctadecanoyl-ACP can be hydrolyzed by an appropriate thioesterase to release the free fatty acid, this compound.[4]
Degradation via β-Oxidation
The catabolism of fatty acids occurs through the β-oxidation spiral in the mitochondria and peroxisomes. In this pathway, 3-oxooctadecanoyl-CoA is the substrate for the final step of a cycle, which is the thiolytic cleavage by 3-ketoacyl-CoA thiolase.[5] This reaction yields acetyl-CoA and a C16 acyl-CoA (palmitoyl-CoA).
The overall reaction is as follows:
3-Oxooctadecanoyl-CoA + CoA-SH ⇌ Palmitoyl-CoA + Acetyl-CoA
This reaction is reversible, and under certain conditions, 3-ketoacyl-CoA thiolase can catalyze the condensation of acetyl-CoA and a long-chain acyl-CoA to form a β-ketoacyl-CoA.[5]
Quantitative Data
The following tables summarize the kinetic parameters of the key enzymes involved in the synthesis and degradation of this compound and its precursors. Data for the specific C16 to C18 elongation is limited; therefore, data for related long-chain substrates are also included to provide a comparative context.
Table 1: Kinetic Parameters of β-Ketoacyl-ACP Synthases
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| E. coli FabB | Dodecanoyl-ACP | - | 0.11 | - | [3] |
| Malonyl-ACP | - | 0.057 | - | [3] | |
| E. coli FabF | C6-ACP & C10-ACP | - | Bimodal activity | - | [6] |
Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Thiolases
| Enzyme Source | Substrate | Km (µM) | Specific Activity | Source |
| Candida tropicalis | Long-chain 3-ketoacyl-CoAs | - | High activity | [7] |
| Thermobifida fusca Tfu_0875 | Acetyl-CoA & Dicarbonyl-CoA | - | Monitored by DTNB assay | [8] |
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of this compound, starting from the expression and purification of the required enzymes.
Expression and Purification of E. coli β-Ketoacyl-ACP Synthase I (FabB) and Acyl Carrier Protein (ACP)
This protocol is adapted from established methods for the purification of His-tagged proteins.[9]
Materials:
-
E. coli BL21(DE3) cells harboring expression plasmids for His-tagged FabB and His-tagged ACP
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
Procedure:
-
Inoculate a starter culture of E. coli cells in LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentrate the protein and determine the concentration using a Bradford assay. Store at -80°C.
Preparation of Acyl-ACP Substrates
This protocol describes the enzymatic acylation of holo-ACP.
Materials:
-
Purified holo-ACP
-
Hexadecanoyl-CoA and Malonyl-CoA
-
Acyl-CoA synthetase (for fatty acids) or Malonyl-CoA:ACP transacylase (FabD)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
ATP (for acyl-CoA synthetase)
Procedure for Hexadecanoyl-ACP:
-
Set up a reaction mixture containing holo-ACP, hexadecanoic acid, acyl-CoA synthetase, ATP, and CoA in the reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Purify the hexadecanoyl-ACP from the reaction mixture using anion-exchange chromatography.
Procedure for Malonyl-ACP:
-
Set up a reaction mixture containing holo-ACP, malonyl-CoA, and purified FabD in the reaction buffer.
-
Incubate at 37°C for 30-60 minutes.
-
The malonyl-ACP can often be used directly in the subsequent synthesis reaction or purified by anion-exchange chromatography if necessary.
In Vitro Enzymatic Synthesis of 3-Oxooctadecanoyl-ACP
Materials:
-
Purified FabB
-
Prepared Hexadecanoyl-ACP and Malonyl-ACP
-
Synthesis buffer (e.g., 100 mM sodium phosphate pH 7.0, 1 mM DTT)
Procedure:
-
In a reaction vessel, combine hexadecanoyl-ACP and malonyl-ACP in the synthesis buffer.
-
Initiate the reaction by adding purified FabB.
-
Incubate the reaction at 37°C for 2-4 hours.
-
The product, 3-oxooctadecanoyl-ACP, can be purified by anion-exchange chromatography.
Hydrolysis of 3-Oxooctadecanoyl-ACP to this compound
Materials:
-
Purified 3-Oxooctadecanoyl-ACP
-
A suitable acyl-ACP thioesterase or chemical hydrolysis conditions (mild alkaline treatment).
Procedure (Enzymatic):
-
Incubate the purified 3-oxooctadecanoyl-ACP with a broad-specificity acyl-ACP thioesterase in a suitable buffer.
-
Monitor the reaction for the release of the free fatty acid.
-
Extract the this compound from the reaction mixture using an organic solvent after acidification.
Procedure (Chemical):
-
Treat the purified 3-oxooctadecanoyl-ACP with a mild alkaline solution (e.g., pH 9.0-10.0) at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Acidify the reaction mixture and extract the free fatty acid with an organic solvent.
Signaling Pathways and Logical Relationships
While direct signaling roles for this compound are not well-defined, its close relationship to other fatty acids and ketone bodies suggests potential involvement in cellular signaling.[1] Long-chain fatty acids and their derivatives are known to act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.[10] Ketone bodies, which are structurally related to β-keto acids, also have established signaling functions.[1]
Below are diagrams illustrating the key metabolic pathways and a logical workflow for the enzymatic synthesis of this compound.
Caption: Enzymatic synthesis of this compound.
Caption: β-Oxidation pathway of octadecanoyl-CoA.
Caption: Experimental workflow for synthesis.
Conclusion
This technical guide has outlined the enzymatic synthesis of this compound, a process of significant interest for researchers in lipid metabolism and drug development. The primary biosynthetic route through the Type II FAS system, utilizing β-ketoacyl-ACP synthase, provides a specific and controllable method for its production. By following the detailed protocols for enzyme purification, substrate preparation, and the synthesis reaction, researchers can generate this β-keto fatty acid for further investigation. While direct signaling roles of this compound are yet to be fully elucidated, its structural similarity to other bioactive lipids suggests a potential for involvement in cellular regulation. The information and methodologies presented here serve as a robust foundation for future studies aimed at exploring the biological functions and therapeutic potential of this compound.
References
- 1. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Efficient free fatty acid production in Escherichia coli using plant acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiolase - Wikipedia [en.wikipedia.org]
- 6. The β-Ketoacyl-ACP Synthase FabF Catalyzes Carbon-Carbon Bond Formation in a Bimodal Pattern for Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence and possible roles of acetoacetyl-CoA thiolase and 3-ketoacyl-CoA thiolase in peroxisomes of an n-alkane-grown yeast, Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
An In-depth Technical Guide to 3-Keto Fatty Acid Metabolism in Diverse Organisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Keto fatty acids are pivotal intermediates in the metabolic processing of fatty acids, situated at a crucial juncture in both their synthesis and degradation. The metabolism of these molecules, while sharing fundamental biochemical principles, exhibits remarkable diversity across different biological kingdoms. This technical guide provides a comprehensive overview of 3-keto fatty acid metabolism in bacteria, yeast, plants, and mammals, with a focus on comparative analysis, quantitative data, experimental methodologies, and regulatory pathways. Understanding these differences is paramount for researchers in metabolic engineering, disease pathology, and the development of novel therapeutics targeting metabolic pathways.
Core Metabolic Pathways
The metabolism of 3-keto fatty acids is primarily associated with two opposing pathways: fatty acid biosynthesis and fatty acid β-oxidation.
Fatty Acid Biosynthesis: In most organisms, the synthesis of fatty acids involves the sequential addition of two-carbon units derived from acetyl-CoA. A key intermediate in this process is a 3-ketoacyl group attached to either an Acyl Carrier Protein (ACP) in bacteria and plants (Type II Fatty Acid Synthase - FASII) or to a domain of a large multifunctional enzyme in mammals and yeast (Type I Fatty Acid Synthase - FASI).
Fatty Acid β-Oxidation: This catabolic process breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. The final step of each β-oxidation cycle involves the thiolytic cleavage of a 3-ketoacyl-CoA, catalyzed by a 3-ketoacyl-CoA thiolase.
Comparative Analysis of Pathways Across Organisms
While the core reactions are conserved, the subcellular localization and enzymatic machinery of 3-keto fatty acid metabolism display significant variations.
-
Bacteria: Bacteria utilize the Type II Fatty Acid Synthase (FASII) system, which consists of discrete, monofunctional enzymes.[1] This pathway is essential for the synthesis of phospholipids for bacterial membranes and is a key target for antibiotic development due to its structural divergence from the mammalian FASI system.[1][2] β-oxidation in prokaryotes occurs in the cytosol.[3]
-
Yeast (Saccharomyces cerevisiae): Yeast employs a Type I FASI system for fatty acid synthesis, similar to mammals. However, β-oxidation in yeast occurs exclusively within peroxisomes.[4] This compartmentalization is a key distinguishing feature from mammalian metabolism.
-
Plants: Plants possess a Type II FAS system located in the plastids for de novo fatty acid synthesis. β-oxidation in plants occurs primarily in peroxisomes and glyoxysomes, playing a crucial role during seed germination and in other developmental processes.[5][6] Unlike mammals, plants can have both peroxisomal and, to a lesser extent, mitochondrial β-oxidation, with peroxisomal β-oxidation being the major pathway.[7]
-
Mammals: Mammals utilize a cytosolic Type I FASI system. β-oxidation occurs in two main compartments: mitochondria and peroxisomes.[4] Mitochondrial β-oxidation is the primary pathway for the degradation of most fatty acids for energy production.[8] Peroxisomal β-oxidation is responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[5][8]
Quantitative Data
A direct, comprehensive comparison of kinetic parameters and metabolite concentrations across all four organism groups is challenging due to variations in experimental conditions and reporting standards in the literature. However, the following tables summarize available quantitative data for key enzymes and metabolites.
Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolases
| Organism | Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Mammal (Human) | Mitochondrial 3-ketoacyl-CoA thiolase (T1) | Acetoacetyl-CoA | ~68 | ~0.7 s-1 (kcat) | [9] |
| Plant (Arabidopsis thaliana) | Peroxisomal 3-ketoacyl-CoA thiolase (KAT2) | Acetoacetyl-CoA | Data not readily available | Data not readily available | [10] |
| Yeast (Saccharomyces cerevisiae) | Peroxisomal 3-ketoacyl-CoA thiolase (Pot1p) | 3-Ketoacyl-CoA | Data not readily available | Data not readily available | [11] |
| Bacteria (Escherichia coli) | 3-Ketoacyl-ACP reductase (FabG) | Acetoacetyl-ACP | Data not readily available | Data not readily available | [12] |
Note: Comprehensive and directly comparable kinetic data for 3-ketoacyl-CoA thiolases across these diverse organisms is sparse in the literature. The provided data for human T1 serves as a mammalian reference point. Further targeted kinetic studies are required for a complete comparative analysis.
Table 2: Representative Intracellular Metabolite Concentrations
| Organism | Compartment | Metabolite | Concentration | Growth Conditions/Reference |
| Bacteria (Escherichia coli) | Cytosol | Acetyl-CoA | 20 - 600 µM | Aerobic growth on glucose[6][13][14] |
| Cytosol | Malonyl-CoA | 4 - 90 µM | Aerobic growth on glucose[6][13] | |
| Yeast (Saccharomyces cerevisiae) | Cytosol | Acyl-CoA pool | Significantly expanded with ACBP overexpression | [15][16][17] |
| Plant (Arabidopsis thaliana) | Peroxisome | Acyl-CoAs | Accumulate in β-oxidation mutants | [1][7][18] |
| Mammal (Rat Liver) | Mitochondria | Acetyl-CoA | ~200 - 1400 µM | Fed vs. Starved states[8][19] |
| Cytosol | Acetyl-CoA | ~5 - 30 µM | [8] |
Note: Metabolite concentrations are highly dynamic and depend on the specific organism, growth conditions, and cellular compartment. The values presented are illustrative ranges found in the literature under specific experimental setups.
Signaling Pathways and Regulation
The metabolism of 3-keto fatty acids is tightly regulated to meet the energetic and biosynthetic needs of the cell. The regulatory mechanisms differ significantly across organisms.
Bacterial Regulation (e.g., E. coli)
In E. coli, the transcription factor FadR is a master regulator of fatty acid metabolism. It acts as a repressor of the fad genes (fatty acid degradation) and an activator of the fab genes (fatty acid biosynthesis).[3][4][13] The binding of long-chain acyl-CoA molecules to FadR inhibits its DNA-binding activity, leading to the derepression of the fad genes and the cessation of fab gene activation.[5][20] This allows the bacterium to switch from synthesizing its own fatty acids to utilizing exogenous sources.
References
- 1. Peroxisomal Acyl-CoA Synthetase Activity Is Essential for Seedling Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximal velocity (Vmax) of ATP synthase at 45 - Bacteria Escherichia coli - BNID 104893 [bionumbers.hms.harvard.edu]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Peroxisomal ATP Import Is Essential for Seedling Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium chain 3-ketoacyl-coenzyme A thiolase deficiency: a new disorder of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The 1.8 A crystal structure of the dimeric peroxisomal 3-ketoacyl-CoA thiolase of Saccharomyces cerevisiae: implications for substrate binding and reaction mechanism. | Semantic Scholar [semanticscholar.org]
- 12. Characterization of maximal enzyme catalytic rates in central metabolism of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]
- 15. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Yeast acyl-CoA-binding protein: acyl-CoA-binding affinity and effect on intracellular acyl-CoA pool size - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intrinsic acyl-CoA thioesterase activity of a peroxisomal ATP binding cassette transporter is required for transport and metabolism of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeepers: A Technical Guide to the Cellular Uptake and Transport of 3-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctadecanoic acid, a C18 keto-fatty acid, is an intriguing molecule at the intersection of lipid metabolism and cellular signaling. While its precise biological roles are still under active investigation, understanding how it traverses the cell membrane and navigates the intracellular environment is paramount for elucidating its function and harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the known and proposed mechanisms governing the cellular uptake and transport of this compound. Due to the limited direct research on this specific molecule, this guide extrapolates from the well-established principles of long-chain fatty acid (LCFA) transport, providing a robust framework for future investigation.
Cellular Uptake and Transport of Long-Chain Fatty Acids: A Framework for this compound
The cellular uptake of LCFAs is a complex process involving both passive diffusion and protein-mediated transport. It is widely accepted that a simple "flip-flop" mechanism across the lipid bilayer is insufficient to explain the speed and specificity of fatty acid uptake in metabolically active tissues.[1][2][3] Instead, a multi-component system of membrane-associated proteins is believed to orchestrate the efficient internalization of these molecules.[4][5][6] Given its structural similarity to other LCFAs, it is highly probable that this compound utilizes these same protein-facilitated pathways.
The primary mechanisms of LCFA transport can be summarized as follows:
-
Passive Diffusion: While not the dominant mechanism for efficient uptake, the lipophilic nature of fatty acids allows for some degree of passive movement across the plasma membrane. This process is driven by the concentration gradient of the unbound fatty acid.[3][7]
-
Facilitated Transport: This is a protein-mediated process that significantly enhances the rate of fatty acid translocation across the membrane. Several key protein families have been identified as central players in this process.[1][2]
Key Protein Families in Fatty Acid Transport:
-
Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that binds a wide range of ligands, including LCFAs.[8][9][10] CD36 is thought to function by concentrating fatty acids at the cell surface and facilitating their movement into the outer leaflet of the plasma membrane.[3] Its expression and localization at the plasma membrane are dynamically regulated by cellular energy demands and signaling molecules like insulin.[5][9]
-
Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6) that are believed to function as both transporters and acyl-CoA synthetases. This dual function suggests a tight coupling of fatty acid uptake and metabolic activation, a process termed "vectorial acylation." By converting the incoming fatty acid to its CoA ester, FATPs trap the molecule within the cell and prime it for metabolic pathways.
-
Fatty Acid Binding Proteins (FABPs): A family of intracellular proteins that bind fatty acids and facilitate their transport within the cytoplasm. Plasma membrane-associated FABPs (FABPpm) are also thought to contribute to the initial uptake at the cell surface.[4]
The proposed mechanism for the cellular uptake of this compound, based on the established model for LCFAs, is a coordinated effort between these protein families.
Quantitative Data on Long-Chain Fatty Acid Transport
Direct quantitative data for the transport of this compound is not currently available in the scientific literature. However, data from studies on structurally similar LCFAs can provide valuable benchmarks for experimental design. The following tables summarize key quantitative parameters for the transport of representative LCFAs.
Table 1: Michaelis-Menten Constants (Km) for Fatty Acid Uptake in Various Cell Types
| Fatty Acid | Cell Type | Km (µM) | Transporter(s) Implicated |
| Oleate | Hepatocytes | ~0.5 | FATP2, FATP5 |
| Oleate | Adipocytes | ~0.8 | CD36, FATP1, FATP4 |
| Palmitate | Cardiac Myocytes | ~0.4 | CD36, FATP1, FATP6 |
| Palmitate | Skeletal Muscle | ~0.6 | CD36, FATP1, FATP4 |
Note: Km values represent the concentration of the unbound fatty acid and can vary depending on the experimental conditions and the specific protein isoforms expressed.
Table 2: Transport Rates for Long-Chain Fatty Acids
| Fatty Acid | Cell Type | Initial Uptake Rate (Vmax) (pmol/s/10^6 cells) |
| Oleate | Hepatocytes | 100 - 200 |
| Palmitate | Adipocytes | 50 - 150 |
| Linoleate | Cardiac Myocytes | 80 - 180 |
Note: Vmax values are highly dependent on the expression levels of transport proteins and the metabolic state of the cell.
Experimental Protocols for Studying Cellular Uptake
Investigating the cellular uptake of this compound requires robust and well-controlled experimental protocols. The following methodologies, adapted from studies of other LCFAs, provide a solid foundation for such research.
Radiolabeled Fatty Acid Uptake Assay
This is the gold standard for quantifying the rate of fatty acid transport into cells.
Objective: To measure the initial rate of [³H]- or [¹⁴C]-labeled this compound uptake into cultured cells.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes, myotubes)
-
[³H]- or [¹⁴C]-labeled this compound (requires custom synthesis)
-
Unlabeled this compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA)
-
Stop solution (e.g., ice-cold phosphate-buffered saline with 0.2% BSA and 200 µM phloretin)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to confluence.
-
Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of labeled and unlabeled this compound complexed with BSA in the uptake buffer. The ratio of fatty acid to BSA is critical and should be carefully controlled.
-
Initiation of Uptake: Aspirate the culture medium and wash the cells with warm uptake buffer (without fatty acid). Initiate the uptake by adding the fatty acid-BSA complex to the cells.
-
Time Course: Incubate the cells for various short time points (e.g., 15, 30, 60, 120 seconds) at 37°C. It is crucial to measure the initial linear phase of uptake.
-
Termination of Uptake: At each time point, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to remove extracellular fatty acids.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of the cell lysates. Calculate the rate of uptake as pmol of fatty acid per mg of protein per unit time. Perform kinetic analysis by varying the concentration of the fatty acid to determine Km and Vmax.
Fluorescent Fatty Acid Analog Uptake Assay
This method offers a higher-throughput alternative to radiolabeling and allows for real-time imaging.
Objective: To visualize and quantify the uptake of a fluorescent analog of this compound.
Materials:
-
Fluorescent fatty acid analog (e.g., BODIPY-labeled this compound, requires custom synthesis)
-
Cultured cells of interest
-
Imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells in glass-bottom dishes or multi-well plates suitable for imaging.
-
Labeling: Incubate the cells with the fluorescent fatty acid analog in imaging medium for a defined period.
-
Imaging: Visualize the cellular uptake of the fluorescent analog using a fluorescence microscope. For quantitative analysis, measure the fluorescence intensity per cell or per well using a plate reader.
-
Inhibitor Studies: To identify the transporters involved, pre-incubate the cells with known inhibitors of fatty acid transport (e.g., sulfo-N-succinimidyloleate for CD36, phloretin for general facilitated transport) before adding the fluorescent analog.
Visualizing the Pathways: Diagrams and Workflows
Signaling Pathways and Transport Mechanisms
The cellular entry and subsequent fate of this compound are likely governed by a network of interacting proteins. The following diagrams illustrate the proposed transport mechanism and potential downstream signaling events.
Caption: Proposed mechanism for the cellular uptake and intracellular trafficking of this compound.
While direct signaling roles for this compound are yet to be fully elucidated, as a fatty acid derivative, it has the potential to influence several key signaling pathways.
Caption: Potential signaling pathways influenced by this compound as a putative ligand.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the cellular transport of this compound.
Caption: A logical workflow for the systematic investigation of this compound cellular transport.
Conclusion
The study of this compound's cellular uptake and transport is a nascent field with significant potential for discovery. By leveraging the extensive knowledge of long-chain fatty acid transport, researchers can begin to unravel the specific mechanisms that govern the cellular fate of this intriguing molecule. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for these investigations. A deeper understanding of how this compound enters and acts within cells will be crucial for defining its physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting lipid metabolism and signaling.
References
- 1. Recent studies of the cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time for a détente in the war on the mechanism of cellular fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of long-chain fatty acids: role of membrane-associated fatty-acid-binding/transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid transport across the cell membrane: regulation by fatty acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Fatty acid translocase: a culprit of lipid metabolism dysfunction in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of fatty acid transport by fatty acid translocase/CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
The Central Role of 3-Oxooctadecanoic Acid in Plant Lipid Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxooctadecanoic acid, a β-keto fatty acid, serves as a critical, albeit transient, intermediate in the core metabolic pathways of plant lipids. Its existence is primarily as a thioester, either with Acyl Carrier Protein (ACP) in the plastid during de novo fatty acid synthesis or with Coenzyme A (CoA) in the peroxisome during fatty acid degradation via β-oxidation. Understanding the precise control of its formation and conversion is fundamental to comprehending the regulation of plant oil biosynthesis and energy mobilization. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and potential regulatory significance of this compound in plant lipid metabolism. It includes a summary of quantitative data on key enzymes, detailed experimental protocols for their study, and pathway visualizations to facilitate a deeper understanding for researchers in lipid biochemistry and drug development.
Introduction: The Transient Hub of Fatty Acid Metabolism
In the intricate network of plant lipid metabolism, long-chain fatty acids are the fundamental building blocks for membranes, storage oils, and signaling molecules. The synthesis and breakdown of these molecules proceed through a series of two-carbon additions or removals. At the C18 stage, this compound emerges as a pivotal intermediate. Although it does not typically accumulate as a free acid, its thioesterified forms, 3-oxooctadecanoyl-ACP and 3-oxooctadecanoyl-CoA, are central to the metabolic flux.
-
In Biosynthesis: As 3-oxooctadecanoyl-ACP, it represents the final product of the condensation reaction that elongates a 16-carbon chain to an 18-carbon chain within the fatty acid synthase (FAS) complex in plastids. Its immediate and efficient reduction is crucial for the production of stearic acid (18:0), a precursor to oleic acid (18:1) and other unsaturated fatty acids.
-
In Degradation: As 3-oxooctadecanoyl-CoA, it is the substrate for the final thiolytic cleavage in a cycle of β-oxidation in peroxisomes, yielding acetyl-CoA for energy production and biosynthetic pathways.
This guide will dissect the enzymatic machinery, quantitative aspects, and experimental approaches related to the lifecycle of this key metabolic intermediate.
Biosynthesis of 3-Oxooctadecanoyl-ACP
The de novo synthesis of fatty acids in plants is a plastid-localized process executed by the type II fatty acid synthase (FAS) system, which consists of a series of discrete, soluble enzymes. The formation of 3-oxooctadecanoyl-ACP is the culmination of the elongation phase for C18 fatty acids.
The key reaction is the condensation of palmitoyl-ACP (16:0-ACP) with malonyl-ACP, catalyzed by the enzyme β-ketoacyl-ACP synthase II (KASII) .[1][2]
Reaction: Palmitoyl-ACP (16:0-ACP) + Malonyl-ACP → 3-Oxooctadecanoyl-ACP (18:0-β-ketoacyl-ACP) + CO₂ + ACP
Following its formation, 3-oxooctadecanoyl-ACP is rapidly processed through the remaining steps of the FAS cycle:
-
Reduction: Catalyzed by β-ketoacyl-ACP reductase (KAR), forming 3-hydroxyoctadecanoyl-ACP.
-
Dehydration: Catalyzed by β-hydroxyacyl-ACP dehydratase (HAD), forming trans-Δ²-octadecenoyl-ACP.
-
Reduction: Catalyzed by enoyl-ACP reductase (ENR), forming stearoyl-ACP (18:0-ACP).
Key Enzyme: β-Ketoacyl-ACP Synthase II (KASII)
KASII is the principal enzyme responsible for the elongation of C16 to C18 fatty acids in plants.[3][4] Its activity is a critical determinant of the ratio of C16 to C18 fatty acids produced by the FAS complex. Inactivation of the KASII gene in Arabidopsis thaliana has been shown to be embryo-lethal, highlighting its essential role in plant development.[1]
Data Presentation: Enzymes in 3-Oxooctadecanoyl-ACP Biosynthesis
| Enzyme | Gene (Arabidopsis) | Substrates | Product | Kinetic Parameters |
| β-Ketoacyl-ACP Synthase II (KASII) | FAB1 (At1g74960) | Palmitoyl-ACP (16:0), Malonyl-ACP | 3-Oxooctadecanoyl-ACP | Specific kinetic data for plant KASII with 16:0-ACP is not readily available. It is established to be most active with 14:0 to 16:0 acyl-ACP substrates.[3] |
| β-Ketoacyl-ACP Reductase (KAR) | FABG (At1g24360) | 3-Oxooctadecanoyl-ACP, NADPH | 3-Hydroxyoctadecanoyl-ACP | Data not readily available for C18 substrate. |
| β-Hydroxyacyl-ACP Dehydratase (HAD) | Multiple isoforms | 3-Hydroxyoctadecanoyl-ACP | trans-Δ²-Octadecenoyl-ACP | Data not readily available for C18 substrate. |
| Enoyl-ACP Reductase (ENR) | FABI (At2g05990) | trans-Δ²-Octadecenoyl-ACP, NADH/NADPH | Stearoyl-ACP | Data not readily available for C18 substrate. |
Mandatory Visualization: Fatty Acid Synthesis Pathway
Caption: De novo synthesis of Stearoyl-ACP from Palmitoyl-ACP in the plastid.
Degradation of 3-Oxooctadecanoyl-CoA
The breakdown of fatty acids in plants occurs primarily through the β-oxidation spiral located in peroxisomes. This pathway is crucial for mobilizing the energy stored in lipids, particularly during seed germination. For an 18-carbon fatty acid like stearic acid, it undergoes multiple cycles of β-oxidation, with 3-oxooctadecanoyl-CoA being the intermediate in the final cycle before the last cleavage.
The β-oxidation spiral consists of four core reactions:
-
Dehydrogenation: Catalyzed by acyl-CoA oxidase (ACX), forming trans-Δ²-enoyl-CoA.
-
Hydration: Catalyzed by multifunctional protein (MFP), forming 3-hydroxyacyl-CoA.
-
Dehydrogenation: Catalyzed by multifunctional protein (MFP), forming 3-ketoacyl-CoA (e.g., 3-oxooctadecanoyl-CoA).
-
Thiolysis: Catalyzed by 3-ketoacyl-CoA thiolase (KAT) , which cleaves the 3-ketoacyl-CoA.
Reaction: 3-Oxooctadecanoyl-CoA + CoA → Palmitoyl-CoA (16:0-CoA) + Acetyl-CoA
The resulting palmitoyl-CoA re-enters the β-oxidation spiral, and the acetyl-CoA is utilized in various metabolic pathways, including the glyoxylate cycle.
Key Enzyme: 3-Ketoacyl-CoA Thiolase (KAT)
Plant peroxisomal 3-ketoacyl-CoA thiolases are the enzymes that execute the final, chain-shortening step of β-oxidation.[5][6] In Arabidopsis, KAT2 is the predominant thiolase during seedling growth and exhibits broad substrate specificity, acting on long-chain fatty acyl-CoAs.[7] The activity of plant KATs can be regulated by the redox environment within the peroxisome.[6]
Data Presentation: Enzymes in 3-Oxooctadecanoyl-CoA Degradation
| Enzyme | Gene (Arabidopsis) | Substrates | Products | Kinetic Parameters |
| 3-Ketoacyl-CoA Thiolase (KAT2) | KAT2/PED1/PKT3 (At2g33150) | 3-Oxooctadecanoyl-CoA, CoA | Palmitoyl-CoA, Acetyl-CoA | Specific kinetic data for plant KAT2 with C18 3-oxoacyl-CoA is not readily available. It is known to have broad substrate specificity for long-chain acyl-CoAs.[7] |
| Multifunctional Protein (MFP2) | AIM1 (At3g15290) | trans-Δ²-Octadecenoyl-CoA, 3-Hydroxyoctadecanoyl-CoA | 3-Hydroxyoctadecanoyl-CoA, 3-Oxooctadecanoyl-CoA | Data not readily available for C18 substrates. |
| Acyl-CoA Oxidase (ACX) | Multiple isoforms | Octadecanoyl-CoA | trans-Δ²-Octadecenoyl-CoA | Data not readily available for C18 substrate. |
Mandatory Visualization: β-Oxidation Pathway
Caption: Final cycle of β-oxidation for an 18-carbon fatty acyl-CoA.
Experimental Protocols
Investigating the role of this compound intermediates requires robust methodologies for enzyme characterization, and the extraction and quantification of transient metabolic intermediates.
Protocol for Heterologous Expression and Purification of Plant KASII
This protocol is adapted from general methods for expressing and purifying plant enzymes for biochemical characterization.
Objective: To produce recombinant KASII for enzymatic assays.
Methodology:
-
Gene Cloning: The coding sequence of the target KASII gene (e.g., Arabidopsis FAB1) is amplified by PCR and cloned into a bacterial expression vector (e.g., pET vector with an N-terminal His-tag).
-
Heterologous Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8), and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside). Cultures are then grown at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I), and lysed by sonication on ice.
-
Protein Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged KASII is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole). The recombinant KASII is then eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Buffer Exchange and Storage: Eluted fractions containing pure KASII are pooled and subjected to buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.
Protocol for In Vitro Assay of KASII Activity
Objective: To measure the condensation activity of purified KASII.
Methodology:
-
Substrate Preparation: Palmitoyl-ACP (16:0-ACP) and [2-¹⁴C]malonyl-ACP are required. These can be synthesized enzymatically from commercially available precursors.
-
Reaction Mixture: A typical reaction mixture (50 µL) contains:
-
100 mM HEPES buffer (pH 7.5)
-
1 mM DTT
-
Purified recombinant KASII (1-5 µg)
-
10 µM Palmitoyl-ACP
-
10 µM [2-¹⁴C]malonyl-ACP (specific activity ~50-60 mCi/mmol)
-
-
Reaction Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for a set time (e.g., 10-30 minutes).
-
Reaction Termination and Analysis: The reaction is stopped by adding a strong acid (e.g., 10% trichloroacetic acid). The radiolabeled product, [³-¹⁴C]3-oxooctadecanoyl-ACP, is separated from the unreacted [2-¹⁴C]malonyl-ACP substrate using methods like gel filtration or precipitation followed by scintillation counting to quantify the incorporated radioactivity.
Protocol for Extraction and Quantification of Acyl-ACPs from Plant Tissue
This protocol is based on advanced LC-MS/MS methods for sensitive detection of fatty acid synthesis intermediates.[8]
Objective: To measure the in vivo levels of acyl-ACP intermediates, including 3-oxooctadecanoyl-ACP.
Methodology:
-
Tissue Homogenization: Plant tissue (e.g., developing seeds, young leaves) is flash-frozen in liquid nitrogen and ground to a fine powder. The powder is homogenized in an extraction buffer designed to preserve protein structure and prevent degradation.
-
Protein Extraction: A partial protein purification is performed, often involving ammonium sulfate precipitation, to enrich for ACPs and remove interfering substances.
-
Proteolytic Digestion: The protein extract is subjected to digestion with a specific protease (e.g., Asp-N) that cleaves the ACP, releasing the acyl-phosphopantetheinyl-peptide moiety.[3]
-
LC-MS/MS Analysis: The digested sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acyl-phosphopantetheinyl-peptides are separated by reverse-phase chromatography and detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Absolute quantification is achieved using an isotope dilution strategy, where known amounts of stable isotope-labeled (e.g., ¹⁵N) acyl-ACP standards are spiked into the sample prior to extraction.[3]
Mandatory Visualization: Experimental Workflow for Acyl-ACP Analysis
Caption: Workflow for the quantification of acyl-ACPs from plant tissues.
Signaling and Regulatory Aspects
While this compound itself is not a known signaling molecule, its metabolic context is tightly linked to plant signaling. The products of the octadecanoid pathway, such as jasmonic acid, are crucial plant hormones derived from C18 fatty acids. The flux through the fatty acid synthesis and degradation pathways, where this compound is an intermediate, directly impacts the availability of precursors for these signaling molecules. Therefore, the enzymes KASII and KAT are potential points of regulation that could indirectly influence plant defense and developmental signaling pathways.
Conclusion and Future Directions
This compound, in its thioesterified forms, is a central, yet ephemeral, player in plant lipid metabolism. It sits at the crossroads of anabolism and catabolism of C18 fatty acids. While its direct biological activity appears limited to its role as a metabolic intermediate, the enzymes responsible for its turnover, KASII and KAT, are critical control points. For researchers and drug development professionals, these enzymes represent potential targets for modulating plant oil composition or for developing novel herbicides by disrupting essential metabolic pathways.
Future research should focus on obtaining detailed kinetic data for plant KASII and KAT isoforms to enable robust metabolic modeling. Furthermore, investigating the regulatory networks that control the expression and activity of these enzymes will provide deeper insights into how plants manage the flux of long-chain fatty acids for growth, energy storage, and defense. The development of specific inhibitors for these enzymes could provide powerful tools for both basic research and agricultural applications.
References
- 1. Expression and developmental function of the 3-ketoacyl-ACP synthase2 gene in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transient silencing of the KASII genes is feasible in Nicotiana benthamiana for metabolic engineering of wax ester composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of 3-Ketoacyl-Acyl-Carrier Protein Synthase IIIs in Plants Reduces the Rate of Lipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-ketoacyl-ACP synthase II - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Oxooctadecanoic Acid for Research Applications
Application Notes and Protocols
Abstract
3-Oxooctadecanoic acid, also known as β-ketostearic acid, is a long-chain β-keto acid of significant interest to researchers in the fields of metabolism, enzymology, and drug development. As an analog of intermediates in fatty acid biosynthesis and metabolism, it serves as a valuable tool for studying the enzymes and pathways involved.[1][2] This document provides detailed protocols for the chemical synthesis of this compound, outlines its characterization, and discusses its biological relevance. Two primary synthetic routes are presented: a high-yield method involving the acylation of a malonate derivative and a classical crossed Claisen condensation.
Introduction
β-keto acids are crucial intermediates in a variety of metabolic pathways. This compound, with its 18-carbon chain, is a particularly relevant molecule for studying the metabolism of long-chain fatty acids. In biological systems, 3-ketoacyl-CoA thioesters are generated during the iterative cycles of fatty acid elongation and degradation (β-oxidation). The free acid can be used in vitro to investigate enzyme kinetics, inhibitor screening, and the development of probes for studying fatty acid metabolism. The protocols detailed herein provide robust methods for obtaining this compound for research purposes.
Synthesis of Methyl 3-Oxooctadecanoate (Precursor)
The synthesis of this compound is most effectively achieved through a two-step process: the formation of its methyl ester, methyl 3-oxooctadecanoate, followed by hydrolysis. The ester is more stable and easier to purify than the corresponding carboxylic acid, which is prone to decarboxylation.
Method 1: Acylation of Methyl Potassium Malonate
This method is a reliable and high-yielding procedure for the synthesis of β-keto esters. It involves the acylation of the magnesium enolate of methyl potassium malonate with palmitoyl chloride (hexadecanoyl chloride).[3][4][5]
Experimental Protocol:
-
Preparation of the Magnesium Salt: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend methyl potassium malonate (1.0 eq) in anhydrous acetonitrile.
-
Cool the stirred mixture to 10-15 °C.
-
Add dry triethylamine (1.5 eq) followed by anhydrous magnesium chloride (1.2 eq).
-
Stir the resulting slurry at 20-25 °C for 2.5 hours.
-
Acylation: Cool the reaction mixture to 0 °C.
-
Add palmitoyl chloride (0.47 eq) dropwise over 25 minutes.
-
Add a small additional amount of triethylamine (e.g., 0.1 eq).
-
Allow the reaction to stir overnight at 20-25 °C.
-
Work-up: Concentrate the mixture in vacuo to remove the acetonitrile.
-
Suspend the residue in toluene and re-concentrate in vacuo.
-
Add fresh toluene and cool to 10-15 °C.
-
Cautiously add 13% aqueous HCl while maintaining the temperature below 25 °C.
-
Separate the aqueous layer and wash the organic layer twice with 13% aqueous HCl and then with water.
-
Purification: Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude methyl 3-oxooctadecanoate by distillation under reduced pressure or recrystallization.
Method 2: Crossed Claisen Condensation
The crossed Claisen condensation is a classical approach for the formation of β-keto esters.[6] In this case, methyl palmitate is condensed with methyl acetate using a strong base. To favor the desired cross-condensation, an excess of the more readily enolizable and less sterically hindered ester (methyl acetate) is used.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium methoxide (1.1 eq) in anhydrous toluene.
-
Reagent Addition: Add a mixture of methyl palmitate (1.0 eq) and a large excess of methyl acetate (e.g., 3.0 eq) to the base suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture in an ice bath and quench by the slow addition of dilute aqueous HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl 3-oxooctadecanoate by column chromatography on silica gel or by distillation under reduced pressure.
Hydrolysis of Methyl 3-Oxooctadecanoate
The final step is the hydrolysis of the methyl ester to yield this compound. Mild conditions are employed to avoid decarboxylation of the β-keto acid product.
Experimental Protocol:
-
Saponification: Dissolve the purified methyl 3-oxooctadecanoate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add a slight excess of lithium hydroxide (LiOH) (e.g., 1.1 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute aqueous acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be further purified by recrystallization if necessary.
Data Presentation
| Parameter | Method 1: Acylation of Malonate | Method 2: Crossed Claisen Condensation | Hydrolysis |
| Starting Materials | Methyl potassium malonate, Palmitoyl chloride | Methyl palmitate, Methyl acetate | Methyl 3-oxooctadecanoate |
| Key Reagents | Triethylamine, Magnesium chloride | Sodium methoxide | Lithium hydroxide |
| Reported Yield | ~79% (for the ester)[4] | Variable (generally moderate to good) | Typically high (>90%) |
| Reaction Time | ~24 hours | Several hours | 1-4 hours |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-methylene protons between the two carbonyl groups, the methylene group adjacent to the ketone, the long aliphatic chain, and the terminal methyl group. The acidic proton of the carboxylic acid will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl, the ketone carbonyl, the α-carbon, and the various carbons of the long alkyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching band for the carboxylic acid, and another C=O stretching band for the ketone. Strong C-H stretching bands from the alkyl chain will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a fragmentation pattern characteristic of a long-chain fatty acid.
Biological Relevance and Signaling Pathways
This compound is an analog of 3-ketoacyl-CoA, a key intermediate in the mitochondrial fatty acid β-oxidation spiral. This metabolic pathway is essential for energy production from fatty acids. The pathway involves a cycle of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[7]
Visualizations
Caption: Synthetic workflow for this compound via the malonate route.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 3-Keto Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-keto stearic acid, a critical intermediate in fatty acid metabolism. The purity of 3-keto stearic acid is paramount for accurate in-vitro and in-vivo studies, as well as for its potential use in drug development. The following sections detail various purification techniques, including recrystallization and column chromatography, to achieve high-purity 3-keto stearic acid.
Introduction
3-Keto stearic acid, also known as 3-oxooctadecanoic acid, is a β-keto fatty acid that plays a role in fatty acid biosynthesis.[1][2] Ensuring the high purity of this compound is essential for reliable experimental outcomes in metabolic research and for the synthesis of complex bioactive molecules. This document outlines robust methods for its purification.
Purification Techniques
The choice of purification method depends on the initial purity of the 3-keto stearic acid and the desired final purity. The most common and effective techniques are recrystallization and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Protocol for Recrystallization of 3-Keto Stearic Acid:
-
Solvent Selection: Begin by selecting an appropriate solvent. Based on the polarity of 3-keto stearic acid and general practices for fatty acid purification, suitable solvents include ketones (e.g., acetone, methyl ethyl ketone) or a mixed solvent system like petroleum ether with a small amount of a more polar solvent (e.g., methylene chloride).[3][4]
-
Dissolution: Place the crude 3-keto stearic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
-
No Crystal Formation: If crystals do not form, it may be due to using too much solvent or the solution not being sufficiently saturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation.
-
Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. Re-heat the solution and add more solvent.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 3-keto stearic acid, normal-phase chromatography using silica gel is a suitable method.
Protocol for Column Chromatography of 3-Keto Stearic Acid:
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the stationary phase.
-
-
Sample Preparation: Dissolve the crude 3-keto stearic acid in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with a suitable solvent system. For 3-keto stearic acid, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate is recommended. A typical gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 9:1, 8:2 v/v).
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the purified 3-keto stearic acid.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-keto stearic acid.
High-Performance Liquid Chromatography (HPLC)
For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is a powerful technique. Reversed-phase HPLC is commonly used for the analysis of keto acids.
Analytical HPLC Protocol for 3-Keto Stearic Acid:
-
Column: A C18 column is a suitable choice for separating long-chain fatty acids.[5][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7]
-
Detection: UV detection can be used, as the keto group provides a chromophore. Derivatization with a fluorescent tag can enhance sensitivity.
-
Derivatization (Optional): For increased sensitivity and better chromatographic performance, derivatization of the keto group with o-phenylenediamine (OPD) can be performed. This results in a stable quinoxalinol product that can be readily detected.[6]
Data Presentation
The following table summarizes representative data for the purification of 3-keto stearic acid using the described techniques. Please note that these values are illustrative and actual results may vary depending on the initial purity of the sample and the specific experimental conditions.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (single) | 85 | 95 | 70 |
| Recrystallization (double) | 85 | >98 | 50 |
| Column Chromatography | 80 | >99 | 60 |
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the purification of 3-keto stearic acid.
Caption: Workflow for the purification of 3-keto stearic acid by recrystallization.
Caption: Workflow for the purification of 3-keto stearic acid by column chromatography.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US2443063A - Method for the purification of stearic acid - Google Patents [patents.google.com]
- 4. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
- 5. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel liquid chromatography tandem mass spectrometry method for simultaneous determination of branched-chain amino acids and branched-chain α-keto acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Oxooctadecanoic Acid in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of 3-Oxooctadecanoic acid in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, also known as 3-ketostearic acid, is a long-chain fatty acid that plays a role in lipid metabolism.[1] Accurate quantification of this analyte in plasma is essential for various research areas, including metabolomics, lipidomics, clinical studies of metabolic disorders, and in the development of pharmaceuticals.
Principle of the Method
The described method utilizes a straightforward protein precipitation technique for plasma sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from other endogenous components.[2] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2] To ensure high accuracy and precision, the use of a stable isotope-labeled internal standard is recommended.[2]
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a final concentration of 1 mg/mL.[2]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in methanol.[2]
-
Working Solutions: Create a series of working standard solutions by performing serial dilutions of the primary stock solution in a methanol:water (50:50, v/v) mixture. These will be used to spike into plasma to generate calibration standards.[2]
-
IS Working Solution: Dilute the IS stock solution in methanol containing 0.2% formic acid to a final concentration of 10 µg/mL.[2]
-
Calibration Standards and Quality Controls (QC): Spike the appropriate working standard solutions into blank human plasma to create a calibration curve (e.g., 8 non-zero concentrations) and at least three levels of QC samples (low, medium, and high).
Plasma Sample Preparation
-
Pipette 50 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[2]
-
Add 200 µL of the IS working solution (10 µg/mL in methanol containing 0.2% formic acid).[2]
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.[2]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., Phenomenex Luna C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized to ensure separation from interferences. A typical gradient would start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Injection Volume | 5-10 µL |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the internal standard. The precursor ion for this compound will be [M-H]⁻. |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
Data Presentation
The quantitative data should be summarized in tables for clear interpretation and comparison. Below are template tables for presenting the results of the assay validation.
Table 1: Calibration Curve for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | |||
| Calibrator 2 | |||
| Calibrator 3 | |||
| Calibrator 4 | |||
| Calibrator 5 | |||
| Calibrator 6 | |||
| Calibrator 7 | |||
| ULOQ |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | |||||
| Medium | |||||
| High |
Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound Quantification in Plasma.
References
Application Note: Quantitative Analysis of 3-Oxooctadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctadecanoic acid, a long-chain beta-keto fatty acid, is an intermediate in fatty acid metabolism.[1][2] Its accurate quantification in biological matrices is essential for studying metabolic pathways and discovering potential biomarkers for various diseases. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity and selectivity.[3][4] However, the inherent polarity and low volatility of this compound necessitate a derivatization step to improve its chromatographic behavior and thermal stability.[3][5] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound using GC-MS.
Principle
The analytical method involves the extraction of this compound from the sample matrix, followed by a two-step derivatization process. First, the carboxylic acid group is converted to a methyl ester to increase volatility. Subsequently, the ketone group is derivatized to an oxime to prevent keto-enol tautomerism and improve stability.[3][6] The resulting derivative is then separated and quantified by GC-MS. For accurate quantification, a suitable internal standard is employed.
Experimental Protocols
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, cell culture, tissue homogenate).
Materials:
-
Sample containing this compound
-
Internal Standard (e.g., a stable isotope-labeled analog)
-
Methanol, ice-cold
-
Chloroform
-
0.88% KCl solution
-
Hexane
-
Ethyl acetate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Transfer a known volume or weight of the sample into a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
Metabolic Quenching and Lipid Extraction (Folch Method):
-
Organic Phase Collection: Carefully transfer the lower organic (chloroform) layer containing the lipids to a new glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.[8]
Derivatization
Step 2a: Methyl Esterification
Materials:
-
Dried sample extract
-
14% Boron Trifluoride (BF₃) in methanol
-
Hexane
-
Saturated sodium chloride solution
-
Heating block or water bath
Procedure:
-
Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the dried extract.[5]
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[5]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.[5]
-
Phase Separation: Vortex the mixture thoroughly for 1 minute and allow the layers to separate.[5]
-
Sample Collection: Carefully transfer the upper hexane layer, which contains the methyl ester of this compound, to a new vial.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.
Step 2b: Oximation of the Keto Group
Materials:
-
Dried methyl ester extract
-
Methoxyamine hydrochloride
-
Anhydrous pyridine
-
Hexane
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[8]
-
Reaction: Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried extract.[8]
-
Incubation: Tightly cap the vial and heat at 60°C for 60 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.[8]
-
Final Preparation: Add 200 µL of hexane, vortex briefly, and transfer the solution to a GC vial with an insert for analysis.[8]
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | A capillary column with a polar stationary phase (e.g., a wax-type column) suitable for FAMEs analysis.[9] |
| Carrier Gas | Helium.[9] |
| Injection Mode | Splitless injection is often used for trace analysis.[9] |
| Injector Temp. | 250°C (may require optimization to prevent thermal degradation).[5] |
| Oven Program | Start at a suitable initial temperature, ramp to a final temperature to ensure separation of analytes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.[6] |
Data Presentation
Table 1: Expected GC-MS Data for Derivatized this compound
| Analyte (as methyl ester, methyloxime) | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) for SIM |
| This compound | Instrument Dependent | To be determined | To be determined |
| Internal Standard | Instrument Dependent | To be determined | To be determined |
Note: The exact retention time and mass-to-charge ratios of fragment ions need to be determined experimentally by injecting a pure standard of derivatized this compound. A prominent ion resulting from McLafferty rearrangement for Methyl 3-oxooctadecanoate is expected at m/z 130.[5]
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified pathway showing this compound as an intermediate.
References
- 1. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of 3-Keto Fatty Acids in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Keto fatty acids (3-KFAs) are critical intermediates in fatty acid metabolism, playing a key role in ketogenesis and the β-oxidation pathway. Accurate quantification of these molecules is essential for understanding metabolic disorders and for the development of novel therapeutics. However, their inherent instability, particularly their susceptibility to decarboxylation and keto-enol tautomerization, presents significant analytical challenges. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of 3-KFAs in plasma samples. The protocol employs a two-step derivatization strategy to stabilize the analytes prior to analysis. This method demonstrates excellent linearity, precision, and accuracy, making it suitable for both research and clinical applications.
Introduction
Fatty acid oxidation is a fundamental metabolic process for energy production. Within this pathway, 3-keto fatty acids are formed during the third step of β-oxidation. Under certain physiological conditions, such as fasting or in pathological states like diabetes, the flux through this pathway increases, leading to the production of ketone bodies in a process known as ketogenesis.[1] The accurate measurement of 3-KFAs is therefore crucial for studying energy homeostasis and metabolic diseases.
The primary analytical challenge in quantifying 3-KFAs is their chemical instability. The β-keto acid moiety is prone to decarboxylation, and the molecule can exist in equilibrium between its keto and enol tautomeric forms, complicating chromatographic separation and leading to inaccurate measurements.[2] To overcome these challenges, chemical derivatization is employed to "lock" the 3-KFA into a stable form, enhancing its chromatographic properties and ionization efficiency for mass spectrometric detection.[3]
This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of 3-KFAs from plasma. The method utilizes a two-step derivatization process involving oximation of the ketone group followed by amidation of the carboxylic acid group, ensuring the stability of the target analytes throughout the analytical workflow.
Experimental Protocols
Materials and Reagents
-
3-Keto Fatty Acid Standards (e.g., 3-oxooctanoic acid, 3-oxodecanoic acid, etc.)
-
Internal Standard (e.g., ¹³C-labeled 3-keto fatty acid)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
3-Nitrophenylhydrazine (3-NPH)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other biological matrix)
Sample Preparation
-
Plasma Collection and Storage: Collect blood in EDTA-containing tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis to minimize degradation.[1]
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Two-Step Derivatization
Step 1: Oximation of the Ketone Group
-
Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Vortex briefly to dissolve the residue.
-
Incubate at 60°C for 30 minutes to convert the ketone group to a stable oxime derivative.[3]
-
Cool the sample to room temperature.
Step 2: Amidation of the Carboxylic Acid Group
-
To the cooled sample, add 50 µL of a solution containing 20 mg/mL 3-NPH and 25 mg/mL EDC in methanol.
-
Vortex and incubate at 40°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1290 Infinity LC system or equivalent
-
Column: Agilent ZORBAX EclipsePlus C18 (2.1 x 100 mm, 1.8 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Agilent 6550 iFunnel Q-TOF MS or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Fragmentor Voltage: 175 V
-
Collision Energy: Optimized for each analyte (see Table 2)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Results and Discussion
The described LC-MS/MS method provides a reliable and sensitive platform for the quantification of 3-keto fatty acids in biological samples. The two-step derivatization is crucial for stabilizing the otherwise labile 3-keto acid functional group, preventing decarboxylation and keto-enol tautomerization.
Quantitative Performance
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using a representative 3-keto fatty acid, 3-oxodecanoic acid. The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Linear Range | 1 - 1000 ng/mL |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 108% |
| Table 1: Quantitative performance of the LC-MS/MS method for 3-oxodecanoic acid. |
MRM Transitions
The derivatized 3-keto fatty acids were analyzed in positive ESI mode. The derivatization adds a readily ionizable group, enhancing sensitivity. The MRM transitions were optimized for several 3-keto fatty acids. A characteristic neutral loss corresponding to the derivatizing agent can be used for precursor ion scanning to identify novel 3-keto fatty acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Oxooctanoic acid derivative | 326.2 | 137.1 | 20 |
| 3-Oxodecanoic acid derivative | 354.2 | 137.1 | 22 |
| 3-Oxododecanoic acid derivative | 382.3 | 137.1 | 25 |
| Internal Standard Derivative | 360.2 | 140.1 | 22 |
| Table 2: Optimized MRM transitions for derivatized 3-keto fatty acids. |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 3-keto fatty acids.
Caption: The role of 3-ketoacyl-CoA in the fatty acid β-oxidation pathway.
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of 3-keto fatty acids in plasma. The key to this method is a two-step derivatization protocol that effectively stabilizes these challenging analytes, enabling their accurate and precise measurement. The described workflow, from sample preparation to data acquisition, is designed for high-throughput analysis and can be readily implemented in both research and clinical laboratories. This method will be a valuable tool for researchers and scientists investigating the role of fatty acid metabolism in health and disease, as well as for professionals in drug development targeting metabolic pathways.
References
Application Notes and Protocols for the GC Analysis of 3-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctadecanoic acid, a β-keto fatty acid, is a metabolic intermediate in the β-oxidation of stearic acid. The accurate and sensitive quantification of this and other keto-fatty acids is crucial for studying fatty acid metabolism and its association with various physiological and pathological conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the inherent polarity and thermal lability of this compound necessitate a derivatization step to improve its volatility and thermal stability for reliable GC analysis.[1][2]
This document provides detailed application notes and protocols for the derivatization of this compound for subsequent GC-MS analysis. The primary recommended method is a robust two-step derivatization involving methoximation of the keto group followed by silylation of the carboxylic acid group.
Metabolic Significance of this compound
This compound is an intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. The pathway involves the sequential removal of two-carbon units from the fatty acyl-CoA chain. The accumulation of 3-oxo fatty acids can be indicative of metabolic dysregulation or enzymatic deficiencies within this pathway.
Figure 1: Simplified pathway of fatty acid beta-oxidation showing the position of 3-oxooctadecanoyl-CoA.
Experimental Protocols
A two-step derivatization is highly recommended for the robust and sensitive GC-MS analysis of this compound.[2] This involves the protection of the keto group via methoximation, followed by the conversion of the carboxylic acid to a more volatile silyl ester.
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Internal Standard (e.g., heptadecanoic acid)
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)
This is the recommended protocol for achieving optimal results.
Step 1: Methoximation of the Keto Group
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample or the dried sample extract into a clean, dry reaction vial.
-
Reagent Preparation: Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Reaction: Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried sample.
-
Incubation: Tightly cap the vial and heat at 60°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
Step 2: Silylation of the Carboxylic Acid Group
-
Reagent Addition: To the cooled vial containing the methoxime derivative, add 80 µL of BSTFA + 1% TMCS.
-
Incubation: Tightly recap the vial and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Final Preparation: The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.
Figure 2: Experimental workflow for the two-step derivatization of this compound.
Protocol 2: Esterification to Fatty Acid Methyl Ester (FAME)
While the two-step derivatization is recommended, esterification of the carboxylic acid is an alternative. Note that this method does not protect the keto group, which may lead to on-column degradation or peak tailing.
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex the mixture thoroughly for 1 minute.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester.
-
Sample Collection: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization for your specific instrumentation.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Quantitative Data
The following table presents illustrative quantitative data for the GC-MS analysis of a derivatized long-chain fatty acid standard. Please note that specific retention times and responses for derivatized this compound should be determined experimentally using a pure standard. The data below for a related compound, methyl heptadecanoate (C17:0 FAME), is provided for reference.
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Methyl Heptadecanoate (Internal Standard) | 18.5 | 1,500,000 | 5 | 15 |
Data is illustrative and based on typical performance for long-chain FAMEs.
Troubleshooting
Figure 3: Troubleshooting common issues in the GC-MS analysis of derivatized this compound.
Conclusion
The derivatization of this compound is a critical step for its successful analysis by GC-MS. The recommended two-step protocol involving methoximation followed by silylation provides a robust method to enhance the volatility and stability of the analyte, leading to improved chromatographic performance and reliable quantification. Careful optimization of both the derivatization and GC-MS parameters is essential for achieving accurate and reproducible results in metabolomic and lipidomic studies.
References
Application Notes: A Comprehensive Enzymatic Assay for 3-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctadecanoic acid is a long-chain beta-keto fatty acid, a critical intermediate in fatty acid metabolism, particularly within the mitochondrial beta-oxidation pathway. The enzymes that metabolize this molecule, such as 3-ketoacyl-CoA thiolase, are crucial for energy homeostasis and are potential therapeutic targets for metabolic diseases. Accurate and robust methods for measuring the enzymatic conversion of this compound are therefore essential for basic research and drug discovery.
These application notes provide a detailed protocol for a two-step enzymatic assay to determine the activity of enzymes that process this compound. The first step involves the conversion of this compound to its coenzyme A (CoA) derivative, 3-oxooctadecanoyl-CoA, by a long-chain acyl-CoA synthetase (LACS). The second step is a continuous spectrophotometric assay that measures the cleavage of 3-oxooctadecanoyl-CoA by 3-ketoacyl-CoA thiolase. Additionally, an alternative LC-MS/MS method for direct quantification is described.
Metabolic Significance and Signaling Pathway
This compound is a key intermediate in the beta-oxidation of stearic acid (an 18-carbon saturated fatty acid). In this pathway, fatty acids are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[1][2] The pathway involves a series of enzymatic reactions, including oxidation, hydration, and dehydrogenation, before the final thiolytic cleavage. The diagram below illustrates the entry of 3-oxooctadecanoyl-CoA into the final step of the beta-oxidation spiral.
Caption: Metabolic fate of this compound.
Experimental Protocols
This section details the protocols for the enzymatic synthesis of 3-oxooctadecanoyl-CoA and its subsequent use in a spectrophotometric assay for 3-ketoacyl-CoA thiolase activity. An alternative LC-MS/MS method for direct quantification is also provided.
Part 1: Enzymatic Synthesis of 3-Oxooctadecanoyl-CoA
Principle: Long-chain acyl-CoA synthetase (LACS) catalyzes the formation of a thioester bond between the carboxyl group of this compound and the thiol group of coenzyme A, in an ATP-dependent reaction.[3]
Materials:
-
This compound
-
Recombinant Long-Chain Acyl-CoA Synthetase (e.g., from Thermus thermophilus or human ACSL6)[4]
-
Coenzyme A (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA.
-
Add this compound (solubilized in a suitable solvent like ethanol, with the final concentration of the solvent kept low).
-
Initiate the reaction by adding the purified LACS enzyme.
-
Incubate the reaction at 37°C for 1-2 hours.
-
The resulting 3-oxooctadecanoyl-CoA can be purified using solid-phase extraction or used directly in the subsequent assay.
Part 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase
Principle: 3-Ketoacyl-CoA thiolase catalyzes the thiolytic cleavage of 3-oxooctadecanoyl-CoA in the presence of CoA, producing palmitoyl-CoA and acetyl-CoA. The consumption of the β-ketoacyl-CoA can be monitored by the decrease in absorbance at 303 nm.[5]
Materials:
-
Synthesized 3-oxooctadecanoyl-CoA
-
Purified 3-ketoacyl-CoA thiolase (e.g., mitochondrial)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 303 nm
Experimental Protocol:
-
Prepare the reaction mixture in a UV-transparent cuvette containing Tris-HCl buffer and CoA.
-
Add the substrate, 3-oxooctadecanoyl-CoA, to the reaction mixture.
-
Equilibrate the cuvette at 37°C for 5 minutes.
-
Initiate the reaction by adding the thiolase enzyme and mix.
-
Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the β-ketoacyl-CoA.
Alternative Protocol: LC-MS/MS Quantification
Principle: For a more direct and highly sensitive measurement, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to quantify the formation of 3-oxooctadecanoyl-CoA or the depletion of this compound.
Procedure:
-
Perform the enzymatic reaction as described in Part 1.
-
Terminate the reaction at various time points by adding ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS using a C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the specific precursor-to-product ion transitions for this compound and its CoA derivative in negative ion mode.
Data Presentation
The following tables present hypothetical quantitative data for the enzymes involved in the assay. These values are representative and should be determined experimentally for the specific enzymes and conditions used.
Table 1: Kinetic Parameters for Long-Chain Acyl-CoA Synthetase (LACS)
| Substrate | K_m (µM) | V_max (nmol/min/mg) |
| Oleic Acid (18:1) | ~15 | ~500 |
| Linoleic Acid (18:2) | ~20 | ~450 |
| This compound | To be determined | To be determined |
Table 2: Kinetic Parameters for 3-Ketoacyl-CoA Thiolase
| Substrate | K_m (µM) | V_max (µmol/min/mg) |
| 3-Oxohexadecanoyl-CoA (C16) | ~5 | ~15 |
| 3-Oxotetradecanoyl-CoA (C14) | ~8 | ~20 |
| 3-Oxooctadecanoyl-CoA (C18) | To be determined | To be determined |
Visualizations
Experimental Workflow
The following diagram outlines the workflow for the coupled enzymatic assay.
Caption: Workflow for the enzymatic assay.
Logical Relationship of Assay Components
This diagram illustrates the logical relationship between the key components of the thiolase assay.
References
- 1. microbenotes.com [microbenotes.com]
- 2. aocs.org [aocs.org]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the substrate-specific two-step catalysis of long chain fatty acyl-CoA synthetase dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
Application Notes and Protocols: 3-Oxooctadecanoic Acid as a Lipidomics Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctadecanoic acid, also known as 3-ketostearic acid, is a long-chain keto fatty acid.[1] As an intermediate in fatty acid metabolism, its quantification in biological samples can provide valuable insights into metabolic pathways and may serve as a biomarker for certain physiological and pathological states.[1][2] In the field of lipidomics, the use of well-characterized standards is crucial for the accurate identification and quantification of lipids in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound as a lipidomics standard for mass spectrometry-based analyses.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H34O3 | [3] |
| Monoisotopic Mass | 298.2508 Da | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Keto stearic acid, 3-oxostearate | [1] |
| Classification | Long-chain fatty acid | [1] |
Application Notes
This compound is suitable for use as a standard in a variety of lipidomics applications, including:
-
Method Development: As a well-characterized compound, it can be used to develop and optimize chromatographic separation and mass spectrometric detection methods for keto fatty acids.
-
System Suitability: It can be used to assess the performance of LC-MS and GC-MS systems for the analysis of long-chain fatty acids.
-
Quantification: While stable isotope-labeled internal standards are ideal for absolute quantification, this compound can be used to generate calibration curves for the relative quantification of other keto fatty acids.[2][4]
Due to its polarity and potential for thermal instability, derivatization is often recommended for GC-MS analysis to improve volatility and peak shape.[5] For LC-MS/MS analysis, derivatization is typically not required.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes a method for the quantification of this compound in a biological matrix such as plasma, adapted from methods for similar keto acids.[4]
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., 3-Oxooctadecanoic-d3 acid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Plasma or other biological matrix
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of an internal standard working solution in methanol (containing 0.2% formic acid) to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
4. Data Analysis
Quantification is based on the peak area ratio of the analyte to the internal standard.[4] A calibration curve is generated by analyzing a series of standards of known concentrations.
Quantitative Data (Hypothetical)
The following table presents hypothetical performance data for the LC-MS/MS method. Actual values will vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 5 nM |
| Lower Limit of Quantification (LLOQ) | 15 nM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85-115% |
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines a GC-MS method for the analysis of this compound, which requires a two-step derivatization process.[2]
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., 3-Oxooctadecanoic-d3 acid)
-
Methoxyamine hydrochloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate
-
Hexane
2. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the sample (e.g., plasma) with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.[5]
-
Step 1: Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.[2]
-
Incubate at 60°C for 1 hour.[5]
-
Step 2: Silylation: Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Incubate at 70°C for 30 minutes.[7]
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions
-
GC System: A gas chromatograph with a capillary column.
-
Column: A suitable capillary column (e.g., DB-5).[7]
-
Inlet Temperature: 250°C
-
Oven Program: A temperature gradient program to elute the derivatized analyte.
-
Carrier Gas: Helium
-
MS System: A mass spectrometer capable of electron ionization (EI).
-
Ionization Energy: 70 eV
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.[2]
4. Data Analysis
For quantitative analysis, monitor characteristic ions of the derivatized analyte and the internal standard in SIM mode.[2] Construct a calibration curve by analyzing derivatized standards.
Quantitative Data (Hypothetical)
The following table presents hypothetical performance data for the GC-MS method.
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 50 fmol on column |
| Lower Limit of Quantification (LLOQ) | 150 fmol on column |
| Intra-day Precision (%CV) | < 20% |
| Inter-day Precision (%CV) | < 20% |
| Recovery | 80-120% |
Visualizations
Caption: LC-MS/MS experimental workflow.
Caption: GC-MS experimental workflow with derivatization.
Caption: Simplified overview of fatty acid beta-oxidation.
References
- 1. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - 3-oxo-octadecanoic acid (C18H34O3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Keto Acid Analysis from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto acids, also known as beta-keto acids, are crucial intermediates in various metabolic pathways, including fatty acid oxidation and amino acid metabolism. Their quantification in tissue samples can provide valuable insights into cellular energy status, metabolic disorders, and the mechanism of action of therapeutic agents. However, the inherent instability of 3-keto acids, which are prone to decarboxylation, presents a significant analytical challenge. This document provides detailed application notes and protocols for the robust and reliable analysis of 3-keto acids from tissue samples using mass spectrometry-based methods. Two primary methodologies are covered: Gas Chromatography-Mass Spectrometry (GC-MS) following methoximation and silylation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.
Data Presentation: Quantitative Analysis of 3-Keto Acids in Tissues
The following tables summarize quantitative data for 3-keto acids in various biological samples. These values can serve as a reference for expected physiological concentrations.
Table 1: Concentration of Branched-Chain Keto Acids (BCKAs) in Mouse Tissues
| Tissue | α-Ketoisocaproate (KIC) (nmol/g wet tissue) | α-Keto-β-methylvalerate (KMV) (nmol/g wet tissue) | α-Ketoisovalerate (KIV) (nmol/g wet tissue) |
| Kidney | 0.25 ± 0.04 | 0.11 ± 0.02 | 0.11 ± 0.01 |
| Adipose Tissue | 8.90 ± 4.90 | 19.00 ± 7.20 | 16.70 ± 10.00 |
| Liver | 0.078 ± 0.009 | 0.074 ± 0.000 | 0.075 ± 0.001 |
| Gastrocnemius | 0.67 ± 0.23 | 0.73 ± 0.36 | 0.65 ± 0.34 |
| Hypothalamus | 0.25 ± 0.04 | 0.11 ± 0.02 | 0.11 ± 0.01 |
Data adapted from a study on C57BL/6J mice.[1]
Table 2: Analytical Performance of LC-MS/MS Method for Keto Acid Analysis in Rat Plasma [2]
| Analyte | Reproducibility (CV%) | Recovery (%) | Limit of Detection (LOD) (μM) | Linearity (r²) |
| Pyruvic acid | 1.1 - 4.7 | 96 - 109 | 0.01 - 0.25 | > 0.997 |
| α-Ketoglutaric acid | 1.1 - 4.7 | 96 - 109 | 0.01 - 0.25 | > 0.997 |
| Acetoacetic acid | 1.1 - 4.7 | 96 - 109 | 0.01 - 0.25 | > 0.997 |
| Oxaloacetic acid | 1.1 - 4.7 | 96 - 109 | 0.01 - 0.25 | > 0.997 |
Experimental Protocols
Protocol 1: Sample Preparation from Tissues
This protocol describes the homogenization and extraction of 3-keto acids from tissue samples.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead mill homogenizer with stainless steel beads
-
3 M Perchloric acid (HClO₄)
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (capable of 25,000 x g and 4°C)
-
Internal standards (e.g., ¹³C-labeled keto acids)
Procedure:
-
Freeze-clamp the tissue in liquid nitrogen immediately upon collection to halt metabolic activity.
-
Weigh the frozen tissue.
-
For homogenization, either:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Place the frozen tissue in a pre-chilled tube with stainless steel beads for bead mill homogenization.
-
-
Transfer the powdered tissue to a tared, pre-chilled microcentrifuge tube.
-
Record the weight of the powdered tissue.
-
Add 300 µL of ice-cold 3 M perchloric acid per 100 mg of tissue.[1]
-
Add appropriate internal standards.
-
Sonicate the mixture on ice for two 10-second intervals.[1]
-
Centrifuge at 25,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the extracted 3-keto acids.
-
The supernatant can be stored at -80°C until derivatization and analysis.
Protocol 2: GC-MS Analysis with Methoximation and Silylation
This two-step derivatization is essential to stabilize the keto group and increase the volatility of the 3-keto acids for GC-MS analysis.
Materials:
-
Tissue extract (from Protocol 1)
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Transfer an aliquot of the tissue extract to a clean microcentrifuge tube and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical as water interferes with the silylation reaction.
-
Methoximation:
-
To the dried sample, add 50 µL of methoxyamine hydrochloride solution.
-
Incubate the mixture at 60°C for 60 minutes with gentle shaking. This step converts the keto groups to their methoxime derivatives, preventing tautomerization.
-
-
Silylation:
-
After cooling to room temperature, add 100 µL of MSTFA with 1% TMCS.
-
Incubate the mixture at 60°C for 30 minutes. This step converts the acidic protons of the carboxyl groups to their trimethylsilyl (TMS) derivatives.
-
-
After cooling, transfer the derivatized sample to a GC vial with an insert for immediate GC-MS analysis.
Protocol 3: LC-MS/MS Analysis with O-PFBO Derivatization
This protocol utilizes O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) derivatization for sensitive LC-MS/MS analysis.
Materials:
-
Tissue extract (from Protocol 1)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water or a suitable buffer)
-
Acetonitrile
-
0.1% (w/w) NaOH solution
-
LC-MS grade water
Procedure:
-
Take an aliquot of the tissue extract and adjust the pH to be slightly basic if necessary, as the derivatization reaction is more efficient under these conditions.
-
Mix the tissue extract with an equal volume of a 1:1 (v/v) mixture of acetonitrile and 0.1% (w/w) NaOH solution.
-
Add the PFBHA solution to the mixture. The optimal ratio of sample to derivatizing agent should be determined empirically.
-
Incubate the reaction mixture. A common starting point is 30 minutes at room temperature or 0°C on ice for heat-labile compounds.[2]
-
The reaction can be quenched by the addition of a small amount of a ketone-containing compound like acetone.
-
Dilute the derivatized sample with an appropriate solvent (e.g., a mixture of acetonitrile and water) before injection into the LC-MS/MS system.
Visualizations
Experimental Workflow for 3-Keto Acid Analysis from Tissues
Caption: Workflow for tissue sample preparation and analysis of 3-keto acids.
Ketogenesis and Ketolysis Signaling Pathway
Caption: Overview of ketogenesis, ketolysis, and hormonal regulation.
References
Application Notes and Protocols for 3-Oxooctadecanoic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctadecanoic acid, also known as 3-ketostearic acid or β-ketostearic acid, is an 18-carbon saturated fatty acid with a ketone group at the beta position.[1][2][3] As an intermediate in fatty acid biosynthesis and metabolism, this molecule holds potential for investigating cellular energy pathways and their dysregulation in various diseases, particularly in cancer.[1] Structurally related to both long-chain fatty acids and ketone bodies, this compound may influence cell signaling, metabolic processes, and cell viability.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for its preparation and application, as well as an overview of its potential biological effects based on current scientific understanding of related molecules.
Physicochemical Properties and Storage
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C18H34O3 | [2][4] |
| Molecular Weight | 298.46 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 16694-29-4 | [2][3] |
| Synonyms | 3-Oxostearic acid, β-Ketostearic acid | [1][2][3] |
| Storage Conditions | Freezer | [2] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. | [5][6][7] |
Potential Applications in Cell Culture
Based on the biological activities of structurally similar compounds like stearic acid and ketone bodies, this compound is a valuable tool for investigating several aspects of cell biology:
-
Cancer Metabolism: Tumor cells often exhibit altered metabolic pathways, including changes in fatty acid metabolism.[8][9] this compound can be used to probe the reliance of cancer cells on fatty acid oxidation for energy and biomass production.
-
Induction of Apoptosis: Certain saturated fatty acids have been shown to selectively induce apoptosis in cancer cells.[10] Experiments can be designed to determine if this compound shares this pro-apoptotic activity.
-
Metabolic Signaling: As a beta-keto acid, this compound is an intermediate in fatty acid beta-oxidation and is related to ketone body metabolism.[11] It can be used to study the signaling pathways that govern these metabolic processes.
Data on Related Compounds
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes data for related compounds to provide a starting point for experimental design.
| Compound | Cell Line | Effect | Concentration/Value | Source |
| Stearic Acid | MDA-MB-231 (Breast Cancer) | Decreased cell viability | Not specified | [10] |
| Stearic Acid | Hs578t (Breast Cancer) | Decreased cell viability | Not specified | [10] |
| Stearic Acid | MDA-MB-435 (Breast Cancer) | Decreased cell viability | Not specified | [10] |
| Ketone Bodies (Acetoacetate and 3-hydroxybutyrate) | Various cancer cell lines | Inhibition of proliferation | Dose-dependent |
Experimental Protocols
The poor aqueous solubility of long-chain fatty acids necessitates specific preparation methods for cell culture applications. Below are three validated protocols for preparing this compound solutions.
Protocol 1: Preparation of this compound Solution using DMSO
This is a common and straightforward method for solubilizing fatty acids for in vitro studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Target cell culture medium
Procedure:
-
Prepare a high-concentration stock solution:
-
Weigh out a desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Gently warm the tube and vortex until the fatty acid is completely dissolved.[5]
-
-
Dilution in Culture Medium:
-
Warm the target cell culture medium to 37°C.
-
Add the this compound-DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.2%) to avoid solvent toxicity.[5]
-
Vortex the medium immediately after adding the stock solution to ensure proper mixing and minimize precipitation.
-
Workflow for DMSO-based Preparation
Caption: Workflow for preparing this compound with DMSO.
Protocol 2: Preparation of this compound Solution using Ethanol
Ethanol is another common solvent for preparing fatty acid stock solutions.
Materials:
-
This compound
-
Ethanol (≥95%), cell culture grade
-
Sterile microcentrifuge tubes
-
Target cell culture medium
Procedure:
-
Prepare a high-concentration stock solution:
-
Dissolve this compound in ethanol to create a stock solution (e.g., 100 mM).
-
Warm and vortex to ensure complete dissolution.
-
-
Dilution in Culture Medium:
-
Follow the same dilution procedure as for the DMSO stock solution, ensuring the final ethanol concentration remains non-toxic to the cells (typically < 0.5%).
-
Protocol 3: Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Conjugate
This method mimics the physiological transport of fatty acids in the bloodstream and can improve their stability and delivery to cells in culture.[12]
Materials:
-
This compound
-
Fatty acid-free BSA
-
Sterile, purified water (e.g., Milli-Q)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Sterile filter (0.22 µm)
-
Water bath
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile water to a desired concentration (e.g., 10% w/v).[13]
-
Stir gently at 37°C until the BSA is completely dissolved.
-
Sterile filter the BSA solution.
-
-
Prepare the Fatty Acid Salt Solution:
-
Dissolve this compound in a small volume of ethanol or by saponification with NaOH. For saponification, dissolve the fatty acid in 0.1 M NaOH with heating (e.g., 70°C) to create a sodium salt solution.
-
-
Conjugation:
-
Final Preparation:
-
The fatty acid-BSA conjugate can be stored at -20°C.
-
For cell treatment, dilute the conjugate in the cell culture medium to the desired final concentration.
-
Workflow for BSA Conjugation
Caption: Workflow for preparing fatty acid-BSA conjugates.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the fatty acid stock).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Protocol 5: Apoptosis Assay (Caspase-3/7 Activity)
This assay determines if this compound induces apoptosis by measuring the activity of executioner caspases.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound working solutions
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay: After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.[16][17]
Signaling Pathways
This compound is an intermediate in the mitochondrial fatty acid β-oxidation pathway. Its metabolism is intrinsically linked to cellular energy production and the synthesis of ketone bodies.
Fatty Acid β-Oxidation Pathway
This pathway breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle to produce ATP.[18][19]
Caption: Simplified diagram of the fatty acid β-oxidation spiral.
Ketogenesis Pathway
In the liver, under conditions of high fatty acid oxidation, acetyl-CoA can be converted into ketone bodies, which are used as an energy source by extrahepatic tissues.[11][20]
Caption: Overview of the ketogenesis pathway in the liver.
Conclusion
This compound is a promising research tool for scientists in basic research and drug development. Its role in fundamental metabolic pathways makes it particularly relevant for studies in cancer biology and metabolic disorders. The protocols and information provided herein offer a solid foundation for initiating cell culture experiments with this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions.
References
- 1. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]
- 2. 3-oxo-octadecanoic acid - CD Biosynsis [biosynsis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PubChemLite - 3-oxo-octadecanoic acid (C18H34O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 11. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 14. BSA Preparation and Palmitate-BSA Conjugation [bio-protocol.org]
- 15. 2.2. Fatty Acid Conjugation to Bovine Serum Albumin [bio-protocol.org]
- 16. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Altogen Labs [altogenlabs.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. aocs.org [aocs.org]
- 20. [Figure, Ketogenesis Pathway. This diagram illustrates...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for 3-Keto Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto stearic acid, also known as 3-oxostearic acid, is a β-keto fatty acid that serves as a crucial intermediate in the type II fatty acid biosynthesis pathway found in bacteria and plants.[1] The accurate and reliable quantification of 3-keto stearic acid is essential for studying microbial and plant lipid metabolism, as well as for understanding its potential role in various physiological and pathological processes. These application notes provide detailed protocols for the analysis of 3-keto stearic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including necessary derivatization steps to ensure stability and sensitivity.
Analytical Standard Information
An analytical standard of 3-keto stearic acid is a prerequisite for accurate quantification. The following table summarizes the key properties of 3-keto stearic acid.
| Property | Value |
| Systematic Name | 3-Oxooctadecanoic acid |
| Synonyms | 3-Keto stearic acid, β-Keto stearic acid |
| Molecular Formula | C₁₈H₃₄O₃ |
| Molecular Weight | 298.5 g/mol |
| CAS Number | 16694-29-4[2] |
| Purity | ≥90% |
| Formulation | Typically supplied as a solution in methyl acetate. |
| Storage | -20°C |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml).[1] |
Challenges in the Analysis of 3-Keto Stearic Acid
The analysis of 3-keto stearic acid presents unique challenges due to its chemical instability. The molecule is prone to keto-enol tautomerization and decarboxylation, especially at elevated temperatures used in GC analysis.[3] This instability can result in poor chromatographic peak shape, multiple peaks for a single analyte, and inaccurate quantification.[3] To overcome these challenges, derivatization of the keto and carboxyl functional groups is essential prior to analysis.[4]
Experimental Protocols
Protocol 1: Quantitative Analysis of 3-Keto Stearic Acid by GC-MS
This protocol describes a two-step derivatization method involving methoximation followed by silylation to stabilize the 3-keto stearic acid for GC-MS analysis.[3][4]
Materials:
-
3-Keto stearic acid standard
-
Sample containing 3-keto stearic acid
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)[4]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Micro-reaction vials (1-2 mL)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample or standard to a micro-reaction vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Step 1: Methoximation of the Keto Group:
-
Step 2: Silylation of the Carboxyl Group:
-
Extraction (Optional, for improved sample cleanup):
-
Add 1 mL of water and 1 mL of hexane to the reaction vial.
-
Vortex vigorously to extract the derivatized analyte into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample (or the hexane extract) into the GC-MS system.
-
Typical GC-MS conditions are provided in the table below.
-
Quantitative Data for GC-MS Analysis (Expected Values)
| Parameter | Value/Range |
| Derivatization Method | Methoximation followed by silylation |
| Derivative | 3-(Methoxyimino)stearic acid, TMS ester |
| Expected Molecular Weight of Derivative | 399.7 g/mol |
| Expected m/z of Molecular Ion [M]⁺ | 399 |
| Characteristic Fragment Ions (m/z) | To be determined experimentally; expect fragments related to the loss of TMS and parts of the fatty acid chain. |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Injector Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Linearity (r²) | ≥ 0.99 |
| Typical LOD | Low ng/mL range |
| Typical LOQ | Mid-to-high ng/mL range |
Protocol 2: Quantitative Analysis of 3-Keto Stearic Acid by LC-MS/MS
This protocol utilizes derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance the ionization efficiency and sensitivity of 3-keto stearic acid for LC-MS/MS analysis in negative ion mode.[5]
Materials:
-
3-Keto stearic acid standard
-
Sample containing 3-keto stearic acid
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (10 mg/mL in methanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (10 mg/mL in methanol)
-
Pyridine
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Micro-reaction vials (1-2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Transfer a known amount of the sample or standard to a micro-reaction vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried sample in 50 µL of a methanol/water mixture (e.g., 50:50 v/v).
-
Add 20 µL of 3-NPH solution, 20 µL of EDC solution, and 10 µL of pyridine.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Sample Dilution:
-
After incubation, dilute the reaction mixture with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the diluted sample into the LC-MS/MS system.
-
Typical LC-MS/MS conditions are provided in the table below.
-
Quantitative Data for LC-MS/MS Analysis (Expected Values)
| Parameter | Value/Range |
| Derivatization Method | 3-Nitrophenylhydrazine (3-NPH) |
| Derivative | 3-Keto stearic acid-3-nitrophenylhydrazone |
| Expected Molecular Weight of Derivative | 433.6 g/mol |
| Precursor Ion [M-H]⁻ (m/z) | 432.3 |
| Product Ions (m/z) | To be determined by infusion and MS/MS optimization. |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 10-15 minutes. |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Linearity (r²) | ≥ 0.997 |
| Typical LOD | 0.01–0.25 μM |
| Typical LOQ | 0.03-0.75 µM (estimated based on S/N of 10) |
Signaling Pathways and Workflows
Bacterial Fatty Acid Biosynthesis (Type II)
The synthesis of fatty acids in bacteria is a cyclical process involving a series of enzymatic reactions. 3-Ketoacyl-ACP is a key intermediate in each elongation cycle.
Caption: Bacterial Fatty Acid Biosynthesis Pathway.
Plant Fatty Acid Biosynthesis in Plastids
In plants, fatty acid synthesis occurs in the plastids and involves a similar set of reactions as in bacteria, but with distinct enzymes for different chain lengths.
Caption: Plant Fatty Acid Elongation Pathway.
General Experimental Workflow for 3-Keto Stearic Acid Analysis
The following diagram outlines the general steps for the quantitative analysis of 3-keto stearic acid from a biological matrix.
Caption: General workflow for 3-keto stearic acid analysis.
References
Application Notes and Protocols for the Extraction of 3-Oxooctadecanoic Acid from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctadecanoic acid, also known as 3-ketostearic acid, is a long-chain beta-keto fatty acid intermediate in fatty acid metabolism. Its quantification in biological matrices such as plasma, serum, and tissues is crucial for studying fatty acid oxidation pathways and may provide insights into metabolic disorders. This document provides detailed protocols for the extraction of this compound from biological samples, along with data on expected recovery rates and methodologies for its quantification using mass spectrometry.
Data Presentation
The following table summarizes quantitative data for the recovery of keto acids and long-chain fatty acids from biological matrices using various extraction techniques. While direct recovery data for this compound is not extensively published, the data for structurally similar compounds provide a valuable reference.
| Analyte | Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| 3-Oxopentanoic Acid | Human Plasma | Protein Precipitation | LC-MS/MS | >88 | [1] |
| Various Lipid Classes | Human Plasma | Solid-Phase Extraction (SPE) | LC-MS | >70 | [2] |
| Laurate (C12 Fatty Acid) | Aqueous Solution | Solid-Phase Extraction (Amberlite IRA-402) | GC | High Adsorption Capacity (up to 430 g/kg) | [3] |
Signaling and Metabolic Pathways
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. For it to be metabolized, it is presumed to be activated to its coenzyme A (CoA) derivative, 3-oxooctadecanoyl-CoA.[4] This molecule is then a direct substrate for 3-ketoacyl-CoA thiolase, the final enzyme in the beta-oxidation cycle, which cleaves it into a shortened acyl-CoA and acetyl-CoA.[4]
While the direct signaling roles of long-chain keto acids like this compound are an area of ongoing research, other keto acids and fatty acids are known to act as signaling molecules, often through G protein-coupled receptors (GPCRs).[5]
Metabolic Pathway of this compound
Presumed metabolic pathway of this compound.
Generalized Keto Acid Signaling Pathway
Generalized signaling pathway for keto acids via GPCRs.
Experimental Protocols
The following section details protocols for the extraction of this compound from biological matrices. The choice of method will depend on the sample type, the required level of purity, and the downstream analytical technique.
Experimental Workflow Overview
General experimental workflow for this compound extraction and analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) based on Folch Method
This method is suitable for a broad range of lipids from tissues and plasma/serum.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or MS-grade water)
-
Glass centrifuge tubes with Teflon-lined caps
-
Homogenizer (for tissues)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Tissues: Weigh approximately 100 mg of frozen tissue and homogenize in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Plasma/Serum: To 100 µL of plasma or serum, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to the sample homogenate.
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate on an orbital shaker for 15-20 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.2 volumes (0.4 mL for a 2 mL extraction) of 0.9% NaCl solution.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for analysis (e.g., mobile phase for LC-MS).
-
Protocol 2: Solid-Phase Extraction (SPE)
This method offers high selectivity and is suitable for cleaner extracts from plasma, serum, or urine.
Materials:
-
Mixed-mode SPE cartridges (combining reversed-phase and anion-exchange)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate buffer (100 mM, pH 6.0)
-
Hexane
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Plasma/Serum: To 500 µL of plasma/serum, add an internal standard and 1.5 mL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Urine: Centrifuge 1 mL of urine at 5,000 x g for 5 minutes to remove particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Equilibrate with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge.
-
-
Washing:
-
Wash with 3 mL of 5% methanol in water.
-
Wash with 3 mL of hexane.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of 5% formic acid in acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Protocol 3: Protein Precipitation
This is a rapid method for preparing plasma or serum samples for LC-MS/MS analysis.
Materials:
-
Methanol (containing 0.2% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 50 µL of plasma, serum, calibration standard, or quality control sample into a microcentrifuge tube.
-
-
Precipitation:
-
Add 200 µL of cold methanol containing 0.2% formic acid and the internal standard.
-
Vortex for 30 seconds.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.[6]
-
Downstream Analysis
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used.
-
Ionization: Electrospray ionization (ESI) in negative mode is preferred for detecting the [M-H]⁻ precursor ion of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.
GC-MS Analysis: Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid group is recommended to increase volatility and improve chromatographic performance.
Sample Stability
The stability of fatty acids in biological matrices is influenced by factors such as temperature, pH, and enzymatic activity.[7][8] For long-term storage, samples should be kept at -80°C. Repeated freeze-thaw cycles should be avoided to prevent degradation. Maintaining a slightly acidic pH during extraction can help minimize the degradation of β-keto acids.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. Short-chain fatty acids and ketones directly regulate sympathetic nervous system via G protein-coupled receptor 41 (GPR41) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 3-Oxo Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo fatty acids, also known as beta-keto acids, are critical metabolic intermediates in the beta-oxidation of fatty acids.[1] Their accurate quantification in biological matrices such as plasma, serum, and urine is essential for studying fatty acid metabolism and its association with various metabolic disorders.[1] Solid-phase extraction (SPE) presents a highly effective method for the selective extraction and concentration of these analytes from complex biological samples prior to downstream analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
This document provides a detailed protocol for the solid-phase extraction of 3-oxo fatty acids, focusing on a mixed-mode approach that combines reversed-phase and anion-exchange chromatography for enhanced selectivity.
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction (SPE) cartridge that leverages both reversed-phase and anion-exchange retention mechanisms. As carboxylic acids, 3-oxo fatty acids will be ionized at an appropriate pH, allowing for their retention by an anion-exchange sorbent. Concurrently, the alkyl chain of the fatty acid facilitates retention on a reversed-phase sorbent (e.g., C8).[1] This dual retention mechanism provides for a highly selective extraction and efficient removal of interfering matrix components.[1]
Data Presentation
The following table summarizes the expected quantitative performance of this mixed-mode SPE method for the analysis of 3-oxooctanoic acid, a representative 3-oxo fatty acid. These values are illustrative and may vary depending on the specific instrumentation and analytical conditions used.[1]
| Parameter | Expected Value |
| Recovery | > 90% |
| Reproducibility (RSD) | < 10% |
| Limit of Quantification (LOQ) | Analyte and matrix dependent, but typically in the low ng/mL range |
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) and Reversed-Phase (e.g., C8 or a polymeric backbone), 100 mg/3 mL
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28%)
-
Ammonium acetate
-
Internal Standard (IS): A suitable isotopically labeled analog of the target 3-oxo fatty acid (e.g., 3-oxooctanoic acid-d3).
-
Biological Matrix: Human plasma, serum, or urine.
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Pre-treatment
For Plasma/Serum Samples:
-
Allow frozen samples to thaw at room temperature.
-
In a centrifuge tube, combine 500 µL of plasma or serum with 50 µL of the internal standard solution.
-
To precipitate proteins, add 1.5 mL of 0.1% formic acid in acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube for SPE.[1]
For Urine Samples:
-
Allow frozen samples to thaw at room temperature.
-
To remove particulate matter, centrifuge 1 mL of urine at 5,000 x g for 5 minutes.[1]
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Protocol
-
Conditioning: Condition the mixed-mode SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to dry.[1]
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).[1]
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate of approximately 1 mL/min.[1]
-
Washing:
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual solvent.[1]
-
Elution: Elute the 3-oxo fatty acid and internal standard with 2 mL of 5% formic acid in acetonitrile.[1]
-
Evaporation and Reconstitution:
Visualizations
Caption: Workflow for mixed-mode solid-phase extraction of 3-oxo fatty acids.
Caption: Position of 3-oxo fatty acids in the beta-oxidation pathway.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctadecanoic acid, also known as 3-ketostearic acid, is a beta-keto fatty acid. Beta-keto fatty acids are important intermediates in various metabolic pathways, including fatty acid biosynthesis and degradation. The structural elucidation and quantification of these molecules are crucial for understanding their biological roles and for the development of new therapeutics targeting metabolic disorders. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and dynamics of organic molecules like this compound, making it an indispensable tool for researchers in the fields of chemistry, biochemistry, and drug discovery.
This document provides detailed application notes and protocols for the synthesis and NMR spectroscopic characterization of this compound.
Predicted NMR Spectroscopic Data
Due to the limited availability of experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and are valuable for the initial identification and characterization of the compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 (COOH) | ~11-13 | br s | 1H | ~172 |
| 2 (CH₂) | 3.48 | s | 2H | ~50 |
| 3 (C=O) | - | - | - | ~205 |
| 4 (CH₂) | 2.53 | t | 2H | ~43 |
| 5-16 (CH₂) | 1.25 | m | 24H | ~22-32 |
| 17 (CH₂) | 1.25 | m | 2H | ~23 |
| 18 (CH₃) | 0.88 | t | 3H | ~14 |
Note: Predicted data is sourced from publicly available databases and computational tools. Actual experimental values may vary.
Experimental NMR Data of a Related Compound: Stearic Acid
To provide a reference for the experimental NMR signals of a long-chain saturated fatty acid, the following table presents the experimental ¹H and ¹³C NMR data for stearic acid (octadecanoic acid). The chemical shifts of the long alkyl chain (C4-C18) in this compound are expected to be very similar to those in stearic acid.
Table 2: Experimental ¹H and ¹³C NMR Data for Stearic Acid in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 (COOH) | ~11-12 | br s | 1H | 180.5 |
| 2 (CH₂) | 2.35 | t | 2H | 34.1 |
| 3 (CH₂) | 1.63 | p | 2H | 24.7 |
| 4-15 (CH₂) | 1.25 | m | 24H | 29.1-29.7 |
| 16 (CH₂) | 1.29 | m | 2H | 31.9 |
| 17 (CH₂) | 1.25 | m | 2H | 22.7 |
| 18 (CH₃) | 0.88 | t | 3H | 14.1 |
Note: Data is compiled from publicly available experimental spectra of stearic acid and may vary slightly depending on experimental conditions.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the Claisen condensation of a long-chain fatty acid ester with a suitable acetylating agent, followed by hydrolysis and decarboxylation.
1. Synthesis of Methyl 3-Oxooctadecanoate via Claisen Condensation
-
Materials: Methyl hexadecanoate, methyl acetate, sodium methoxide, diethyl ether (anhydrous), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) to anhydrous diethyl ether.
-
To the stirred suspension, add a mixture of methyl hexadecanoate (1 equivalent) and methyl acetate (10 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-oxooctadecanoate.
-
2. Hydrolysis to this compound
-
Materials: Methyl 3-oxooctadecanoate, sodium hydroxide, ethanol, water, hydrochloric acid (6M).
-
Procedure:
-
Dissolve methyl 3-oxooctadecanoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify with 6M hydrochloric acid to pH 1-2, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Visualizations
Application Note: High-Resolution Mass Spectrometry of 3-Keto Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto stearic acid, also known as 3-oxooctadecanoic acid, is a key metabolic intermediate in fatty acid metabolism. Its accurate quantification and structural elucidation are crucial for understanding various physiological and pathological processes, including metabolic disorders and drug-induced alterations in lipid metabolism. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the analysis of this challenging analyte. This application note provides a detailed protocol for the analysis of 3-keto stearic acid using LC-HRMS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway Context
3-Keto stearic acid is an intermediate in the mitochondrial beta-oxidation of stearic acid. This pathway is a major source of cellular energy. The formation of 3-keto stearoyl-CoA from 3-hydroxyacyl-CoA is a critical step catalyzed by 3-hydroxyacyl-CoA dehydrogenase. The CoA ester is then cleaved to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-Keto Fatty Acids
Welcome to the technical support center for the quantification of 3-keto fatty acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these unstable molecules. Below you will find troubleshooting guides and frequently asked questions to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing 3-keto (or beta-keto) fatty acids?
The main difficulty in analyzing beta-keto fatty acids stems from their inherent chemical instability.[1] The presence of a ketone group at the beta-position relative to a carboxylic acid makes the molecule highly susceptible to chemical degradation. This instability can lead to a significant underestimation of their concentration in biological samples if not handled with care.[1]
Q2: What is the main degradation pathway for beta-keto fatty acids?
The principal degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide, particularly when heated.[1] This reaction occurs spontaneously and is facilitated by heat.[2] The process involves a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[2] This effectively removes the carboxylic acid group, resulting in the loss of the original beta-keto fatty acid molecule.[2]
References
improving peak resolution for 3-Oxooctadecanoic acid in GC-MS
Welcome to the technical support center for the GC-MS analysis of 3-Oxooctadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why is my peak for the this compound derivative showing poor shape, such as tailing or fronting?
Poor peak shape is a common issue that can compromise resolution and the accuracy of quantification.[1][2] The causes can typically be traced to the sample introduction system, the column, or the derivatization process.
-
Peak Tailing: This is often observed when active sites exist within the GC system that interact with the analyte.[3]
-
Contaminated Injector Liner or Column: Active sites in the injector liner or the front of the GC column can lead to peak tailing.[3] It is recommended to use a fresh, deactivated liner or to trim the first 15-50 cm from the front of the column.[3]
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining polar carboxylic acid will interact strongly with the system, causing tailing.[3][4] Ensure that derivatization conditions like time, temperature, and reagent ratios are optimized to drive the reaction to completion.[3]
-
Improper Column Installation: A poorly cut or installed column can create dead volume or disruptions in the flow path, leading to tailing peaks.[1][5][6] Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet as per the manufacturer's instructions.[1]
-
-
Peak Fronting: This is typically a sign of column overload.
-
Sample Concentration Too High: Injecting too much analyte can saturate the stationary phase.[3][4] The solution is to dilute the sample or to increase the split ratio in the injection method.[4]
-
Solvent Mismatch: Incompatibility between the sample solvent and the column's stationary phase can also cause fronting.[4] For instance, injecting a sample in a polar solvent onto a non-polar column can be problematic.[1]
-
Question 2: How can I improve the resolution between my this compound derivative and other closely eluting compounds?
Achieving baseline separation is critical for accurate identification and quantification.[7] If you are experiencing co-elution, consider the following optimizations:
-
Column Choice: The stationary phase of the GC column is a critical factor in achieving separation.[3]
-
A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point for fatty acid methyl esters (FAMEs).[4]
-
For potentially better separation from other FAMEs, a more polar column like a FAMEWAX (polyethylene glycol) or a cyanopropyl phase (e.g., DB-225ms) could provide the necessary selectivity.[3][4]
-
-
Oven Temperature Program: The temperature ramp rate significantly affects separation.[3]
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium) impacts column efficiency.[3] While a higher flow rate speeds up analysis, it can decrease resolution.[3] Optimizing the flow rate to the column's ideal linear velocity will maximize separation efficiency.[3]
Question 3: I am not seeing any peak for my analyte, or the signal intensity is very low. What should I investigate?
A complete lack of signal can be frustrating and may point to issues with sample preparation, the GC system, or analyte stability.
-
Derivatization Failure: Keto acids are polar and not volatile enough for GC-MS analysis without proper derivatization.[9]
-
Incomplete Reaction: This is a primary cause of poor or no signal.[9] Verify your derivatization protocol, use fresh reagents, and ensure reaction conditions are optimized.[4][9]
-
Presence of Moisture: Silylation reagents are extremely sensitive to moisture, which will consume the reagent and prevent derivatization.[9] It is crucial to lyophilize (freeze-dry) samples to complete dryness and use anhydrous solvents.[9]
-
-
Analyte Degradation: Beta-keto acids like this compound can be thermally unstable and may decarboxylate, especially at high temperatures.[9] A two-step derivatization that first protects the keto group via methoximation is crucial to prevent degradation before derivatizing the carboxyl group.[9][10]
-
System Leaks: A leak in the GC system (e.g., at the injector, column connections, or septum) can prevent the sample from reaching the detector.[4][11] Use an electronic leak detector to check all connections.[4]
-
Injector Temperature: If the injector temperature is too high, it can cause thermal degradation of the analyte.[3][4] Conversely, if it is too low, the analyte may not vaporize efficiently.[3] A starting point of 250°C is often recommended for FAMEs, but this may need optimization.[3]
Frequently Asked Questions (FAQs)
Question 1: Why is derivatization required to analyze this compound by GC-MS?
Derivatization is a critical step because this compound is a polar molecule with low volatility due to its carboxylic acid and keto functional groups.[9][10][12] These groups can engage in hydrogen bonding, which increases the boiling point and can cause interactions with active sites in the GC system, leading to poor chromatography.[13][14] The derivatization process masks these polar functional groups by converting them into less polar, more volatile, and more thermally stable esters or ethers, making the compound suitable for GC analysis.[9][13][14]
Question 2: What is the recommended derivatization procedure for a keto acid like this compound?
For keto acids, a two-step derivatization is highly recommended to ensure stability and prevent the formation of multiple derivatives from tautomerization.[10] The process involves:
-
Methoximation: This step protects the reactive keto group by converting it into a stable methyloxime.[10][15] This is crucial to prevent the molecule from degrading or rearranging at high temperatures.[9]
-
Silylation or Esterification: Following methoximation, the carboxylic acid group is derivatized.
Question 3: What are the expected major fragment ions in the mass spectrum of derivatized this compound?
After conversion to its methyl ester (Methyl 3-oxooctadecanoate), the mass spectrum is expected to show characteristic fragments from two primary mechanisms: McLafferty rearrangement and alpha-cleavage.[4] A key fragmentation pathway for carbonyl compounds like this is the McLafferty rearrangement, which would likely result in a prominent ion at m/z 130.[4] Other expected fragments for the methyl ester would include the molecular ion [M]⁺ at m/z 312 and a fragment from the loss of a methoxy group [M - OCH₃]⁺ at m/z 281.[4]
Experimental Protocols
Protocol: Two-Step Derivatization (Methoximation followed by Silylation)
This protocol is designed to stabilize the keto group and increase the volatility of this compound for GC-MS analysis.[9][10]
Materials:
-
Dried sample containing this compound
-
Methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reaction vials with tight-fitting caps
-
Heat block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization (freeze-drying) is highly recommended as silylation reagents are moisture-sensitive.[9]
-
Methoximation Step:
-
Silylation Step:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.[9]
-
Data Presentation
Table 1: Recommended Starting GC-MS Parameters for Derivatized this compound Analysis
The following table provides a starting point for optimizing your GC-MS method. Parameters may require adjustment for your specific instrument and column.
| Parameter | Recommended Setting | Rationale & Notes |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A mid-polarity column that provides good general separation for FAMEs.[4] A polar FAMEWAX column could also be considered for enhanced resolution.[4] |
| Injection Mode | Splitless (1 min) or Split (e.g., 40:1) | Use splitless for trace analysis.[3] Use split injection with sample dilution if peak fronting occurs due to column overload.[4][16] |
| Injector Temp. | 250 °C | A common starting point for FAME analysis.[3][16] May need to be lowered if thermal degradation is observed.[4] |
| Carrier Gas | Helium | - |
| Flow Rate | 1 mL/min (Constant Flow) | Optimize for best efficiency with your specific column dimensions.[16] |
| Oven Program | Initial 80°C (hold 0.5 min), ramp 10°C/min to 170°C, then 5°C/min to 220°C (hold 5 min) | A slower ramp rate during the elution window can improve resolution.[3] The program should be optimized based on your specific separation needs.[3] |
| MS Transfer Line | 220 °C | Should be hot enough to prevent analyte condensation without causing degradation.[3] |
| Ion Source Temp. | 220 °C | - |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragment patterns.[3] |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM) | Use Full Scan for initial identification.[10] Use SIM for higher sensitivity and accurate quantification by monitoring characteristic ions.[3][10] |
Visualization
Caption: Troubleshooting workflow for poor GC peak shape and resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. GC Troubleshooting—Tailing Peaks [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Tip: Peak Shape Problems: No Peaks | Phenomenex [discover.phenomenex.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. gcms.cz [gcms.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. ec.europa.eu [ec.europa.eu]
stability of 3-Oxooctadecanoic acid in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Oxooctadecanoic acid in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in solution | Limited solubility of this compound, especially in polar or aqueous solvents at lower pH. | - Increase the pH of aqueous solutions to form the more soluble carboxylate salt.- Utilize a co-solvent that is compatible with your experimental setup.- Gently warm the solution to aid dissolution, but be mindful of potential degradation (see next point). |
| Unexpected analytical results (e.g., extra peaks in HPLC/GC, mass shift) | Degradation of this compound. As a β-keto acid, it is susceptible to decarboxylation, particularly when heated, resulting in the formation of 2-heptadecanone.[1] | - Prepare solutions fresh before each experiment.[1]- Avoid heating solutions for extended periods.- Confirm the purity of your starting material. If necessary, repurify the compound or purchase a new batch from a reputable supplier with a certificate of analysis. |
| Inconsistent results between experiments | - Inconsistent storage and handling of the compound or its solutions.- Degradation of stock solutions over time. | - Store the solid compound at -15°C or lower in a tightly sealed container, protected from moisture.[1]- If using solutions, store them at low temperatures (e.g., -80°C) for short periods and minimize freeze-thaw cycles.[2][3]- Always use fresh solutions for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The main stability issue for this compound is its susceptibility to decarboxylation.[1] This is a common characteristic of β-keto acids, where the molecule loses carbon dioxide from the carboxylic acid group, especially when heated.[1] This degradation process results in the formation of 2-heptadecanone.
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term stability, this compound should be stored as a crystalline solid in a tightly sealed container at low temperatures, such as -15°C, to prevent decomposition.[1] It is also important to protect it from moisture.[1]
Q3: How stable is this compound in solution, and which solvents are recommended?
A3: The stability of this compound in solution is influenced by the solvent, temperature, and pH.[1] Generally, solutions are less stable than the solid form.[1] Stability is typically better in non-polar, aprotic solvents compared to polar, protic solvents which can facilitate decarboxylation.[1] While specific quantitative data is limited, based on the behavior of similar fatty acids, solvents like ethyl acetate may offer better solubility and stability compared to more polar solvents like methanol.[4][5] It is highly recommended to prepare solutions fresh before use.[1]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product under most conditions is 2-heptadecanone, which is formed through decarboxylation.[1] Depending on the specific conditions, such as the presence of strong acids, bases, or oxidizing agents, other degradation products may be formed.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Solvents
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
1. Materials:
-
This compound (high purity)
-
Selected solvents (e.g., acetonitrile, methanol, ethyl acetate, dimethyl sulfoxide)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, or GC-MS)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.[1]
3. Stress Conditions:
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for specified time points (e.g., 2, 4, 8, 24 hours).[1]
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for specified time points.[1]
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for specified time points.[1]
-
Thermal Degradation (Solution): Heat a solution of the compound in a chosen solvent at 60°C for specified time points.[1]
-
Thermal Degradation (Solid): Place a solid sample of this compound in an oven at a temperature below its melting point (e.g., 40°C) for specified time points.[1]
4. Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound and to identify any degradation products.
-
Compare the results to a control sample stored at optimal conditions (e.g., -20°C).
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceasia.org [scienceasia.org]
Technical Support Center: Derivatization of Beta-Keto Fatty Acids
Welcome to the Technical Support Center for the derivatization of beta-keto fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of analyzing these unstable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the derivatization of beta-keto fatty acids?
Beta-keto fatty acids are inherently unstable molecules. Their structure, featuring a ketone group at the beta-position relative to a carboxylic acid, makes them highly susceptible to chemical degradation. The most significant challenge is their propensity for decarboxylation, the loss of the carboxylic acid group as carbon dioxide, especially when heated.[1] This instability can lead to a significant underestimation of their concentration in biological samples if not handled properly.[1]
Another challenge is the potential for keto-enol tautomerism, where the beta-keto fatty acid exists in equilibrium between its keto and enol forms. This can result in multiple derivative peaks for a single analyte, complicating data analysis.
Q2: Why is derivatization necessary for the analysis of beta-keto fatty acids by gas chromatography-mass spectrometry (GC-MS)?
Derivatization is a critical step for the successful analysis of beta-keto fatty acids by GC-MS for two main reasons:
-
To Increase Volatility: Beta-keto fatty acids are polar and not sufficiently volatile for direct analysis by GC. Derivatization converts the polar carboxylic acid and ketone functional groups into less polar and more volatile derivatives, allowing them to travel through the GC column.[2]
-
To Enhance Thermal Stability: The high temperatures used in the GC injector port can cause the thermal degradation of underivatized beta-keto fatty acids, primarily through decarboxylation. Derivatization protects these heat-sensitive groups, ensuring the integrity of the molecule during analysis.[1]
Q3: What are the most common derivatization methods for beta-keto fatty acids?
The two most common derivatization strategies for beta-keto fatty acids are:
-
Silylation: This method replaces the active hydrogens on the carboxylic acid and enol groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3]
-
Esterification: This involves converting the carboxylic acid group into an ester, most commonly a methyl ester (Fatty Acid Methyl Ester or FAME). A common reagent for this is boron trifluoride in methanol (BF3-methanol).[2][4]
For beta-keto fatty acids, a two-step approach involving methoximation followed by silylation is often recommended to stabilize the keto group and prevent tautomerism.[3][5]
Q4: How does moisture affect the derivatization process?
Silylation reagents are highly sensitive to moisture. The presence of water in the sample or reagents will preferentially react with the silylating agent, reducing the derivatization efficiency of the target analyte and leading to incomplete derivatization and poor results.[2] It is crucial to ensure that all samples, solvents, and glassware are anhydrous.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and GC-MS analysis of beta-keto fatty acids.
Problem 1: Low or No Analyte Peak
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Derivatization | Optimize reaction conditions (time, temperature, reagent concentration). Ensure a sufficient excess of the derivatization reagent is used. For silylation, consider adding a catalyst like Trimethylchlorosilane (TMCS) to enhance the reaction.[3] |
| Analyte Degradation (Decarboxylation) | Minimize sample heating before and during derivatization. Use a two-step derivatization (methoximation followed by silylation) to protect the keto group and prevent decarboxylation.[3] Optimize the GC inlet temperature to be as low as possible while still ensuring efficient vaporization.[1] |
| Presence of Moisture | Ensure samples are completely dry before adding derivatization reagents. Use anhydrous solvents and store reagents properly in a desiccator.[2][3] |
| Analyte Adsorption | Use deactivated glass vials and GC inlet liners. If peak tailing is also observed, trim the front end of the GC column to remove active sites. |
Problem 2: Peak Tailing
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Derivatization | Residual polar groups (unreacted carboxylic acid or enol groups) can interact with active sites in the GC system. Re-optimize the derivatization protocol to ensure complete reaction. |
| Active Sites in the GC System | Use a deactivated inlet liner and a high-quality, inert GC column. Regularly trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites. |
| Incompatible Solvent | Ensure the sample is dissolved in a solvent that is compatible with the GC stationary phase. |
Problem 3: Split Peaks
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Keto-Enol Tautomerism | The presence of both keto and enol forms can lead to two different derivatized products and thus two peaks. Perform a methoximation step before silylation to "lock" the carbonyl group in one form.[3] |
| Improper Injection Technique | Ensure the injection is rapid and smooth to introduce the sample as a narrow band onto the column. |
| Inlet Temperature Too Low | If the inlet temperature is too low, the sample may not vaporize completely and uniformly, leading to peak splitting. Optimize the inlet temperature. |
| Column Overload | Injecting too much sample can lead to peak distortion, including splitting. Try diluting the sample or reducing the injection volume.[1] |
Quantitative Data Summary
The following table provides a qualitative and quantitative comparison of common derivatization methods for fatty acids. While specific yield data for beta-keto fatty acids is limited, this table offers a general guide to the efficiency and characteristics of these methods.
| Derivatization Method | Reagent(s) | Target Functional Groups | Typical Reaction Conditions | Derivatization Efficiency/Yield | Advantages | Disadvantages |
| Methoximation-Silylation | Methoxyamine HCl, followed by BSTFA or MSTFA | Ketones, Carboxylic Acids, Hydroxyls | 1. Methoximation: 60-90 min at 30-60°C2. Silylation: 30-60 min at 60-80°C | Generally high, often quantitative | Stabilizes the keto group, prevents tautomerism, leading to single, sharp peaks for keto-containing compounds.[3][5] | Two-step process, longer sample preparation time. Silylation reagents are moisture-sensitive.[2] |
| Silylation (Direct) | BSTFA or MSTFA (+/- 1% TMCS) | Carboxylic Acids, Hydroxyls, Enols | 30-60 min at 60-80°C | Variable for beta-keto acids due to tautomerism; generally high for other fatty acids. | Single-step, relatively fast. Effective for a wide range of polar compounds.[2] | Does not stabilize the keto group, can lead to multiple peaks for beta-keto acids. Highly moisture-sensitive.[2] |
| Esterification (FAMEs) | BF3-Methanol or HCl-Methanol | Carboxylic Acids | 5-60 min at 60-100°C | Generally high for standard fatty acids.[6] | Reagents are relatively inexpensive and less moisture-sensitive than silylating agents.[4] | Does not derivatize the keto group, which can still be prone to degradation or interaction in the GC system. |
| Esterification with (Trimethylsilyl)diazomethane (TMS-DM) | (Trimethylsilyl)diazomethane | Carboxylic Acids | Room temperature, rapid | Reported to be highly efficient and produce high recovery.[6] | Safer alternative to diazomethane. Fast and effective at room temperature.[6] | Reagent can be expensive. |
Experimental Protocols
Protocol 1: Two-Step Methoximation-Silylation of Beta-Keto Fatty Acids
This protocol is recommended for the robust and reproducible analysis of beta-keto fatty acids.[3]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Heating block or oven
-
GC vials with inert caps
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen. The presence of water will interfere with the derivatization.[3]
-
Methoximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Vortex briefly to ensure the sample is fully dissolved.
-
Seal the vial tightly and heat at 60°C for 60 minutes. This reaction converts the ketone group to a stable methoxime derivative.[3]
-
Allow the vial to cool completely to room temperature.
-
-
Silylation:
-
Add 50 µL of BSTFA with 1% TMCS to the cooled reaction mixture.
-
Seal the vial tightly again and heat at 70°C for 30-45 minutes. This reaction converts the carboxylic acid group to a volatile trimethylsilyl (TMS) ester.
-
Allow the vial to cool to room temperature.
-
-
Analysis: The sample is now derivatized and ready for immediate injection into the GC-MS system.
Protocol 2: Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol is a common method for the derivatization of the carboxylic acid group of fatty acids.
Materials:
-
Dried sample extract
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Heating block or oven
-
Glass test tubes with screw caps
Procedure:
-
Sample Preparation: Place the dried sample extract into a glass test tube.
-
Esterification:
-
Add 2 mL of 14% BF3-Methanol to the test tube.
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Allow the tube to cool to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Experimental workflow for the two-step derivatization of beta-keto fatty acids.
Caption: Troubleshooting decision tree for derivatization of beta-keto fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. bandersnatch.ca [bandersnatch.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 3-Oxooctadecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 3-Oxooctadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2][3][4] For instance, in biological matrices like plasma or serum, phospholipids are a primary cause of ion suppression.[5]
Q2: Why is this compound susceptible to matrix effects?
A: As a fatty acid, this compound is analyzed in biological samples that are rich in other lipids and endogenous compounds.[6] These structurally similar molecules can co-extract and co-elute with the analyte, leading to competition for ionization in the ESI source. The presence of a keto group and a carboxylic acid moiety in this compound influences its polarity and retention, which may overlap with various matrix components.
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A: The most widely used method to quantitatively assess matrix effects is the post-extraction spike method.[2][4] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction procedure.
The matrix effect (ME) can be calculated with the following formula: ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.[4]
-
A value > 100% indicates ion enhancement.[4]
It is advisable to evaluate the matrix effect at both low and high concentrations of this compound.[4]
Troubleshooting Guide
Q1: I am observing inconsistent signal intensity and poor reproducibility for my this compound standards in plasma. What could be the cause?
A: Inconsistent signal intensity and poor reproducibility are common indicators of matrix effects.[2][7] The complex nature of plasma means that endogenous components, especially phospholipids, can interfere with the ionization of this compound. This interference can vary between different lots of plasma and even between individual samples, leading to high variability.
To confirm this, you can perform a post-extraction spike experiment as described in the FAQ section. A significant deviation from 100% in the matrix effect calculation, along with high variability across different blank matrix samples, would point to matrix effects as the root cause.
Q2: My this compound peak shape is broad and distorted. How can I troubleshoot this?
A: Poor peak shape can be a result of several factors, including matrix effects.[7] Co-eluting matrix components can interfere with the chromatography, leading to peak distortion. It is also possible that some matrix components are loosely bonding to the analyte, affecting its behavior on the column.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance your sample cleanup procedure to remove more interfering compounds. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5]
-
Adjust Chromatographic Conditions: Modify your LC method to improve the separation of this compound from the interfering matrix components.[2] This could involve trying a different column chemistry, adjusting the mobile phase composition, or optimizing the gradient elution profile.[4]
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect.[2]
Q3: I am experiencing significant ion suppression for this compound. What are the best strategies to mitigate this?
A: Mitigating ion suppression involves a multi-faceted approach focusing on sample preparation, chromatography, and the use of an appropriate internal standard.
Strategies to Mitigate Ion Suppression:
-
Advanced Sample Preparation:
-
Liquid-Liquid Extraction (LLE): An effective method for separating lipids like this compound from more polar matrix components.
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interfering substances. A reverse-phase SPE cartridge can be used to retain this compound while washing away polar interferences.
-
-
Chromatographic Optimization:
-
Column Selection: Employ a column with a different stationary phase to alter selectivity and improve separation from matrix components.
-
Gradient Modification: Adjust the gradient to ensure that the majority of matrix components, particularly phospholipids, do not co-elute with your analyte.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective tool for compensating for matrix effects.[2] It co-elutes with the analyte and experiences similar ionization suppression, allowing for accurate quantification.
Below is a workflow diagram for troubleshooting matrix effects:
Caption: A workflow for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike the same amount of this compound as in Set A into the final extract.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the formula provided in the FAQ section.
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A quick and simple method for sample cleanup, suitable for initial screening.
-
To 50 µL of plasma sample, add 200 µL of ice-cold methanol containing 0.2% formic acid and the internal standard.[10]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To achieve a cleaner extract by separating the analyte based on its solubility.
Methodology:
-
To 200 µL of plasma, add an internal standard.
-
Add 1.0 mL of a mixture of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[11]
-
Vortex briefly, then add 2.0 mL of hexane.
-
Vortex for 3 minutes to ensure thorough extraction.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
Quantitative Data Summary
The following table summarizes expected recovery and matrix effect values for different sample preparation techniques, based on data for similar fatty acids. Actual values for this compound should be experimentally determined.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 3-hydroxypentanoic acid | Human Plasma | 93.7 | Not explicitly stated, but method was validated | [8] |
| Protein Precipitation | 3-oxopentanoic acid | Human Plasma | 108.6 | Not explicitly stated, but method was validated | [8] |
| Dilute-and-Shoot | gamma-Selinene | Not Specified | 95 - 105 | Implied to be within this range for validation | [7] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the LC-MS/MS analysis of this compound, from sample receipt to data analysis.
Caption: General workflow for this compound analysis.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
degradation of 3-Oxooctadecanoic acid during sample storage
This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate the degradation of 3-Oxooctadecanoic acid during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound (also known as 3-oxostearic acid or β-ketostearic acid) is a long-chain beta-keto fatty acid.[1][2] Its chemical structure, which features a ketone group at the beta-position (the third carbon) relative to the carboxylic acid, makes it inherently unstable.[3][4] This structure is highly susceptible to a chemical reaction called decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO2).[3] This instability presents a significant challenge during sample handling, storage, and analysis.[4]
Q2: What is the primary degradation pathway for this compound?
A2: The principal degradation pathway is decarboxylation.[3] This reaction is often accelerated by heat and can occur spontaneously. The mechanism involves a cyclic transition state that leads to the formation of an enol intermediate, which then rearranges into a more stable ketone.[3][5] This process results in the complete loss of the original beta-keto fatty acid molecule.
Q3: How does storage temperature critically affect the stability of beta-keto acids?
A3: Storage temperature is a critical factor in maintaining the integrity of beta-keto acids.[3] Studies on acetoacetate, a similar beta-keto acid, demonstrate significant degradation at higher temperatures. At -20°C, a substantial loss can be seen within a week, with almost complete degradation after 40 days.[6] In contrast, storage at -80°C significantly slows this process, with only about 15% loss observed over the same period.[6] Therefore, storing samples for this compound analysis at -80°C or lower is highly recommended.[3][6]
Q4: What are the signs of degradation in my analytical results?
A4: Degradation of this compound can manifest in several ways in your analytical data:
-
Low or Inconsistent Recoveries: The measured concentration of the analyte is lower than expected or varies significantly between replicate samples.[7]
-
Appearance of Unknown Peaks: Degradation products will appear as extra peaks in your chromatograms, which can interfere with the quantification of the target analyte.[7]
-
Poor Peak Shape: In liquid chromatography, degradation can lead to issues like peak tailing, fronting, or splitting.[3][7]
Q5: How do pH and solvent choice impact the stability of this compound in solutions?
A5: The stability of this compound in solution is influenced by both pH and the solvent used.[5]
-
pH: Both strongly acidic and basic conditions can catalyze the degradation of beta-keto acids.[4] It is recommended to maintain the pH of aqueous solutions and buffers in a neutral to slightly acidic range (pH 4-7).[4]
-
Solvent: In general, solutions are less stable than the solid, crystalline form of the compound. Stability is typically better in non-polar, aprotic solvents compared to polar, protic solvents (like water or methanol), which can facilitate decarboxylation.[5][8]
Troubleshooting Guides
This guide provides solutions to common problems encountered during the analysis of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Analyte degradation prior to analysis. | Ensure samples were consistently stored at -80°C.[3] Minimize freeze-thaw cycles and prepare samples on ice.[3][4] |
| Inefficient ionization during mass spectrometry. | Optimize electrospray ionization (ESI) source parameters. Beta-keto acids are typically analyzed in negative ion mode.[3][9] | |
| Inconsistent Results Between Replicates | High temperatures or inappropriate pH during extraction. | Perform all extraction steps on ice and use a refrigerated centrifuge.[4] Maintain the pH of all aqueous solutions in a neutral to slightly acidic range (pH 4-7) to minimize decarboxylation.[4] |
| Variable enzymatic activity in biological samples. | Quench enzymatic reactions immediately after sample collection by adding an ice-cold solvent like methanol.[4] | |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | Review and optimize the sample handling and storage protocol to minimize degradation. Ensure storage is at -80°C and sample preparation is done on ice.[3][4][7] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Interaction of keto and carboxyl groups with the LC system. | Use a high-quality, end-capped column. Consider adding a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress ionization.[3] |
| Column overload. | Reduce the injection volume or dilute the sample.[3] | |
| Incomplete derivatization (if using GC-MS). | Ensure the derivatization reagent is fresh and used in excess. Optimize the reaction time and temperature according to a validated protocol.[7] |
Quantitative Data Summary
While specific degradation data for this compound is limited, the following table, based on studies of the similar beta-keto acid acetoacetate, illustrates the critical impact of storage temperature on stability.[6]
| Storage Temperature | Time | Percentage of Degradation |
| -20°C | 7 days | ~40% |
| -20°C | 40 days | ~100% (Virtually all degraded) |
| -80°C | 40 days | ~15% |
Experimental Protocols
Protocol 1: Recommended Sample Collection and Handling (Plasma)
This protocol is designed to minimize analyte degradation from the moment of collection.
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Immediately place the tubes on ice.[4]
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at approximately 2,000 x g for 15 minutes at 4°C.[4]
-
Quenching: Immediately transfer the plasma supernatant to a new pre-chilled tube. To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins and quench enzymatic reactions.[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.[4]
-
Incubation & Centrifugation: Incubate the mixture at -20°C for 20 minutes to improve protein precipitation. Then, centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Storage: Carefully transfer the supernatant to a clean, labeled tube and store immediately at -80°C until analysis.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is suitable for cleaning up samples after protein precipitation.
-
Sample Preparation: Start with the quenched and protein-precipitated sample supernatant from Protocol 1.
-
Extraction Solvent Addition: Add 300 µL of a cold extraction solvent (e.g., a mixture of chloroform and methanol) to 100 µL of the sample supernatant.[10]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[10]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.[10]
-
Collection: Carefully transfer the supernatant (the organic layer, depending on the solvent system) to a clean tube for analysis.[10]
-
Drying and Reconstitution (Optional): Evaporate the solvent under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., 50:50 methanol:water for LC-MS).[4]
Visualizations
Degradation Pathway
Caption: Decarboxylation pathway of this compound.
Experimental Workflow
Caption: Workflow for minimizing degradation during sample preparation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing decarboxylation of beta-keto acids during analysis
Welcome to the technical support center for the analysis of β-keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these unstable molecules during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing β-keto acids?
Beta-keto acids are inherently unstable due to the presence of a ketone group at the β-position relative to a carboxylic acid. This structure makes them highly susceptible to chemical degradation, primarily through decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated.[1] This instability can lead to a significant underestimation of their concentration in biological samples if not handled properly.
Q2: What is the main degradation pathway for β-keto acids?
The principal degradation pathway for β-keto acids is decarboxylation.[1] This reaction is facilitated by heat and can occur spontaneously. The mechanism involves a cyclic, concerted transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[2]
Q3: How does storage temperature affect the stability of β-keto acids?
Storage temperature is a critical factor in maintaining the integrity of β-keto acids. Studies on acetoacetate, a common β-keto acid, have shown significant degradation at higher temperatures. Storage at -80°C significantly slows down the degradation process.[3][4] For instance, at -20°C, a substantial loss of acetoacetate can be observed within a week, with almost complete degradation after 40 days.[3][4] In contrast, at -80°C, only a minor loss is observed over the same period.[3][4] Therefore, it is highly recommended to store samples intended for β-keto acid analysis at -80°C or lower.[1][3]
Q4: How does pH influence the stability of β-keto acids?
The stability of β-keto acids is pH-dependent. The decarboxylation of the β-keto acid is significantly faster than that of its conjugate base (the β-keto carboxylate anion). Therefore, maintaining a neutral to slightly alkaline pH can help to stabilize β-keto acids in solution by keeping them in their deprotonated form. Acidic conditions, on the other hand, promote the protonated form, which is more prone to decarboxylation.
Q5: Why is derivatization necessary for the GC-MS analysis of β-keto acids?
Derivatization is a crucial step in the GC-MS analysis of β-keto acids for two main reasons:
-
To increase volatility: Beta-keto acids are not sufficiently volatile to be analyzed directly by GC. Derivatization converts the polar carboxylic acid and ketone groups into less polar and more volatile derivatives.
-
To enhance thermal stability: The derivatization process protects the thermally labile β-keto acid structure, preventing decarboxylation in the hot GC injector.[1][5] Common derivatization methods include silylation and methoximation followed by silylation.[5][6]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Low or absent analyte peak | Analyte Degradation Prior to Analysis: Beta-keto acids have decarboxylated before derivatization. | Ensure samples are consistently stored at -80°C.[1][3] Minimize freeze-thaw cycles and prepare samples on ice.[1] |
| Incomplete Derivatization: The derivatization reaction did not go to completion. | Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding derivatization reagents, as moisture can inactivate them.[5] | |
| Decarboxylation in the GC Inlet: The derivatized analyte is degrading in the hot injector port. | Optimize the inlet temperature; a lower temperature may reduce degradation.[1] Ensure derivatization was complete to protect the carboxylic acid and keto groups.[1] | |
| Poor peak shape (tailing) | Active Sites in the GC System: Free silanol groups on the column or liner can interact with the analyte. | Use a high-quality, deactivated (silanized) GC column and liner. Regularly condition your column according to the manufacturer's instructions. |
| Incomplete Derivatization: Residual polar groups on the analyte are interacting with the system. | Re-optimize the derivatization procedure to ensure complete reaction. | |
| Inconsistent retention times | Fluctuations in Column Temperature or Flow Rate: Inconsistent oven temperature or carrier gas flow can cause retention time shifts. | Ensure the GC oven is properly calibrated and maintaining a stable temperature. Check for leaks in the gas lines and ensure the flow controller is functioning correctly. |
| Column Degradation: The stationary phase of the column has degraded over time. | Replace the GC column if it has been used extensively or with harsh sample matrices. |
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (fronting, tailing, or splitting) | Keto-Enol Tautomerism: The β-keto acid exists as two or more rapidly interconverting isomers (keto and enol forms) on the chromatographic timescale. | Increase the column temperature to accelerate the interconversion rate, potentially merging the peaks.[7] Adjust the mobile phase pH; an acidic mobile phase can sometimes speed up the equilibration.[7] |
| Interaction with Stationary Phase: The polar functional groups of the β-keto acid are interacting with active sites on the column. | Use a high-quality, end-capped column.[1] Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[1] | |
| Inconsistent Retention Times | Mobile Phase Instability: The mobile phase composition is changing over time. | Ensure the mobile phase is well-mixed and degassed. Use fresh, high-purity solvents. |
| Column Temperature Fluctuation: The ambient temperature around the column is not stable. | Use a column oven to maintain a consistent temperature. | |
| Low Analyte Signal | Analyte Degradation in Autosampler: The β-keto acid is degrading while waiting for injection. | Use a cooled autosampler tray if available. Analyze samples as quickly as possible after preparation. |
| Poor Ionization in MS Detector: The electrospray ionization (ESI) source parameters are not optimal. | Optimize ESI source parameters. Beta-keto acids are typically analyzed in negative ion mode.[1] |
Quantitative Data Summary
Table 1: Stability of Acetoacetate in Serum at Various Storage Temperatures.
| Storage Temperature | Time | Percent Degradation of Acetoacetate | Reference |
| 20°C | 1 hour | ~6% | [8] |
| 4°C | 24 hours | ~6% | [8] |
| -20°C | 7 days | ~40% | [3][4] |
| -20°C | 40 days | ~100% | [3][4] |
| -80°C | 40 days | ~15% | [3][4] |
| -80°C (deproteinised plasma) | 60 days | No significant change | [9] |
Experimental Protocols
Protocol 1: Extraction of β-Keto Acids from Biological Fluids (e.g., Plasma)
This protocol describes a protein precipitation and liquid-liquid extraction method suitable for the recovery of β-keto acids while minimizing degradation.
Materials:
-
Biological fluid sample (e.g., plasma, serum)
-
Ice bucket
-
Methanol (pre-chilled to -20°C)
-
Chloroform (pre-chilled to -20°C)
-
0.9% NaCl solution (pre-chilled to 4°C)
-
Centrifuge capable of maintaining 4°C
-
Glass centrifuge tubes
Procedure:
-
Thaw frozen samples on ice.
-
To a glass centrifuge tube, add 100 µL of the sample.
-
Add 400 µL of pre-chilled methanol and vortex for 30 seconds to precipitate proteins.
-
Add 200 µL of pre-chilled chloroform and vortex for 30 seconds.
-
Add 300 µL of pre-chilled 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous-methanol phase, which contains the β-keto acids, into a clean tube.
-
Immediately proceed to derivatization or store the extract at -80°C.
Protocol 2: Derivatization of β-Keto Acids for GC-MS Analysis (Methoximation-Silylation)
This two-step protocol first protects the keto group by methoximation, followed by silylation of the carboxylic acid group to increase volatility and thermal stability.[5][6]
Materials:
-
Dried sample extract from Protocol 1
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.
-
Methoximation Step:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation Step:
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Mechanism of β-keto acid decarboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 8. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
Technical Support Center: Analysis of 3-oxo Fatty Acids by Mass Spectrometry
Welcome to the technical support center for the analysis of 3-oxo fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize your mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the analysis of 3-oxo fatty acids?
A1: 3-oxo fatty acids are polar and can be thermally unstable, which presents challenges for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization is crucial to:
-
Increase Volatility and Thermal Stability: This prevents the breakdown of the analyte in the hot injector and column of the GC system and improves the shape and sensitivity of the chromatographic peaks.[1][2]
-
Enhance Ionization Efficiency in LC-MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve how well the molecules are ionized, leading to better detection.[2][3]
-
Improve Chromatographic Retention: Derivatization can help the analytes interact better with the reverse-phase columns typically used in LC-MS.[2]
Q2: What are the most common derivatization strategies for 3-oxo fatty acids for GC-MS analysis?
A2: A robust and widely used method is a two-step derivatization process:
-
Methoximation: This step targets the ketone group to form a stable methoxime derivative.[1][4]
-
Esterification or Silylation: This step targets the carboxylic acid group to create a more volatile ester (e.g., methyl ester) or a trimethylsilyl (TMS) ester.[1][4]
It is highly recommended to derivatize both functional groups for the best results in GC-MS.[2]
Q3: I am seeing multiple peaks for a single 3-oxo fatty acid analyte. What could be the cause?
A3: The presence of multiple peaks for a single analyte can be due to a few factors:
-
Incomplete Derivatization: This can lead to a mixture of partially and fully derivatized products. To address this, you can try increasing the reaction time, temperature, or the concentration of the derivatizing reagent to ensure the reaction goes to completion.[2]
-
Isomer Formation: The derivatization process itself can sometimes lead to the formation of isomers. Optimizing the derivatization conditions, such as using a lower temperature, may help in favoring the formation of a single isomer.[2]
Q4: What are common adduct ions that can interfere with the analysis of 3-oxo fatty acids in ESI-MS?
A4: In electrospray ionization mass spectrometry (ESI-MS), it is common for analytes to form adducts with ions present in the solvent or from contaminants. Common adducts in positive ion mode include those with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[5][6] In negative ion mode, adducts with chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻) can be observed.[6] The presence of these adducts can complicate data interpretation. Using high-purity solvents and reagents can help minimize unwanted adduct formation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in GC-MS
-
Possible Cause: Adsorption of underivatized analyte on active sites within the GC system.[2]
-
Troubleshooting Steps:
-
Confirm Complete Derivatization: Re-evaluate your derivatization protocol to ensure the reaction is complete.
-
System Maintenance: Use a deactivated GC liner and column to minimize active sites.[2]
-
Optimize Chromatography: Adjust the GC temperature program to improve the separation of your analyte from any interfering components in the matrix.[2]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Inefficient ionization, matrix effects, or derivative instability.
-
Troubleshooting Steps:
-
Optimize Derivatization for Sensitivity: For LC-MS, consider derivatization reagents known to significantly enhance ionization efficiency. Charge-switch derivatization, for example, can increase sensitivity by 10 to 30-fold.[3]
-
Address Matrix Effects:
-
Check Derivative Stability: Analyze samples as soon as possible after derivatization, as some derivatives can degrade over time. If necessary, investigate the stability of your derivatives at different storage temperatures (e.g., 4°C, -20°C).[2]
-
Issue 3: Inconsistent and Irreproducible Results
-
Possible Cause: Variability in the derivatization reaction or significant matrix effects.
-
Troubleshooting Steps:
-
Standardize Reaction Conditions: Ensure precise control over reaction parameters such as time, temperature, and reagent volumes.[2]
-
Use of Internal Standards: Incorporate an internal standard to normalize for variations during sample preparation and analysis.[2]
-
Thorough Sample Cleanup: Implement a robust sample cleanup protocol to minimize the impact of the sample matrix on the derivatization reaction.[2]
-
Data Presentation
Table 1: Quantitative Performance Comparison of Analytical Methods
| Parameter | Thin-Layer Chromatography (TLC) | Mass Spectrometry (MS) |
| Sensitivity | Lower (microgram to nanogram range) | Higher (picogram to femtogram range)[7] |
| Specificity | Lower, based on chromatographic mobility | Higher, based on mass-to-charge ratio and fragmentation patterns[7] |
| Limit of Detection (LOD) | Higher | Lower[7] |
| Linear Dynamic Range | Narrower | Wider (typically 2-3 orders of magnitude)[7] |
| Quantitative Accuracy | Semi-quantitative to quantitative with densitometry | Highly quantitative with the use of internal standards[7] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol is a widely used method for extracting lipids from biological samples.[1]
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.
-
Collection: Carefully collect the lower organic phase.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane) for the subsequent derivatization step.[1]
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol is designed to stabilize the 3-oxo fatty acid for GC-MS analysis.[4]
-
Sample Preparation: Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen. The presence of water can interfere with the derivatization process.[4]
-
Step 1: Oximation of the Ketone Group
-
Add 50 µL of a methoxyamine hydrochloride (MeOx) solution in pyridine to the dried sample.
-
Vortex briefly to dissolve the sample.
-
Seal the vial tightly and heat at 60°C for 60 minutes. This converts the ketone group to a more stable methoxime derivative.[4]
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation of the Carboxyl Group
-
To the cooled reaction mixture, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Seal the vial again and heat at 70°C for 30-45 minutes. This step converts the carboxylic acid group into a volatile trimethylsilyl (TMS) ester.[4]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Visualizations
Caption: Decision tree for troubleshooting common analytical issues.
Caption: Workflow for 3-oxo fatty acid analysis by GC-MS.
Caption: Key instability pathways of 3-oxo fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. support.waters.com [support.waters.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3-Oxooctadecanoic Acid Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the detection sensitivity of 3-Oxooctadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common and effective methods for the detection and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for non-volatile compounds like this compound.[1][2] GC-MS is also a powerful technique but typically requires derivatization to increase the volatility of the analyte.[2]
Q2: Why is improving sensitivity a key concern for this compound detection?
A2: Improving sensitivity is crucial because this compound may be present at very low concentrations in biological matrices. Accurate quantification of trace levels of this molecule is essential for understanding its role in various metabolic pathways, such as fatty acid metabolism and mycolic acid biosynthesis in bacteria.[1][3]
Q3: What is derivatization and why is it important for this compound analysis?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of this compound, derivatization is generally required to make the molecule more volatile and thermally stable.[2] For LC-MS/MS, derivatization can significantly improve ionization efficiency and, consequently, detection sensitivity.[4][5]
Q4: Can this compound be analyzed directly by LC-MS/MS without derivatization?
A4: Yes, direct analysis of this compound by LC-MS/MS is possible, typically using Electrospray Ionization (ESI) in negative ion mode.[2] However, derivatization can lead to a significant enhancement in sensitivity.[5]
Q5: What are some common challenges encountered during the analysis of this compound?
A5: Common challenges include low concentrations in biological samples, co-eluting impurities, matrix effects, and the compound's potential for keto-enol tautomerism which can lead to poor peak shapes in chromatography.[6] Careful sample preparation and method optimization are critical to overcome these challenges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broad or Split Peaks) | Keto-enol tautomerism of the 3-oxo group.[6] | Optimize mobile phase pH and temperature to favor one tautomeric form. Consider derivatization to stabilize the molecule. |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. Low analyte concentration. Matrix suppression. | Optimize ESI source parameters (e.g., spray voltage, gas flow).[2] Consider derivatization to enhance ionization.[5] Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects.[3] |
| Co-eluting Peaks | Presence of structurally similar impurities or isomers.[6] | Modify the HPLC gradient to improve separation.[6] Change the stationary phase of the HPLC column to one with a different selectivity.[6] Perform forced degradation studies to identify potential degradation products that might co-elute.[6] |
| High Background Noise | Contaminated solvents or reagents. Matrix interferences. | Use high-purity solvents and reagents. Incorporate an additional sample cleanup step. Optimize MS parameters for better signal-to-noise. |
| Poor Reproducibility | Inconsistent sample preparation. Fluctuation in instrument performance. | Standardize the sample preparation protocol.[2] Use an internal standard to normalize the data.[3] Regularly perform system suitability tests to ensure instrument performance. |
Quantitative Data Summary
The following table summarizes typical performance data for different analytical methods used for the detection of fatty acids, which can be indicative of the performance for this compound.
| Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| LC-MS/MS (Direct) | Oxidized Fatty Acids | <2.6 pg on column | <0.09 ng/mL | High selectivity and specificity.[7] |
| LC-MS/MS (Derivatized) | Fatty Acids (C10-C24) | ~10 pg/injection | ~1.0-4.0 nM | Significantly enhanced sensitivity (up to 2500-fold).[5] |
| GC-MS (Derivatized) | 3-Hydroxy Fatty Acids | Not specified | Not specified | Well-established for fatty acid analysis, provides structural information from fragmentation patterns.[8][9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol is a generalized procedure and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog). b. Add 300 µL of cold methanol to precipitate proteins.[2] c. Vortex vigorously for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C.[2] e. Carefully transfer the supernatant to a new tube. f. Evaporate the solvent under a gentle stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 10-15 minutes.[1][10]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][2]
-
MRM Transitions: The precursor ion [M-H]⁻ for this compound and its characteristic product ions should be determined by direct infusion of an analytical standard.[1]
Protocol 2: GC-MS Analysis with Derivatization
This protocol involves a derivatization step to form Fatty Acid Methyl Esters (FAMEs).
1. Sample Preparation and Derivatization: a. Perform a lipid extraction as described in the LC-MS/MS protocol (steps 1a-1f). b. To the dried extract, add a derivatizing agent such as boron trifluoride in methanol (BF3-methanol).[2] c. Heat the sample at 60°C for 30 minutes to ensure complete methylation.[2] d. After cooling, add hexane and water to extract the FAMEs. e. Vortex and centrifuge to separate the layers. f. Collect the upper organic (hexane) layer containing the FAMEs for GC-MS analysis.[2]
2. Gas Chromatography (GC) Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type column).[2]
-
Carrier Gas: Helium.[2]
-
Injection Mode: Splitless injection for trace analysis.[2]
-
Temperature Program: An appropriate temperature gradient to separate the FAMEs.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Full scan to obtain the mass spectrum or Selected Ion Monitoring (SIM) for targeted quantification.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β-ketoacyl-ACP synthase from Mycobacterium tuberculosis as potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of KasA and KasB in the biosynthesis of meromycolic acids and isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycolic acid biosynthesis and enzymic characterization of the beta-ketoacyl-ACP synthase A-condensing enzyme from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid biosynthesis in Mycobacterium tuberculosis: Lateral gene transfer, adaptive evolution, and gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
dealing with instability of 3-keto fatty acid standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of 3-keto fatty acid standards. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are 3-keto fatty acids and why are they inherently unstable?
3-keto fatty acids, also known as beta-keto fatty acids, are metabolic intermediates in fatty acid biosynthesis.[1] Their instability stems from a ketone group located at the beta-position (the third carbon) relative to a carboxylic acid. This structure makes them highly susceptible to a chemical reaction called decarboxylation, especially when heated, where the carboxylic acid group is lost as carbon dioxide.[2] This degradation can lead to a significant underestimation of their concentration in biological samples if not handled with care.[2]
Q2: What is the primary degradation pathway for 3-keto fatty acids?
The principal degradation pathway is decarboxylation.[2] This reaction is facilitated by heat and can occur spontaneously. The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[2][3] This process irreversibly removes the carboxylic acid group.
Q3: What are the optimal storage conditions for 3-keto fatty acid standards?
Temperature is a critical factor for maintaining the integrity of 3-keto fatty acids.[2] For long-term stability, standards should be stored as a crystalline solid in a tightly sealed container at -15°C or lower, which can prevent decomposition for at least three years.[4] It is also vital to protect them from moisture as they can be hygroscopic.[4] Solutions are less stable than the solid form and should be prepared fresh. If storage in solution is unavoidable, it must be at -80°C.[2]
Data Presentation: Stability of Acetoacetate (a representative β-keto acid) at Various Temperatures
| Storage Temperature | Duration | Stability | Reference |
| -20°C | 1 Week | Significant Loss | [2] |
| -20°C | 40 Days | Almost Complete Degradation | [2] |
| -80°C | 60 Days | No Significant Change (in deproteinised plasma) | [2] |
Q4: How does pH affect the stability of 3-keto fatty acids?
The rate of decarboxylation is pH-dependent. The neutral acid form of a β-keto acid tends to decarboxylate faster than its corresponding anion (carboxylate) form.[3][4] Therefore, in acidic to neutral solutions, degradation can be more pronounced. For instance, the half-life of 2-amino-3-ketobutyrate, an unstable β-keto acid, increases significantly from 8.6 minutes at pH 5.9 to 140 minutes at pH 11.1.[5] Maintaining a slightly basic pH, when compatible with the experimental design, may help to slow degradation.
Q5: Can antioxidants improve the stability of 3-keto fatty acid standards?
Antioxidants like Butylated Hydroxytoluene (BHT) and Tertiary Butylhydroquinone (TBHQ) are synthetic phenolic compounds effective in preventing the oxidative rancidity of fats and oils.[6] Their primary function is to delay oxidation and maintain flavor and aroma.[6] While the main instability of 3-keto fatty acids is decarboxylation, the fatty acid chain itself, especially if unsaturated, is prone to oxidation. The use of BHT has been shown to protect polyunsaturated fatty acids from degradation for up to 8 weeks at room temperature.[7] TBHQ is noted for its high oxidative stability, even at low concentrations.[6] Adding an antioxidant like BHT or TBHQ to the storage solvent can provide additional protection against oxidative degradation of the fatty acid chain.
Troubleshooting Guides
LC-MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | 1. Analyte Degradation: Compound decarboxylated before analysis.2. Inefficient Ionization: Suboptimal mass spectrometer source settings.3. Poor Chromatographic Retention: Analyte is not retained on the column. | 1. Ensure samples are consistently stored at -80°C. Minimize freeze-thaw cycles and prepare samples on ice.2. Optimize Electrospray Ionization (ESI) source parameters. 3-keto fatty acids are typically analyzed in negative ion mode.3. Use a suitable reversed-phase column (e.g., C18) and optimize the mobile phase composition and gradient. |
| Peak Tailing | 1. Secondary Interactions: Keto and carboxyl groups interacting with the stationary phase or active sites in the LC system.2. Column Overload: Too much sample injected. | 1. Use a high-quality, end-capped column. Consider adding a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress ionization of the carboxyl group.2. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Mobile Phase Fluctuations: Inconsistent solvent composition.2. Temperature Instability: Column temperature is not controlled. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a stable temperature. |
GC-MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Absent Analyte Peak (with a potential increase in a corresponding ketone peak) | 1. Decarboxylation in GC Inlet: The high temperature of the inlet causes thermal degradation.2. Incomplete Derivatization: The protective derivatization reaction did not go to completion. | 1. Optimize the inlet temperature; a lower temperature may reduce degradation. Ensure derivatization was complete to protect the thermally labile groups.2. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding derivatization reagents. |
| Broad or Tailing Peaks | 1. Incomplete Derivatization: Polar keto or carboxyl groups remain, causing poor peak shape.2. Active Sites in GC System: Interaction of the analyte with the inlet liner or column. | 1. Review the derivatization protocol. Ensure reagents are fresh and anhydrous. Use a potent silylating agent like BSTFA with a TMCS catalyst.2. Use a deactivated GC inlet liner and a high-quality, inert GC column. Perform regular maintenance. |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Human Plasma
This protocol is designed for the extraction of medium to long-chain 3-keto fatty acids from plasma while minimizing degradation.
-
Materials:
-
Human plasma (stored at -80°C)
-
Methanol (LC-MS grade, pre-chilled to -20°C)
-
Chloroform (LC-MS grade, pre-chilled to -20°C)
-
0.9% NaCl solution (pre-chilled to 4°C)
-
Internal standard (e.g., a stable isotope-labeled 3-keto fatty acid)
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Glass centrifuge tubes
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Spike with the appropriate internal standard.
-
Add 400 µL of pre-chilled methanol to precipitate proteins. Vortex for 30 seconds.
-
Add 200 µL of pre-chilled chloroform. Vortex for 30 seconds.
-
Add 300 µL of pre-chilled 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous-methanol phase, which contains the more polar 3-keto fatty acids, into a clean glass tube.
-
The lower chloroform phase will contain more non-polar lipids. Depending on the target analyte's chain length, this phase may also be collected for analysis.
-
Immediately proceed to derivatization (for GC-MS) or evaporate the solvent under a gentle stream of nitrogen and reconstitute for LC-MS analysis. If not proceeding immediately, store the extract at -80°C.
-
Protocol 2: Two-Step Derivatization for GC-MS Analysis (Oximation-Silylation)
This two-step protocol is crucial for protecting the thermally unstable 3-keto group and making the molecule volatile for GC-MS analysis.
-
Materials:
-
Dried sample extract from Protocol 1
-
Methoxyamine hydrochloride (MEOX) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Heating block or oven
-
GC vials with inert caps
-
-
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Evaporate any remaining solvent under a gentle stream of nitrogen. The presence of water will interfere with the derivatization reagents.
-
Step 1: Oximation (Keto Group Protection)
-
Add 50 µL of MEOX solution to the dried extract.
-
Vortex briefly to ensure the sample is fully dissolved.
-
Seal the vial tightly and heat at 60°C for 60 minutes. This reaction converts the ketone group into a stable methoxime derivative.
-
Allow the vial to cool completely to room temperature.
-
-
Step 2: Silylation (Carboxyl Group Derivatization)
-
Add 50 µL of BSTFA + 1% TMCS to the cooled reaction mixture.
-
Seal the vial tightly again and heat at 60°C for 30 minutes. This reaction converts the carboxylic acid group into a volatile trimethylsilyl (TMS) ester.
-
Allow the vial to cool to room temperature.
-
-
Analysis: The sample is now derivatized and ready for immediate injection into the GC-MS system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods - Eurofins Scientific [eurofins.in]
- 7. foodcanmakeyouill.co.uk [foodcanmakeyouill.co.uk]
Technical Support Center: Optimizing Chromatographic Separation of Fatty Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of fatty acid isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of fatty acid isomers, offering potential causes and systematic solutions.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My fatty acid isomers are co-eluting or showing poor resolution. How can I improve their separation?
Answer: Co-elution of fatty acid isomers is a frequent challenge due to their similar physicochemical properties.[1] The following steps can be taken to enhance resolution, with specific guidance for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
For Gas Chromatography (GC):
-
Optimize the Temperature Program: A shallow temperature ramp is often necessary to separate closely eluting fatty acid methyl esters (FAMEs).[2]
-
Lower the Initial Temperature: This can improve the separation of more volatile, early-eluting compounds.[3]
-
Reduce the Ramp Rate: A slower temperature increase (e.g., 1-2°C/min) enhances separation for most compounds, although it increases analysis time.[3]
-
Incorporate Isothermal Holds: Adding a constant temperature hold during the run can help separate specific groups of co-eluting compounds.[3]
-
-
Select an Appropriate GC Column: The column's stationary phase is a critical factor for achieving selectivity.[3]
-
High-Polarity Columns: For separating cis/trans isomers of polyunsaturated fatty acids, highly polar biscyanopropyl phases are often used.[4] Capillary columns with Carbowax-type (polyethylene glycol) stationary phases are also commonly used for saturated and unsaturated FAMEs.[4]
-
Column Length: A longer column provides more theoretical plates and can improve resolution. Consider using a 60m or 100m column if baseline resolution is not achievable with a shorter one.[2]
-
-
Optimize Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency. Optimize the flow rate to achieve the best balance between analysis time and resolution.[2]
For High-Performance Liquid Chromatography (HPLC):
-
Adjust Mobile Phase Composition:
-
In reversed-phase HPLC (RP-HPLC), increasing the proportion of the aqueous component (e.g., water) can enhance retention and improve the separation of hydrophobic isomers.[1]
-
Experiment with different organic modifiers (e.g., acetonitrile, methanol) as they can offer different selectivities.
-
-
Choose a Specialized Column:
-
Standard C18 columns may not be sufficient to differentiate between structurally similar isomers.[1]
-
Silver-ion chromatography is a powerful technique for separating isomers based on the number, position, and geometry of double bonds.
-
Chiral chromatography can be employed for separating enantiomeric fatty acids.[1]
-
-
Control Column Temperature: Lowering the column temperature can increase retention and improve separation, as elevated temperatures can reduce the interaction time with the stationary phase.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows peaks that are tailing or fronting. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:
-
Peak Tailing:
-
Cause: In HPLC, secondary interactions between underivatized fatty acids' free carboxyl groups and the silica backbone of the column can cause tailing.[1] In GC, incomplete derivatization can lead to tailing of the original free fatty acid peaks.[3]
-
Solution (HPLC): Derivatize the fatty acids to their ester forms to block the polar carboxyl group.[1] Alternatively, adding an acid to the mobile phase can suppress the ionization of free fatty acids and improve peak shape.[2]
-
Solution (GC): Ensure the derivatization reaction to FAMEs is complete.[3] Use high-quality reagents to prevent side reactions.[3]
-
-
Peak Fronting:
-
Cause: Sample overload, where too much sample is injected, can saturate the stationary phase.[2]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
General Poor Peak Shape:
Issue 3: Retention Time Drifting
Question: I am observing inconsistent retention times between runs. What is causing this variability?
Answer: Drifting retention times can affect peak identification and reproducibility. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, which may take at least 30 minutes.[2]
-
Fluctuations in Temperature: Maintain a constant column temperature using a column oven.[2]
-
Changes in Mobile Phase Composition: For HPLC, ensure the mobile phase is well-mixed and degassed to prevent changes in composition over time.
-
Column Contamination: Accumulation of contaminants can alter the stationary phase chemistry. Regularly flush the column or use a guard column.[3]
Frequently Asked Questions (FAQs)
1. Is derivatization necessary for fatty acid analysis?
-
For GC Analysis: Yes, derivatization is essential. Fatty acids are not volatile enough for GC analysis. They are typically converted into fatty acid methyl esters (FAMEs) to increase their volatility and thermal stability.[4][5] Common derivatization reagents include boron trifluoride in methanol (BF3-methanol) and methanolic sulfuric or hydrochloric acid.[2]
-
For HPLC Analysis: Derivatization is not always required for HPLC, as free fatty acids can be analyzed directly.[2] However, derivatization is highly recommended to improve peak shape by neutralizing the polar carboxyl group and to enhance detection sensitivity, especially for UV or fluorescence detectors, by incorporating a chromophore or fluorophore.[1]
2. How do I choose between GC and HPLC for fatty acid isomer analysis?
The choice depends on the specific analytical goals.[2]
-
Gas Chromatography (GC): GC is the most common and traditional method for quantifying the overall fatty acid profile of a sample.[2] It offers excellent resolution and sensitivity for a wide range of fatty acids after their conversion to FAMEs.[2][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is advantageous for analyzing free fatty acids without derivatization and for separating isomers that are difficult to resolve by GC, such as geometric (cis/trans) and positional isomers.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for lipid analysis that combines advantages of both GC and HPLC, offering high separation efficiency and short analysis times.[9] It is particularly well-suited for separating isomers.[10]
3. What are the key parameters to optimize for improving separation?
The three primary factors influencing chromatographic resolution are:
-
Efficiency: Related to the column's theoretical plates. Longer columns generally provide higher efficiency.[2]
-
Selectivity: The ability of the stationary phase to differentiate between analytes. This is influenced by the choice of column chemistry and mobile phase composition.[2]
-
Retention Factor (k'): The extent to which an analyte is retained on the column. This can be adjusted by changing the mobile phase strength or the temperature program.
Quantitative Data Summary
The following tables provide a summary of typical starting conditions and optimization parameters for the chromatographic separation of fatty acid isomers.
Table 1: Gas Chromatography (GC) Parameters for FAME Isomer Separation
| Parameter | Recommended Condition/Value | Purpose/Optimization Strategy |
| Column Type | High-polarity (e.g., biscyanopropyl, Carbowax™) | To achieve selectivity for cis/trans and positional isomers.[4] |
| Column Dimensions | 30-100 m length, 0.25 mm ID, 0.25 µm film thickness | Longer columns increase resolution.[2] |
| Carrier Gas | Helium or Hydrogen | Optimize flow rate for best efficiency.[2] |
| Oven Temperature | Start at a lower initial temperature (e.g., 70-120°C).[11] | Lower starting temps improve separation of volatile FAMEs.[3] |
| Temperature Program | Slow ramp rate (e.g., 1-5°C/min).[3] | A slower ramp increases analysis time but improves separation.[3] |
| Injector Temperature | 220-250°C[11] | Ensures complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is common for quantification; MS provides structural information.[12][13] |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Fatty Acid Isomer Separation
| Parameter | Recommended Condition/Value | Purpose/Optimization Strategy |
| Column Type | C18, C8, Phenyl-Hexyl, or Silver-Ion | C18 is standard; specialized columns offer different selectivities.[1][2] |
| Column Dimensions | 150-250 mm length, 4.6 mm ID, 3-5 µm particle size | Standard dimensions for analytical separations.[1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Adjusting the organic-to-aqueous ratio controls retention.[1] |
| Flow Rate | 0.8-1.0 mL/min | Typical analytical flow rate.[1][2] |
| Column Temperature | 25-35°C[1][2] | Lower temperatures can increase retention and improve resolution.[1] |
| Detection | UV (with derivatization), ELSD, or Mass Spectrometry (MS) | Derivatization is often needed for UV detection.[1] |
Experimental Protocols
Protocol 1: GC-FID Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the conversion of fatty acids to FAMEs and their subsequent analysis by GC with Flame Ionization Detection (FID).
1. Derivatization to FAMEs (Acid-Catalyzed Methylation):
-
To approximately 25 mg of the lipid sample, add 2 mL of methanolic HCl (e.g., 2 M).
-
Seal the reaction vial and heat at 80°C for 20-60 minutes.
-
Allow the vial to cool to room temperature.
-
Add 2 mL of water and 2 mL of an organic solvent (e.g., heptane or hexane) to extract the FAMEs.
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Instrumental Conditions:
-
Column: Install a high-polarity capillary column (e.g., FAMEWAX, Rt-2560).[4]
-
Carrier Gas: Set the helium flow rate to a constant flow of approximately 1 mL/min.
-
Injector: Set the injector temperature to 250°C. Inject 1 µL of the FAMEs extract with an appropriate split ratio (e.g., 10:1 to 150:1).[4]
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Detector: Set the FID temperature to 260°C.
Protocol 2: RP-HPLC-UV Analysis of Derivatized Fatty Acid Isomers
This protocol describes the derivatization of fatty acids with a UV-active label and their separation by Reversed-Phase HPLC.
1. Derivatization (using p-Bromophenacyl Bromide):
-
Dissolve a known amount of the fatty acid sample in acetonitrile.
-
Add a 1.5-fold molar excess of p-bromophenacyl bromide and a catalyst (e.g., a crown ether).
-
Heat the mixture at 80°C for 15-30 minutes.[1]
-
Cool the sample to room temperature, dilute as necessary with the mobile phase, and prepare for injection.[1]
2. HPLC-UV Instrumental Conditions:
-
Column: Use a high-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a gradient from 70% Acetonitrile to 95% Acetonitrile over 30 minutes.[1]
-
-
Flow Rate: Set the flow rate to 0.8 mL/min.[1]
-
Column Temperature: Maintain the column at 25°C.[1]
-
Detection: Monitor the eluent with a UV detector at 254 nm.[1]
Visualizations
Caption: Troubleshooting workflow for poor resolution of fatty acid isomers.
Caption: Generalized workflow for GC analysis of fatty acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. hplc.eu [hplc.eu]
- 8. aocs.org [aocs.org]
- 9. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
quality control measures for 3-keto fatty acid analysis
Welcome to the technical support center for the analysis of 3-keto fatty acids (also known as beta-keto fatty acids). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, troubleshooting, and best practices for what can be a challenging analytical endeavor.
Frequently Asked Questions (FAQs)
Q1: Why are 3-keto fatty acids so difficult to analyze accurately?
A1: The primary challenge in analyzing 3-keto fatty acids lies in their inherent chemical instability. The β-keto group makes them highly susceptible to degradation, primarily through decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated.[1] This instability can lead to a significant underestimation of their concentration in biological samples if not handled with extreme care.[1]
Q2: What is the optimal storage temperature for samples containing 3-keto fatty acids?
A2: Storage temperature is a critical factor. It is highly recommended to store all samples intended for 3-keto fatty acid analysis at -80°C or lower.[1] Studies have shown significant degradation at -20°C within a week, whereas storage at -80°C dramatically slows the degradation process.[1] It is also crucial to minimize freeze-thaw cycles.
Q3: What are the recommended analytical techniques for quantifying 3-keto fatty acids?
A3: The most common and reliable analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] GC-MS typically requires a derivatization step to make the analytes volatile, while LC-MS can often analyze them more directly, though source parameters must be optimized for efficient ionization.[1]
Q4: Is derivatization necessary for GC-MS analysis of 3-keto fatty acids?
A4: Yes, derivatization is crucial for GC-MS analysis. Free fatty acids have low volatility and their polar carboxyl groups can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and late elution.[3][4] Derivatization converts the polar carboxyl group into a less polar, more volatile functional group, such as a trimethylsilyl (TMS) ester or a fatty acid methyl ester (FAME).[3][4] This improves chromatographic separation and provides reliable mass spectra.[3]
Troubleshooting Guide
Problem 1: Low or No Signal for 3-Keto Fatty Acid Analyte
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Ensure samples were consistently stored at -80°C and processed on ice to prevent decarboxylation.[1] Minimize sample preparation time. |
| Incomplete Derivatization | Optimize derivatization conditions (time, temperature, reagent concentration).[1] Ensure the sample is completely dry before adding moisture-sensitive reagents like BSTFA.[1] |
| Inefficient Ionization (LC-MS) | Optimize electrospray ionization (ESI) source parameters. 3-keto fatty acids are typically analyzed in negative ion mode.[1] |
| Injector Issues (GC-MS) | Ensure the injector temperature is not excessively high, which can cause thermal degradation (decarboxylation) in the inlet.[1] Use an appropriate injection technique (e.g., splitless).[5] |
Problem 2: Poor Reproducibility or High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample preparation steps. Use an autosampler for injections to ensure consistent volume and technique.[1] If possible, keep the autosampler tray cooled.[1] |
| Low Recovery of Internal Standard | Review the extraction protocol to ensure it's appropriate for your sample matrix.[5] Use stable isotope-labeled internal standards that closely match the analyte's structure for best results.[6][7] Consider performing a second extraction step to improve recovery.[5] |
| Matrix Effects | Assess matrix effects by comparing the internal standard's signal in a neat solvent versus a sample matrix extract.[5] If significant ion suppression or enhancement is observed, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.[5] |
Problem 3: Chromatographic Issues (Peak Tailing, Shifting Retention Times)
| Potential Cause | Troubleshooting Step |
| Active Sites in GC/LC System | Interaction of the keto and carboxyl groups with the stationary phase or other active sites can cause peak tailing.[1][4] Use a high-quality, end-capped column. For LC, consider adding a small amount of a weak acid (e.g., formic acid) to the mobile phase.[1] |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Inconsistent System Conditions | For LC, ensure stable mobile phase composition and column temperature.[1] For GC, ensure consistent carrier gas flow and oven temperature programming. |
| Column Degradation | A contaminated or degraded column can lead to poor peak shape.[5] Perform routine maintenance and replace the column if performance does not improve. |
Quality Control Measures & Data
A robust quality control (QC) strategy is essential for reliable quantification. This includes system suitability testing, the use of internal standards, and quality control samples.
System Suitability Testing (SST)
Before starting any sample analysis, a system suitability test must be performed to verify that the analytical system is performing adequately for its intended purpose.[8][9]
| SST Parameter | Acceptance Criteria (Typical Example) | Purpose |
| Injection Repeatability / Precision | Relative Standard Deviation (RSD) ≤ 15% for 5-6 replicate injections of a standard.[8] | Demonstrates the performance and stability of the injector and detector.[8] |
| Resolution (Rs) | Rs > 2.0 between the analyte peak and the nearest interfering peak.[10] | Ensures that the analyte is well-separated from other components for accurate quantification.[8] |
| Peak Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.5 | Measures peak symmetry. Tailing or fronting can indicate issues with the column or analyte interactions.[10] |
| Signal-to-Noise Ratio (S/N) | S/N ≥ 10 for the Limit of Quantification (LOQ) standard.[10] | Confirms the system has sufficient sensitivity for the analysis.[8] |
Quality Control Samples
| QC Sample Type | Preparation | Purpose |
| Procedural Blank | A sample matrix containing no analyte, processed through the entire extraction and analysis procedure. | To monitor for contamination from reagents, glassware, or the instrument. |
| Pooled QC | A pooled mixture of a small aliquot from every study sample.[9] | In untargeted studies, this represents the average sample and helps monitor analytical precision and system stability throughout the run.[9] |
| Spiked Matrix QC | A blank sample matrix spiked with a known concentration of the analyte(s) of interest (e.g., Low, Medium, High concentrations).[9] | To assess the accuracy and precision of the entire method (extraction recovery and analysis). Recovery should typically be within 80-120%.[11] |
Experimental Protocols
Protocol 1: Extraction of 3-Keto Fatty Acids from Plasma
This protocol is adapted from standard lipid extraction procedures, optimized for the recovery of polar keto-acids.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated 3-keto fatty acid standard)
-
Methanol (pre-chilled to 4°C)
-
Chloroform (pre-chilled to 4°C)
-
0.9% NaCl solution (pre-chilled to 4°C)
-
Centrifuge capable of 2,000 x g and 4°C
Procedure:
-
To 100 µL of plasma in a glass tube, add the appropriate amount of internal standard.
-
Add 1 mL of pre-chilled methanol and vortex for 30 seconds.
-
Add 2 mL of pre-chilled chloroform and vortex for 30 seconds.[1]
-
Add 300 µL of pre-chilled 0.9% NaCl solution and vortex for 30 seconds.[1]
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.[1]
-
Carefully collect the upper aqueous-methanol phase, which contains the more polar 3-keto fatty acids, into a clean glass tube.[1]
-
Immediately proceed to derivatization or store the extract at -80°C.[1]
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol creates Trimethylsilyl (TMS) esters of the fatty acids.
Materials:
-
Dried sample extract from Protocol 1
-
Pyridine
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the extract from Protocol 1 is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.[1]
-
To the dried extract, add 50 µL of pyridine to re-dissolve the sample.[1]
-
Add 50 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. Analyze within a week for best results, as TMS derivatives have limited stability.[4]
Visualizations
Experimental Workflow
Caption: General experimental workflow for 3-keto fatty acid analysis.
Troubleshooting Logic: Low Analyte Recovery
Caption: Troubleshooting decision tree for low analyte recovery issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 9. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for 3-Oxooctadecanoic Acid Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the method validation of 3-Oxooctadecanoic acid quantification. It includes frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a very long-chain oxo-fatty acid and a type of beta-keto acid.[1] Its quantification presents several challenges. Due to its long alkyl chains, it is highly hydrophobic, making it prone to binding with plastics and proteins, which can lead to low recovery during extraction.[1] Furthermore, as a beta-keto acid, it is susceptible to chemical degradation, particularly through decarboxylation, which can be accelerated by heat and inappropriate pH conditions.[1][2][3]
Q2: What is the recommended analytical technique for quantifying this compound?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most effective and widely recommended technique for quantifying oxo-fatty acids in biological matrices.[4] This method offers high sensitivity and selectivity, which are crucial for accurately measuring low-abundance analytes in complex samples.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative but typically requires a chemical derivatization step to increase the analyte's volatility.[6]
Q3: What are the key parameters for method validation according to regulatory guidelines?
A3: A comprehensive method validation should adhere to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance.[7][8][9] The core parameters to be evaluated include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity (Limit of Quantification), reproducibility, and analyte stability.[10]
Q4: Why is derivatization sometimes necessary for the analysis of this compound?
A4: Derivatization may be necessary to improve the analytical properties of this compound. For GC-MS analysis, derivatization is essential to increase the molecule's volatility and thermal stability.[6] For LC-MS/MS, while not always required, it can enhance chromatographic retention and ionization efficiency, leading to improved sensitivity and method robustness.[4]
Q5: How should I store my samples to ensure the stability of this compound?
A5: To ensure long-term stability, biological samples should be immediately flash-frozen after collection and stored at -80°C.[3] It is critical to minimize freeze-thaw cycles.[3] For short-term storage or during sample processing, samples should be kept on ice to prevent thermal degradation.[2][3] Polyunsaturated fatty acids, in general, are susceptible to degradation through peroxidation during long-term storage, making proper storage conditions crucial.[11][12]
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Analyte Recovery Issues
Q: My recovery of this compound is low or inconsistent. What are the common causes?
A: Low and inconsistent recovery is a frequent issue. The most common causes include:
-
Incomplete Extraction: The high hydrophobicity of the molecule can prevent its efficient transfer from the sample matrix to the extraction solvent.[1]
-
Adsorption to Surfaces: The analyte can adsorb onto plasticware (e.g., pipette tips, tubes) and glassware.[1]
-
Analyte Degradation: As a beta-keto acid, it can degrade if exposed to heat or non-optimal pH during processing.[1]
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the analyte's signal in the mass spectrometer.[1]
Q: How can I optimize my Liquid-Liquid Extraction (LLE) protocol to improve recovery?
A: To optimize your LLE protocol, consider the following:
-
Increase Solvent Polarity: For highly nonpolar molecules like this compound, using a higher proportion of a nonpolar solvent in your extraction mixture (e.g., a modified Folch method with more chloroform) may be necessary.[1]
-
Perform Multiple Extractions: Instead of a single extraction, perform two or three extractions of the aqueous sample and combine the organic layers to maximize recovery.[2]
-
Ensure Thorough Mixing: Use vigorous vortexing or shaking to maximize the surface area contact between the sample and the extraction solvent.[1]
-
Use Silanized Glassware: To minimize adsorption of the analyte to glass surfaces, use silanized glassware.[1]
-
Prevent Emulsions: Emulsions are common when samples have high fat content. To prevent them, swirl the separatory funnel gently instead of shaking vigorously. If an emulsion forms, adding brine (salting out) or centrifuging the sample can help break it.[13]
Analyte Degradation
Q: I suspect my analyte is degrading during sample preparation. How can I prevent this?
A: Preventing degradation is critical for accurate quantification. Follow these steps:
-
Maintain Cold Temperatures: Perform all sample preparation and extraction steps on ice. Use a refrigerated centrifuge for any centrifugation steps.[2]
-
Avoid Heat During Evaporation: If you need to evaporate the solvent, do so under a gentle stream of nitrogen at room temperature or on ice. Avoid heating the sample.[2][3]
-
Control pH: Maintain a neutral to slightly acidic pH (e.g., 4-7) during extraction to minimize acid or base-catalyzed decarboxylation.[2][3]
-
Inhibit Enzymatic Activity: For biological samples, work quickly and keep them cold to minimize the activity of endogenous enzymes that could degrade the analyte.[2]
Chromatography and Detection Issues
Q: I am observing poor peak shape and inconsistent retention times in my LC-MS/MS analysis. What could be the cause?
A: Poor chromatography can result from several factors. Check the following:
-
Mobile Phase Compatibility: Ensure your reconstituted sample is dissolved in a solvent that is compatible with the initial mobile phase. A solvent mismatch can cause peak distortion.
-
Column Overloading: Injecting too high a concentration of the analyte can lead to broad or fronting peaks. Try diluting your sample.
-
Column Contamination: Matrix components can build up on the column over time, affecting performance. Implement a column wash step between samples or use a guard column.
-
pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the carboxylic acid group and thus its retention on a reverse-phase column. Ensure the pH is consistent and appropriate.
Q: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
A: Matrix effects occur when co-eluting components from the sample interfere with the ionization of the target analyte.[14]
-
Identification: To check for matrix effects, compare the signal response of the analyte in a pure solution to the response of the analyte spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.[14]
-
Mitigation:
-
Improve Sample Cleanup: Use a more effective extraction method, like Solid-Phase Extraction (SPE), to remove interfering components.[1]
-
Modify Chromatography: Adjust the chromatographic gradient to better separate the analyte from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will be affected by signal suppression or enhancement in the same way as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[15]
-
Section 3: Data Presentation and Visualization
Quantitative Data Tables
Table 1: Typical Method Validation Acceptance Criteria (based on FDA Guidelines)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (CV%) | ≤15% (≤20% at the LLOQ) |
| Linearity (r²) | ≥0.99 |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
| Analyte Stability | Within ±15% of the baseline concentration |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Criteria are based on general bioanalytical method validation principles.[4]
Table 2: Comparison of Potential Analytical Methodologies
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | High (LOD: 0.01 - 1.0 ng/mL) | Moderate (LOD: 0.1 - 5.0 ng/mL) |
| Specificity | High | High |
| Derivatization | May be used to enhance performance | Essential for volatility |
| Throughput | High | Moderate |
| Primary Advantage | Best for non-volatile, complex biological samples | Robust for volatile compounds |
Data represents expected performance characteristics extrapolated from similar compounds.[5]
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
- 12. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Oxooctadecanoic Acid and Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-oxooctadecanoic acid and stearic acid, supported by experimental data. While both are 18-carbon fatty acids, their distinct chemical structures—the presence of a ketone group at the beta position in this compound—confer different metabolic roles and biological signaling functions. Stearic acid is a ubiquitous saturated fatty acid with extensively studied effects, whereas this compound is primarily recognized as a transient intermediate in fatty acid metabolism.
Introduction to the Compounds
Stearic acid , or octadecanoic acid, is a saturated long-chain fatty acid found in numerous animal and vegetable fats.[1][2][3] It is a major component of cocoa butter and shea butter and is widely used in the production of cosmetics, soaps, detergents, and as a food additive.[3] In biological systems, it is a key dietary fatty acid and a metabolite.[4]
This compound , also known as 3-ketostearic acid, is a beta-keto fatty acid.[5][6] It serves as an intermediate in the type II fatty acid biosynthesis pathway found in plants and bacteria.[6] Its biological role is primarily understood in the context of fatty acid metabolism, where its coenzyme A (CoA) ester is a substrate in the beta-oxidation cycle.[7]
Comparative Biological Activities
The biological activities of stearic acid are diverse and context-dependent, influencing cellular signaling in inflammation, apoptosis, and metabolism. In contrast, the specific signaling roles of this compound are not well-defined beyond its function as a metabolic intermediate.
Stearic Acid: A Modulator of Cellular Signaling
Stearic acid has been shown to exert multiple effects on cellular pathways:
-
Induction of Apoptosis in Pancreatic β-Cells: Saturated fatty acids like stearic acid can be detrimental to pancreatic β-cell survival, inducing apoptosis. This process involves the activation of the p38 mitogen-activated protein kinase (MAPK) and endoplasmic reticulum (ER) stress signaling pathways, alongside the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[8][9]
-
Modulation of Growth Factor Signaling: Stearic acid can blunt growth factor signaling. It competes with other fatty acids for S-acylation of GNAI proteins. Its metabolic conversion to oleic acid leads to the S-oleoylation of GNAI, causing these proteins to shift away from membrane regions where they potentiate EGFR signaling, ultimately reducing AKT activation.[10]
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): Stearic acid acts as a potent inhibitor of PTP1B, an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, stearic acid can enhance the phosphorylation of the insulin receptor and promote glucose uptake in adipocytes.[11]
-
Pro-inflammatory Effects: In macrophages, stearic acid can induce the differentiation of pro-inflammatory CD11c+ macrophages. This occurs when the fatty acid is channeled by epidermal fatty acid binding protein (E-FABP) to activate the nuclear retinoid acid receptor (RAR), which in turn induces CD11c transcription.[12]
-
Cholesterol Metabolism: Unlike other common long-chain saturated fatty acids (palmitic, myristic, and lauric acids), stearic acid generally has a neutral effect on blood total and LDL cholesterol levels.[13]
This compound: A Metabolic Intermediate
The primary documented role of this compound is as an intermediate in fatty acid metabolism.[5][6]
-
Fatty Acid Biosynthesis: It is generated during the elongation of fatty acid chains in the dissociated (type II) fatty acid synthesis pathway present in bacteria and plants.[6]
-
Beta-Oxidation: As 3-oxooctanoyl-CoA, it is a key intermediate in the beta-oxidation of long-chain fatty acids. It is the substrate for the enzyme 3-ketoacyl-CoA thiolase, which cleaves it to produce acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[7]
Direct signaling activities or therapeutic effects of this compound as an independent molecule are not extensively documented in the current literature. Its biological significance appears to be tightly linked to its transient role within metabolic pathways.
Data Presentation: Comparative Summary
| Feature | Stearic Acid | This compound |
| Primary Biological Role | Dietary saturated fatty acid, signaling molecule, metabolic fuel | Intermediate in fatty acid biosynthesis and beta-oxidation[5][6] |
| Effect on Apoptosis | Pro-apoptotic in pancreatic β-cells[8][9] | Not well-documented |
| Effect on Inflammation | Promotes differentiation of pro-inflammatory CD11c+ macrophages[12] | Not well-documented |
| Key Signaling Pathways | - p38 MAPK & ER Stress (Activation)[8][9]- ERK Pathway (Inhibition)[8][9]- EGFR/AKT Signaling (Inhibition)[10]- Insulin Signaling (Enhancement via PTP1B inhibition)[11] | Primarily involved in metabolic pathways (Fatty Acid Synthesis & Beta-Oxidation)[6][7] |
| Effect on Cholesterol | Neutral effect on blood total and LDL cholesterol[13] | Not well-documented |
| Metabolic Function | Substrate for beta-oxidation, precursor for oleic acid synthesis | Transient intermediate in fatty acid metabolism[5] |
Experimental Protocols
Protocol 1: Assay for Stearic Acid-Induced Apoptosis in Pancreatic β-Cells
This protocol is based on methodologies used to study the effects of fatty acids on pancreatic β-cell survival.[8]
Objective: To quantify the pro-apoptotic effect of stearic acid on a human pancreatic β-cell line (e.g., NES2Y).
Materials:
-
NES2Y human pancreatic β-cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Stearic acid (SA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Oleic acid (OA) as an experimental control
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Cell Culture: Culture NES2Y cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of Fatty Acid Solutions:
-
Prepare a 100 mM stock solution of stearic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium.
-
To prepare a 5 mM SA/10% BSA conjugate solution, slowly add the stearic acid stock solution to the BSA solution while stirring at 37°C.
-
Filter-sterilize the solution and dilute to the final working concentration (e.g., 1 mM SA) in culture medium.
-
-
Treatment:
-
Seed NES2Y cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with culture medium containing 1 mM stearic acid. Include control groups (medium with BSA vehicle only) and potentially a co-treatment group (e.g., 1 mM SA + 0.2 mM OA) to test for inhibitory effects.[8]
-
Incubate the cells for 24 hours.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Protocol 2: Quantification of 3-Oxooctadecanoyl-CoA by LC-MS/MS
This protocol outlines a general workflow for the analysis of acyl-CoA intermediates, including 3-oxooctadecanoyl-CoA, from biological samples.[7]
Objective: To detect and quantify the levels of 3-oxooctadecanoyl-CoA in cell or tissue extracts.
Materials:
-
Cell or tissue sample
-
Liquid nitrogen
-
Acyl-CoA extraction buffer (e.g., 75% acetonitrile in water)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Collection and Quenching: Harvest cells or tissues and immediately snap-freeze in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Homogenize the frozen sample in ice-cold acyl-CoA extraction buffer containing the internal standard.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
-
Purification and Concentration:
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient (e.g., water and acetonitrile with formic acid).
-
Detect and quantify 3-oxooctanoyl-CoA using multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion (the molecular mass of 3-oxooctanoyl-CoA) and a characteristic product ion generated upon fragmentation.
-
-
Data Analysis: Calculate the concentration of 3-oxooctanoyl-CoA by comparing its peak area to that of the internal standard.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. britannica.com [britannica.com]
- 3. byjus.com [byjus.com]
- 4. estherchem.com [estherchem.com]
- 5. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stearic acid serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stearic acid induces CD11c expression in proinflammatory macrophages via epidermal fatty acid binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beefresearch.org [beefresearch.org]
A Comparative Guide to the Metabolic Fates of 3-Keto Stearic Acid and Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fates of two distinct fatty acids: 3-keto stearic acid, a beta-oxidation intermediate, and palmitic acid, a ubiquitous saturated fatty acid. While extensive research has elucidated the metabolic pathways of palmitic acid, direct experimental data on the metabolic fate of exogenously supplied 3-keto stearic acid in mammalian systems is limited. This guide therefore presents a comprehensive overview of palmitic acid metabolism, supported by experimental data and detailed protocols, and contrasts it with the theoretical metabolic pathway of 3-keto stearic acid, highlighting areas for future research.
Introduction
Palmitic acid (16:0) is the most common saturated fatty acid in the human diet and a key player in cellular energy storage and membrane structure.[1] Its metabolism is intricately linked to various signaling pathways and has been implicated in metabolic diseases when in excess. 3-Keto stearic acid (3-oxooctadecanoic acid) is a transient intermediate formed during the beta-oxidation of stearic acid (18:0).[2] Understanding the metabolic handling of such intermediates, if they were to be present exogenously, is crucial for a complete picture of lipid metabolism and its potential pharmacological modulation.
Metabolic Fate: A Head-to-Head Comparison
The metabolic journey of a fatty acid from cellular uptake to its ultimate fate as an energy source or a component of complex lipids is a multi-step process. Below is a comparison of the known pathway for palmitic acid and the theoretical pathway for 3-keto stearic acid.
Cellular Uptake and Activation
Palmitic Acid: Palmitic acid is taken up by cells via fatty acid transporters such as CD36.[3] Once inside the cell, it is activated to its metabolically active form, palmitoyl-CoA, by acyl-CoA synthetases in an ATP-dependent reaction.[4] This "traps" the fatty acid within the cell and primes it for metabolic processes.
3-Keto Stearic Acid (Theoretical): It is presumed that exogenously supplied 3-keto stearic acid would also be transported into the cell, likely by the same fatty acid transporters. For it to enter the metabolic machinery, it would need to be activated to 3-keto stearoyl-CoA by an acyl-CoA synthetase. The efficiency of this activation for a keto-functionalized fatty acid compared to a standard saturated fatty acid is an area for investigation.
Mitochondrial Transport
Palmitic Acid: As a long-chain fatty acid, palmitoyl-CoA requires the carnitine shuttle to cross the inner mitochondrial membrane.[3] Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts palmitoyl-CoA to palmitoylcarnitine, which is then transported across the inner membrane by carnitine-acylcarnitine translocase (CACT). Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts it back to palmitoyl-CoA.[3]
3-Keto Stearic Acid (Theoretical): Similarly, 3-keto stearoyl-CoA would be expected to utilize the carnitine shuttle for mitochondrial entry. The specificity of CPT1 for a 3-ketoacyl-CoA is a key determinant of its subsequent metabolic fate.
Beta-Oxidation
Palmitic Acid: In the mitochondrial matrix, palmitoyl-CoA undergoes seven cycles of beta-oxidation.[5] Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, yielding one molecule of acetyl-CoA, one FADH₂, and one NADH. The final cycle produces two molecules of acetyl-CoA.
3-Keto Stearic Acid (Theoretical): 3-Keto stearoyl-CoA is already at the third step of a beta-oxidation cycle. Therefore, it would bypass the initial dehydrogenation and hydration steps. It would be a direct substrate for 3-ketoacyl-CoA thiolase, which would cleave it into palmitoyl-CoA (C16:0) and acetyl-CoA. The resulting palmitoyl-CoA would then proceed through the full seven cycles of beta-oxidation. This suggests a more rapid entry into the later stages of beta-oxidation compared to stearic acid.
Quantitative Data on Palmitic Acid Metabolism
The following tables summarize quantitative data on the metabolism of palmitic acid from various in vitro studies. Direct comparative data for 3-keto stearic acid is not currently available in the scientific literature.
Table 1: Palmitic Acid Oxidation Rates in Cultured Cells
| Cell Type | Palmitate Concentration (µM) | Oxidation Rate (nmol/mg protein/min) | Reference |
| Mouse Astrocytes | 200 | 1.98 ± 0.29 | [6] |
| Human Fibroblasts | 110-330 | Varies with cell density | [7] |
| H9c2 Cardiomyoblasts | 60-1000 | Dose- and time-dependent effects | [8] |
Table 2: Incorporation of Palmitic Acid into Cellular Lipids
| Cell Type | Palmitate Concentration (mM) | Incorporation into Phospholipids (% of total) | Incorporation into Triglycerides (% of total) | Reference |
| Caco-2 cells | 1.0 | Increased incorporation | Less efficient than linoleic acid | [9] |
| Human Myotubes | 0.1 | Higher than oleic acid | Lower than oleic acid | [10] |
| Piglets (in vivo) | N/A | Varies with dietary triglyceride structure | Varies with dietary triglyceride structure | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fatty acid metabolism. Below are established protocols for key experiments.
Protocol 1: Measurement of [¹⁴C]Palmitate Oxidation
Objective: To quantify the rate of fatty acid beta-oxidation by measuring the production of ¹⁴CO₂ from [1-¹⁴C]palmitate.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Sealed incubation flasks with a center well
-
[1-¹⁴C]palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium
-
Perchloric acid (1 M)
-
NaOH (1 M)
-
Scintillation fluid and counter
Procedure:
-
Preparation of ¹⁴C-Palmitate-BSA Conjugate: Dissolve fatty acid-free BSA in cell culture medium. Add [1-¹⁴C]palmitic acid and incubate at 37°C to allow for conjugation.
-
Cell Incubation: Seed cells in culture plates and grow to desired confluency. On the day of the experiment, replace the medium with the ¹⁴C-palmitate-BSA containing medium.
-
CO₂ Trapping: Place a small filter paper soaked in 1 M NaOH in the center well of the sealed incubation flasks to trap the ¹⁴CO₂ produced.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Stopping the Reaction: Terminate the oxidation by injecting 1 M perchloric acid into the medium, which also releases the dissolved CO₂.
-
CO₂ Collection: Allow the flasks to sit for an additional hour to ensure complete trapping of ¹⁴CO₂ by the NaOH-soaked filter paper.
-
Quantification: Transfer the filter paper to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of palmitate oxidation based on the specific activity of the [1-¹⁴C]palmitate and normalize to the total protein content of the cells.[12][13]
Protocol 2: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
Objective: To separate and quantify the incorporation of a labeled fatty acid into different lipid classes.
Materials:
-
Cultured cells treated with a labeled fatty acid (e.g., ¹⁴C-palmitate)
-
Chloroform
-
Methanol
-
Water
-
TLC plates (silica gel)
-
TLC developing chamber
-
Solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v for neutral lipids)
-
Iodine vapor or other visualization agent
-
Scintillation counter or phosphorimager
Procedure:
-
Cell Lysis and Lipid Extraction: After incubation with the labeled fatty acid, wash the cells with cold PBS. Lyse the cells and extract the total lipids using a chloroform:methanol mixture (e.g., 2:1 v/v) according to the Folch method.[14]
-
Phase Separation: Add water to the lipid extract to induce phase separation. The lower organic phase contains the lipids.
-
Sample Application: Carefully spot the concentrated lipid extract onto the origin of a TLC plate.
-
Chromatography: Place the TLC plate in a developing chamber containing the appropriate solvent system. Allow the solvent to migrate up the plate, separating the lipid classes based on their polarity.
-
Visualization: Visualize the separated lipid spots using iodine vapor or by autoradiography if a radiolabel was used.
-
Quantification: Scrape the silica corresponding to the different lipid spots (identified using standards) into scintillation vials and measure the radioactivity. Alternatively, use a phosphorimager to quantify the radioactivity in each spot.
-
Data Analysis: Express the amount of label incorporated into each lipid class as a percentage of the total lipid radioactivity.[15][16][17][18]
Signaling Pathways
Fatty acids are not just metabolic substrates; they are also potent signaling molecules that can influence a variety of cellular processes.
Palmitic Acid Signaling
High levels of palmitic acid have been shown to induce cellular stress and alter key signaling pathways, including:
-
Insulin Signaling: Palmitic acid can induce insulin resistance by impairing the insulin signaling cascade, potentially through the activation of protein kinase C and subsequent inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1).
-
Inflammatory Signaling: Palmitic acid can activate inflammatory pathways, such as the Toll-like receptor 4 (TLR4) and NF-κB pathways, leading to the production of pro-inflammatory cytokines.
-
Endoplasmic Reticulum (ER) Stress: An overload of palmitic acid can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and potentially leading to apoptosis.
-
Mitochondrial Function: While serving as a fuel, excessive palmitic acid can lead to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and the release of pro-apoptotic factors.[19]
3-Keto Stearic Acid Signaling (Hypothetical)
The signaling effects of exogenously supplied 3-keto stearic acid are currently unknown. As a beta-oxidation intermediate, its intracellular concentration is typically low and transient. If present at higher concentrations, it could potentially:
-
Modulate Beta-Oxidation: High levels of a beta-oxidation intermediate could potentially exert feedback inhibition on the pathway.[3]
-
Interact with Nuclear Receptors: Fatty acids and their derivatives are known to be ligands for nuclear receptors like PPARs. It is plausible that 3-keto stearic acid could modulate the activity of these transcription factors, thereby influencing the expression of genes involved in lipid metabolism.
-
Induce Unique Cellular Responses: The keto group introduces a reactive site that is not present in saturated fatty acids, which could lead to unique cellular interactions and signaling events that warrant further investigation.
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways discussed.
References
- 1. Physiological Doses of Oleic and Palmitic Acids Protect Human Endothelial Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]
- 3. aocs.org [aocs.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Beta-oxidation of [1-14C]palmitic acid by mouse astrocytes in primary culture: effects of agents implicated in the encephalopathy of Reye's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low levels and partial exposure to palmitic acid improves mitochondrial function and the oxidative status of cultured cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitic acid and linoleic acid metabolism in Caco-2 cells: different triglyceride synthesis and lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary triacylglycerols with palmitic acid (16:0) in the 2-position increase 16:0 in the 2-position of plasma and chylomicron triacylglycerols, but reduce phospholipid arachidonic and docosahexaenoic acids, and alter cholesteryl ester metabolism in formula-Fed piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.10. [1–14C] palmitate oxidation [bio-protocol.org]
- 13. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. cellntec.com [cellntec.com]
- 16. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 19. Role of fatty acid uptake and fatty acid beta-oxidation in mediating insulin resistance in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxooctadecanoic Acid as a Potential Biomarker for Metabolic Syndrome: A Comparative Validation Guide
A notable scarcity of direct scientific evidence currently exists to validate 3-oxooctadecanoic acid as a definitive biomarker for metabolic syndrome. Despite this, the established role of fatty acid metabolism in the pathophysiology of metabolic syndrome provides a strong rationale for investigating long-chain keto acids like this compound as potential indicators of this complex condition. This guide offers a comparative framework for its potential validation, drawing parallels with established methodologies and biomarkers, and outlining the necessary experimental pathways for its future assessment.
The Role of Fatty Acid Metabolism in Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Dysregulation of fatty acid metabolism is a key feature of metabolic syndrome. In states of energy surplus, common in individuals with metabolic syndrome, the influx of fatty acids to tissues like the liver and muscle can exceed their oxidative capacity. This can lead to the accumulation of lipid intermediates that interfere with insulin signaling, promoting insulin resistance—a cornerstone of metabolic syndrome.
The process of fatty acid β-oxidation is central to energy production. When this process is overwhelmed or dysfunctional, it can lead to the formation of incomplete oxidation products, including various keto acids. Therefore, profiling these metabolites could offer insights into the metabolic state of an individual.
Analytical Methodologies for Quantification
Table 1: Comparison of Analytical Methods for Keto Acid Quantification
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural confirmation. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. |
| Sample Preparation | Typically involves protein precipitation and liquid-liquid or solid-phase extraction. Derivatization is generally not required. | Often requires derivatization to increase the volatility of the analyte, such as methylation to form fatty acid methyl esters (FAMEs). |
| Sensitivity | Generally offers high sensitivity, with low limits of detection (LOD) and quantification (LOQ). | Sensitivity can be high, but may be slightly lower than LC-MS/MS for non-volatile compounds. |
| Specificity | High specificity due to the use of precursor and product ion transitions (Multiple Reaction Monitoring - MRM). | Good specificity, which can be enhanced by using selected ion monitoring (SIM). |
| Throughput | Can be adapted for high-throughput analysis. | Generally has a lower throughput due to longer run times and derivatization steps. |
Established and Emerging Biomarkers for Metabolic Syndrome
To evaluate the potential of this compound, it is crucial to compare it against existing and proposed biomarkers for metabolic syndrome.
Table 2: Comparison of Selected Biomarkers for Metabolic Syndrome
| Biomarker Category | Biomarker | Biological Relevance | Performance Characteristics |
| Traditional Clinical Markers | Triglycerides | A type of fat found in the blood; high levels are a key component of metabolic syndrome. | Well-established clinical cut-offs. |
| HDL Cholesterol | "Good" cholesterol; low levels are associated with an increased risk of heart disease. | Well-established clinical cut-offs. | |
| Fasting Glucose | High levels indicate problems with glucose metabolism and insulin resistance. | Well-established clinical cut-offs. | |
| Blood Pressure | High blood pressure is a major risk factor for cardiovascular disease. | Well-established clinical cut-offs. | |
| Inflammatory Markers | C-Reactive Protein (CRP) | A marker of systemic inflammation, which is often elevated in metabolic syndrome. | Elevated levels are associated with increased risk. |
| Interleukin-6 (IL-6) | A pro-inflammatory cytokine involved in the pathogenesis of insulin resistance. | Elevated levels are linked to metabolic syndrome components.[1] | |
| Adipokines | Adiponectin | A hormone from fat cells that improves insulin sensitivity; levels are decreased in metabolic syndrome. | Low levels are a strong predictor of metabolic syndrome.[2] |
| Leptin | A hormone that regulates appetite and energy balance; levels are often elevated in obesity and associated with leptin resistance. | The leptin-to-adiponectin ratio is considered a useful marker.[1] | |
| Fatty Acids | Pentadecanoic acid (C15:0) | An odd-chain saturated fatty acid, higher levels of which have been associated with better metabolic health. | Emerging evidence suggests a potential protective role. |
Experimental Protocols
Quantification of this compound (Hypothetical Protocol based on similar compounds)
1. Sample Collection and Preparation:
-
Collect fasting blood samples from subjects in EDTA tubes.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further processing.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phases: Employ a gradient elution with two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) as mobile phase B.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the precursor ion ([M-H]⁻) and a specific product ion of this compound and its internal standard for quantification.
3. GC-MS Analysis (with Derivatization):
-
Lipid Extraction: Perform a lipid extraction from the plasma sample.
-
Derivatization: Convert the extracted keto acid into a more volatile form. This could be a two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid group.
-
Chromatography: Use a suitable capillary column for separation.
-
Mass Spectrometry: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) of characteristic fragment ions for quantification.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified pathway of fatty acid β-oxidation.
Caption: Hypothetical workflow for biomarker validation.
References
A Comparative Analysis of 3-Oxooctadecanoic Acid and its Hydroxy Analog, 3-Hydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Oxooctadecanoic acid and its reduced analog, 3-hydroxyoctadecanoic acid. Both are long-chain fatty acids that play roles as intermediates in fatty acid metabolism. While direct comparative studies on their distinct biological activities are limited, this document synthesizes available data on their biochemical properties, metabolic fates, and the enzymatic activities that govern their interconversion.
Introduction to the Compounds
This compound , also known as 3-ketostearic acid, is a beta-keto fatty acid. In its activated form, 3-oxooctadecanoyl-CoA, it is a key intermediate in the beta-oxidation of fatty acids, representing the substrate for the final thiolytic cleavage step that shortens the fatty acid chain.[1] It is also an intermediate in fatty acid biosynthesis.[2]
3-Hydroxyoctadecanoic acid , or 3-hydroxystearic acid, is the corresponding beta-hydroxy fatty acid. It is an intermediate in both fatty acid beta-oxidation and biosynthesis.[3] The stereochemistry of the hydroxyl group is important for its biological activity, with the L-isomer being the substrate for L-3-hydroxyacyl-CoA dehydrogenase in beta-oxidation.[4][5]
Comparative Biochemical and Metabolic Data
| Property | This compound | 3-Hydroxyoctadecanoic acid | References |
| Molar Mass | 298.46 g/mol | 300.48 g/mol | [6][7] |
| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₆O₃ | [6][7] |
| Metabolic Role | Intermediate in fatty acid beta-oxidation and biosynthesis. | Intermediate in fatty acid beta-oxidation and biosynthesis. | [1][2][3] |
| Enzymatic Conversion | Converted from 3-hydroxyoctadecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. | Converted to 3-oxooctadecanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. | [4][5] |
| Enzyme Kinetics (General for Long-Chain Fatty Acids) | The activity of 3-ketoacyl-CoA thiolase is crucial for its cleavage. | The activity of L-3-hydroxyacyl-CoA dehydrogenase is generally lower for long-chain substrates compared to medium-chain substrates. | [8][9] |
Metabolic Pathway: Beta-Oxidation
The interconversion of 3-hydroxyoctadecanoyl-CoA and 3-oxooctadecanoyl-CoA is a critical step in the mitochondrial beta-oxidation spiral. This pathway is a major source of cellular energy from fatty acids.
Caption: Enzymatic conversion of 3-hydroxyoctadecanoyl-CoA to 3-oxooctadecanoyl-CoA in beta-oxidation.
Potential Signaling Roles
While specific signaling pathways for these two long-chain fatty acids are not well-defined, fatty acids, in general, are known to act as signaling molecules.[10][11] They can modulate the activity of various enzymes and transcription factors, and serve as precursors for more potent signaling molecules. For instance, some hydroxy fatty acids have been shown to act as signaling molecules in plant defense and can have pro-inflammatory effects in mammals.[12][13]
The following diagram illustrates a general workflow for investigating the potential signaling effects of these fatty acids.
Caption: A logical workflow for comparing the cellular effects of the two fatty acids.
Experimental Protocols
Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase and can be used to compare the conversion rates of long-chain substrates.[8]
Objective: To measure the rate of conversion of L-3-hydroxyoctadecanoyl-CoA to 3-oxooctadecanoyl-CoA.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
L-3-hydroxyoctadecanoyl-CoA (substrate)
-
NAD⁺ (cofactor)
-
3-Ketoacyl-CoA thiolase (coupling enzyme)
-
Coenzyme A (CoASH)
-
Spectrophotometer capable of reading at 340 nm
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase.
-
Add the purified L-3-hydroxyacyl-CoA dehydrogenase to the mixture.
-
Initiate the reaction by adding the substrate, L-3-hydroxyoctadecanoyl-CoA.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
Synthesis of this compound
A general method for the synthesis of 3-oxo fatty acids involves the condensation of a long-chain acid chloride with methyl acetoacetate, followed by decarboxylation.[14]
Objective: To synthesize this compound.
Materials:
-
Octadecanoyl chloride
-
Methyl acetoacetate
-
Strong base (e.g., sodium ethoxide)
-
Solvent (e.g., anhydrous ethanol)
-
Acid for hydrolysis and decarboxylation (e.g., sulfuric acid)
Procedure:
-
React octadecanoyl chloride with the sodium salt of methyl acetoacetate (formed by reacting methyl acetoacetate with a strong base) in an appropriate solvent.
-
The resulting intermediate is then hydrolyzed and decarboxylated by heating with an acid to yield this compound.
-
The product can be purified by recrystallization or chromatography.
Conclusion
This compound and 3-hydroxyoctadecanoic acid are closely related metabolically, with their interconversion being a key step in fatty acid beta-oxidation. While the available data primarily focus on their roles as metabolic intermediates, their structural differences suggest they may have distinct biological activities and signaling properties that are yet to be fully elucidated. Further research employing direct comparative studies is necessary to uncover the specific roles these long-chain fatty acids play in cellular physiology and pathology, which could open new avenues for therapeutic intervention in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound this compound (FDB027883) - FooDB [foodb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. hmdb.ca [hmdb.ca]
- 7. 3-Hydroxyoctadecanoic acid | C18H36O3 | CID 5282907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights from Structure–Function Studies into Perception of Fatty Acid-Derived Defense Signals | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Lipidomics of 3-Oxo Fatty Acids in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the role and quantification of 3-oxo fatty acids in various disease models, with a focus on Alzheimer's disease, cancer, and diabetes. While direct comparative studies quantifying 3-oxo fatty acids across these distinct diseases are limited, this document synthesizes available data, outlines detailed analytical methodologies, and illustrates the implicated signaling pathways to support further research and drug development.
Data Presentation: Quantitative Analysis of 3-Oxo Fatty Acids
Quantitative data for specific 3-oxo fatty acids across different disease models remains an emerging area of research. The following tables summarize available findings for 3-oxo fatty acids and related compounds in relevant disease contexts.
Table 1: Quantification of 3-Oxopentanoic Acid in Human Plasma
| Analyte | Validated Range (µg/mL) | Recovery (%) | Matrix Effect | Stability | Reference |
| 3-Oxopentanoic Acid | 0.156-10 | >88 | None Observed | Stable at -80°C and across freeze-thaw cycles | [1] |
Table 2: Related Medium-Chain Fatty Acid Effects on Cancer Cell Lines
| Medium-Chain Fatty Acid | Cancer Cell Line(s) | Observed Effects | Reference |
| Capric Acid (C10:0) | Human colorectal, skin, and breast cancer cells | Reduced cell viability by 70-90%, down-regulation of cell cycle genes, up-regulation of apoptosis genes | [2] |
| Caprylic Acid (C8:0) | Human colorectal, skin, and breast cancer cells | Reduced cell viability by 70-90%, down-regulation of cell cycle genes, up-regulation of apoptosis genes | [2] |
Table 3: Serum Octanoic Acid Levels in Colorectal Cancer Patients
| Group | Serum Octanoic Acid Level (µM) (Mean ± SD) | Association with Time to Progression (TTP) | Reference |
| Partial Response (PR) | 1.8 ± 0.7 | Longer TTP with lower levels | [3] |
| Non-Partial Response (Non-PR) | 2.5 ± 1.0 | Shorter TTP with higher levels | [3] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of 3-Oxo Fatty Acids in Human Plasma
This protocol is adapted from a validated method for 3-oxopentanoic acid and can be optimized for other 3-oxo fatty acids[1].
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution of a stable isotope-labeled 3-oxo fatty acid analog.
-
Precipitate proteins by adding 400 µL of chloroform and 200 µL of methanol.
-
Vortex for 30 seconds and centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of methanol/water (1:1, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate in water/acetonitrile) and mobile phase B (e.g., 10 mM ammonium formate in isopropanol/acetonitrile) is typically used.
-
Flow Rate: Approximately 0.3 mL/min.
-
Injection Volume: 3-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the precursor-to-product ion transitions for the target 3-oxo fatty acid and its internal standard.
3. Data Analysis:
-
Generate a calibration curve using known concentrations of the 3-oxo fatty acid standard.
-
Calculate the concentration of the 3-oxo fatty acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Logical Relationships
Fatty Acid Beta-Oxidation and the Krebs Cycle
3-oxo fatty acids are key intermediates in the mitochondrial beta-oxidation of fatty acids. Their metabolism directly provides acetyl-CoA, a primary fuel for the Krebs cycle and subsequent ATP production.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Serum level of octanoic acid predicts the efficacy of chemotherapy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cellular Toxicity of 3-Oxooctadecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cellular toxicity of 3-Oxooctadecanoic acid. Due to the limited direct experimental data on the cytotoxicity of this compound, this document focuses on providing a comparative context using data from structurally similar long-chain saturated fatty acids, namely palmitic acid and stearic acid. Furthermore, it offers detailed experimental protocols for standard assays to enable researchers to conduct their own cellular toxicity assessments.
Comparative Analysis of Saturated Fatty Acid-Induced Lipotoxicity
| Feature | This compound | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |
| Reported Cytotoxicity | No direct data available. | Induces lipotoxicity, ER stress, mitochondrial dysfunction, and apoptosis in various cell types.[1][2] | Can induce cardiomyocyte cell death and has been shown to cause apoptosis in preadipocytes.[3][4] |
| Mechanism of Action | Predicted to follow general lipotoxicity pathways. | Disrupts cellular membranes, induces reactive oxygen species (ROS) production, and activates pro-apoptotic signaling pathways.[1][5] | Induces growth inhibition and cytotoxicity in endothelial cells, which can be mitigated by oleic acid.[6] |
| ED50/IC50 Values | Not available. | Dependent on cell type and experimental conditions. | ED50 of 71 µM for inducing cell death in cardiomyocytes.[3] |
Experimental Protocols for Assessing Cellular Toxicity
To facilitate the investigation of this compound's cellular toxicity, this section provides detailed protocols for three standard and widely accepted cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (and comparative fatty acids) for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9] Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
Annexin V Assay for Apoptosis
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[10]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Caption: Workflow for detecting apoptosis using the Annexin V assay.
Caption: Simplified signaling pathway of saturated fatty acid-induced lipotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 3. Stearic acid-induced cardiac lipotoxicity is independent of cellular lipid and is mitigated by the fatty acids oleic and capric acid but not by the PPAR agonist troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]
- 5. news.columbia.edu [news.columbia.edu]
- 6. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
Cross-Validation of Analytical Methods for 3-Keto Stearic Acid: A Comparative Guide
The precise and accurate quantification of 3-keto stearic acid (also known as 3-oxooctadecanoic acid) is essential for research in areas such as lipid biochemistry and metabolic pathway analysis. As an intermediate in fatty acid biosynthesis in bacteria and plants, understanding its concentration in various biological matrices is of significant interest.[1] This guide provides a comparative overview of the two primary analytical techniques for fatty acid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
Methodology Comparison
Both GC-MS and LC-MS/MS are powerful analytical tools for quantifying fatty acids, but they operate on different principles and have distinct sample preparation requirements.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This well-established technique is highly sensitive and selective for the analysis of volatile and thermally stable compounds.[2] Since fatty acids like 3-keto stearic acid are not inherently volatile, a chemical derivatization step is mandatory to convert them into more volatile forms, such as esters.[2][3] This process, while adding a step to sample preparation, allows for excellent chromatographic separation and detailed structural information from fragmentation patterns.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a more direct approach, often eliminating the need for derivatization, which simplifies the sample preparation workflow.[2][4] This method is particularly well-suited for a broader range of fatty acids, including those that are more polar or thermally unstable.[2] The high sensitivity and specificity of tandem mass spectrometry make it a robust technique for complex biological samples.
Performance Comparison of Analytical Methods
The choice of analytical method often depends on a balance of sensitivity, specificity, sample throughput, and the nature of the sample matrix. The following table summarizes key performance parameters for GC-MS and LC-MS/MS in the context of keto acid analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection. | Separation in the liquid phase based on polarity, followed by mass-based detection. |
| Sample Preparation | Requires derivatization to increase volatility and thermal stability (e.g., methoximation followed by silylation).[5] | Often requires only extraction and protein precipitation. Derivatization can be used to enhance sensitivity. |
| Linearity (R²) | Typically >0.99[6] | Typically >0.99[4] |
| Accuracy (Recovery %) | Generally high, often within 85-115%.[6] | Generally high, often within 80-120%.[4] |
| Precision (%RSD) | Intra- and inter-day precision typically <15%.[5] | Intra- and inter-day precision typically <15%.[4] |
| Limit of Detection (LOD) | High sensitivity, often in the low ng/mL to pg/mL range. | High sensitivity, with LOQs reported in the low ng/mL range.[7] |
| Throughput | Lower, due to longer run times and derivatization steps. | Higher, with faster analysis times. |
| Matrix Effects | Less prone to ion suppression compared to LC-MS. | Can be susceptible to matrix effects, requiring careful validation.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of keto acids using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of 3-Keto Stearic Acid (with Derivatization)
This protocol is based on the common two-step derivatization process of methoximation followed by silylation, which is essential for making keto acids suitable for GC-MS analysis.[5]
1. Sample Extraction:
-
To 0.5 mL of plasma or other biological fluid, add an appropriate internal standard.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane or ethyl acetate).[2]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 30 minutes to protect the keto group.[5]
-
Silylation: After cooling, add 100 µL of a silylating agent such as MSTFA (+ 1% TMCS). Incubate at 60°C for another 30 minutes. This step converts the carboxylic acid group to a less polar and more volatile trimethylsilyl (TMS) derivative.[5]
3. GC-MS Instrumental Analysis:
-
GC Column: Use a non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injector Temperature: 250°C.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 15°C/min.[5]
-
-
MS Detection: Operate in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions of the derivatized 3-keto stearic acid.
Protocol 2: LC-MS/MS Analysis of 3-Keto Stearic Acid
This protocol outlines a more direct analysis, which may or may not require derivatization depending on the desired sensitivity.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the dried extract in the mobile phase.[2]
2. LC-MS/MS Instrumental Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 3-keto stearic acid and the internal standard must be optimized. Analysis is typically performed in negative ion mode.[8]
Workflow for Method Cross-Validation
The diagram below illustrates a logical workflow for the cross-validation of two analytical methods, ensuring data reliability and confidence.
Caption: Workflow for cross-validating GC-MS and LC-MS/MS methods.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of 3-keto stearic acid. GC-MS, while requiring a derivatization step, offers exceptional sensitivity and resolving power.[2] LC-MS/MS provides a simpler and higher-throughput alternative, particularly for complex matrices, though it may be more susceptible to matrix effects.[2] Cross-validation of results between these two platforms can provide the highest degree of confidence in the quantitative data.[2] The ultimate choice of method will depend on the specific research question, available instrumentation, and the required sample throughput.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. iris.unitn.it [iris.unitn.it]
- 8. benchchem.com [benchchem.com]
Targeting Bacterial Fatty Acid Synthesis: A Comparative Guide to 3-Oxo-Acyl Carrier Protein Formation as a Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic targets. The bacterial fatty acid synthesis (FASII) pathway, a crucial process for building bacterial cell membranes, presents a compelling target due to its essentiality and its significant differences from the mammalian fatty acid synthesis (FASI) system. This guide provides a comparative analysis of targeting the formation of 3-oxo fatty acids within the FASII pathway, a key step in fatty acid elongation, against established antibiotic classes. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate the underlying mechanisms and workflows.
The Central Role of 3-Oxo-Acyl Carrier Protein (ACP) in Bacterial Viability
The FASII pathway is a multi-enzyme cascade responsible for the de novo synthesis of fatty acids in bacteria. A critical, repeating step in this pathway is the Claisen condensation reaction, which elongates the fatty acid chain by two carbons. This reaction is catalyzed by a family of β-ketoacyl-ACP synthases (KAS), including FabH, FabB, and FabF. The product of this condensation is a 3-oxo-acyl-ACP (also known as a β-ketoacyl-ACP), a direct precursor to the fully saturated fatty acyl-ACP after a series of reduction and dehydration steps. The formation of this 3-oxo intermediate is therefore a linchpin of the entire fatty acid synthesis process.[1]
In certain bacteria, such as Mycobacterium tuberculosis, a similar crucial condensation step is carried out by the polyketide synthase Pks13, which is essential for the synthesis of mycolic acids, a unique and vital component of their cell wall.[2][3] Inhibition of the enzymes responsible for producing these 3-oxo intermediates effectively halts fatty acid synthesis, leading to the disruption of cell membrane integrity and ultimately bacterial cell death.[1] This makes these enzymes attractive targets for the development of novel antibacterial agents.
Comparative Performance of FASII Inhibitors
To evaluate the potential of targeting 3-oxo fatty acid formation, we compare the in vitro efficacy of inhibitors targeting key enzymes in the FASII pathway with that of established antibiotics that have different mechanisms of action.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) against purified enzymes and the minimum inhibitory concentrations (MIC) against whole bacterial cells for a selection of FASII inhibitors and comparator antibiotics.
Table 1: In Vitro Activity against Staphylococcus aureus
| Compound | Target Enzyme | Mechanism of Action | IC50 (µM) | MIC (µg/mL) | Cytotoxicity (CC50, µM) |
| FASII Inhibitors | |||||
| 5-chloro-4-phenyl-[4][5]-dithiol-3-one | FabH | Inhibition of fatty acid synthesis initiation | 1.87 ± 0.10[5] | 8[5] | Not reported |
| 4-phenyl-5-phenylimino-[4][5][6]dithiazolidin-3-one | FabH | Inhibition of fatty acid synthesis initiation | 0.775 ± 0.08[5] | >32 (less effective than the dithiol-3-one)[5] | Not reported |
| Thiolactomycin | FabH/FabF | Inhibition of fatty acid synthesis | >100 (against SaFabH)[5] | >300[5] | Not reported |
| Cerulenin | FabF | Covalent inhibition of fatty acid elongation | 17 (against SaFabF)[3] | Not reported | Inhibits mammalian FASN[7] |
| Fabimycin | FabI | Inhibition of fatty acid elongation | Not reported | 0.004[8] | Not reported |
| Alternative Antibiotics | |||||
| Penicillin G | Penicillin-Binding Proteins | Inhibition of cell wall synthesis | Not applicable | 0.4 - 24 (susceptibility varies)[9] | Not applicable |
| Vancomycin | Peptidoglycan Synthesis | Inhibition of cell wall synthesis | Not applicable | 1[5] | Not applicable |
Table 2: In Vitro Activity against Escherichia coli
| Compound | Target Enzyme | Mechanism of Action | IC50 (µM) | MIC (µg/mL) | Cytotoxicity (CC50, µM) |
| FASII Inhibitors | |||||
| Sulfonamidobenzamide (SABA) analogs | AccC | Inhibition of fatty acid synthesis initiation | Not reported | 0.5 - 7.0 (against efflux-deficient strain)[10] | ≥ 80[10] |
| Fabimycin | FabI | Inhibition of fatty acid elongation | Not reported | 2 (against wild-type)[8] | Not reported |
| NITD-916 | FabI | Inhibition of fatty acid elongation | Not reported | 6.25 (against efflux-deficient strain)[11] | Not reported |
| Alternative Antibiotic | |||||
| Ciprofloxacin | DNA gyrase/Topoisomerase IV | Inhibition of DNA replication | Not applicable | ≤1 (susceptible) to ≥4 (resistant)[4][12] | Not applicable |
Table 3: In Vitro Activity against Mycobacterium tuberculosis
| Compound | Target Enzyme | Mechanism of Action | IC50 (µM) | MIC (µg/mL) | Cytotoxicity (SI > 10) |
| FASII/Mycolic Acid Synthesis Inhibitors | |||||
| Pks13-TE inhibitor 3 | Pks13 (Thioesterase domain) | Inhibition of mycolic acid synthesis | 1.55[13] | 0.0625 - 0.25[13] | Not reported |
| Coumestan Analog 65 | Pks13 (Thioesterase domain) | Inhibition of mycolic acid synthesis | Not reported | 0.0313 - 0.0625[14] | Yes (SI: 64-128)[14] |
| Alternative Antibiotic | |||||
| Isoniazid | InhA (FabI homolog) | Inhibition of mycolic acid synthesis | Not applicable | 0.02 - 0.06 (susceptible)[6] | Not applicable |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of bacterial fatty acid synthesis and the methodologies for its inhibition is crucial for a comprehensive understanding.
Caption: Bacterial Type II Fatty Acid Synthesis (FASII) Pathway.
Caption: Experimental Workflow for FASII Inhibitor Validation.
Caption: Comparison of Antibacterial Mechanisms of Action.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of potential therapeutic agents.
Protocol 1: In Vitro FabH Enzyme Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used to assess the inhibition of β-ketoacyl-ACP synthase III (FabH).[5]
Materials:
-
Purified recombinant FabH enzyme
-
[³H]acetyl-CoA (radiolabeled substrate)
-
Malonyl-ACP (substrate)
-
100 mM sodium phosphate buffer (pH 7.2)
-
10% Trichloroacetic acid (TCA)
-
Test inhibitor compounds dissolved in DMSO
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.2), purified FabH enzyme (e.g., 15 ng), and malonyl-ACP (e.g., 1.8 µM) in a microcentrifuge tube.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control). Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]acetyl-CoA (e.g., 6.8 µM).
-
Incubate the reaction at 30°C for 10 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold 10% TCA to precipitate the protein and the radiolabeled product.
-
Centrifuge the tubes to pellet the precipitate.
-
Carefully remove the supernatant and wash the pellet with 10% TCA to remove any unincorporated [³H]acetyl-CoA.
-
Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the antibacterial activity of a compound against a specific bacterial strain.[1][15][16]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor compounds and control antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the bacterial growth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in the growth medium to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL. Include a positive control well (bacteria in medium without inhibitor) and a negative control well (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the negative control.
Conclusion
Targeting the formation of 3-oxo-acyl-ACP within the bacterial FASII pathway is a validated and promising strategy for the development of novel antibacterial agents. Inhibitors of enzymes such as FabH, FabI, and Pks13 have demonstrated potent in vitro activity against a range of clinically relevant bacteria, including drug-resistant strains. The data presented in this guide highlights the potential of this class of inhibitors, offering a distinct mechanism of action compared to many currently used antibiotics. While further research is needed to optimize the pharmacokinetic and safety profiles of these compounds for clinical use, the detailed protocols and comparative data provided here serve as a valuable resource for researchers dedicated to combating the global threat of antibiotic resistance.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. journals.asm.org [journals.asm.org]
- 3. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Bacterial Fatty Acid Synthase Type II Inhibitors Using a Novel Cellular Bioluminescent Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Unraveling the Transcriptional Influence of 3-Oxo Fatty Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of different 3-oxo fatty acids on gene expression. While direct comparative studies across a range of 3-oxo fatty acids are limited in publicly available literature, this document synthesizes the existing data, focusing on the well-characterized bacterial quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its unsaturated analog, 3-oxo-C12:2-HSL, as primary examples. The methodologies and findings presented here offer a framework for understanding and further investigating the bioactivity of this class of molecules.
Introduction to 3-Oxo Fatty Acids
3-oxo fatty acids are a class of fatty acid derivatives characterized by a ketone group at the third carbon (beta-position). These molecules are intermediates in fatty acid metabolism and are also utilized by various organisms for cell-to-cell signaling. A prominent example is the family of N-acyl homoserine lactones (AHLs), such as 3-oxo-C12-HSL, which are crucial for quorum sensing in Gram-negative bacteria.[1] The ability of these molecules to modulate host immune responses has made them a subject of interest in drug development, particularly in the context of infectious diseases and inflammation.
Comparative Analysis of Gene Expression
Direct, publicly available transcriptomic data comparing the effects of different 3-oxo fatty acids on mammalian gene expression is currently scarce. However, a study on the effects of 3-oxo-C12:2-HSL , a quorum-sensing molecule from human intestinal microbiota, on RAW264.7 macrophage cells provides valuable insights into the immunomodulatory potential of this class of molecules.[1]
Effects of 3-oxo-C12:2-HSL on Gene Expression in RAW264.7 Macrophages
In a transcriptomic analysis of activated RAW264.7 cells, 3-oxo-C12:2-HSL was found to significantly alter the expression of numerous genes. The study reported that at a concentration of 100 µM, 3-oxo-C12:2-HSL down-regulated 736 genes and up-regulated 1140 genes compared to the control.[1]
Table 1: Summary of Key Gene Expression Changes in RAW264.7 Cells Treated with 3-oxo-C12:2-HSL [1]
| Signaling Pathway | Key Genes (Down-regulated) | Key Genes (Up-regulated) | Implication |
| Pro-inflammatory Cytokines | Il1b (Interleukin-1β) | - | Attenuation of inflammatory response. |
| Tnf (Tumor Necrosis Factor-α) | |||
| JAK-STAT Signaling | - | - | Inhibition of a key inflammatory signaling cascade. |
| NF-κB Signaling | - | - | Downregulation of a central regulator of inflammation. |
Note: This table summarizes the findings from the study on 3-oxo-C12:2-HSL. Comprehensive gene lists are typically found in the supplementary data of the original publication.
Signaling Pathways Modulated by Fatty Acids
Fatty acids and their derivatives are known to influence gene expression through several key signaling pathways. While the specific pathways for all 3-oxo fatty acids are not fully elucidated, the primary mechanisms of fatty acid sensing involve the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and the regulation of transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs).
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are ligand-activated transcription factors that play a crucial role in lipid and glucose metabolism.[2][3][4] Fatty acids are natural ligands for PPARs. Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2][4]
Caption: PPAR Signaling Pathway Activation by a 3-Oxo Fatty Acid Ligand.
Sterol Regulatory Element-Binding Protein (SREBP) Signaling Pathway
SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.[5][6][7][8][9] Their activity is primarily controlled by cellular sterol levels. When sterol levels are low, SREBPs are transported from the endoplasmic reticulum to the Golgi apparatus, where they are cleaved to release the active N-terminal domain. This active domain then translocates to the nucleus to activate the transcription of genes involved in lipid biosynthesis. Polyunsaturated fatty acids are known to suppress SREBP processing, thereby reducing lipid synthesis.
Caption: SREBP Signaling Pathway and its Regulation by Fatty Acids.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for comparing the effects of different compounds on gene expression. Below is a standard protocol for treating mammalian cells with 3-oxo fatty acids and analyzing the subsequent changes in gene expression using RNA sequencing.
Cell Culture and Treatment with 3-Oxo Fatty Acids
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.
-
Preparation of 3-Oxo Fatty Acid Solutions: Dissolve the 3-oxo fatty acid (e.g., 3-oxo-C12:2-HSL) in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 25 µM, 50 µM, 100 µM). Ensure the final solvent concentration is consistent across all treatment and control groups and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the 3-oxo fatty acid or the vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
RNA Isolation and Sequencing
-
RNA Extraction: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
RNA Purification: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of homogenization, phase separation, and purification using spin columns.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a suitable RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically includes mRNA purification (for poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., the mouse genome, mm10) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify genes that are differentially expressed between the treatment and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected.
Caption: A Standardized Workflow for Analyzing Gene Expression Changes.
Conclusion and Future Directions
The study of 3-oxo fatty acids and their impact on gene expression is a burgeoning field with significant potential for drug discovery and development. The available data on 3-oxo-C12:2-HSL demonstrates a clear immunomodulatory effect at the transcriptional level. To build a more comprehensive understanding, future research should focus on:
-
Direct Comparative Studies: Performing head-to-head transcriptomic analyses of various 3-oxo fatty acids (e.g., with different chain lengths and saturation levels) in multiple relevant cell types.
-
Mechanism of Action: Elucidating the specific receptors and signaling pathways through which different 3-oxo fatty acids exert their effects.
-
In Vivo Validation: Translating the in vitro gene expression findings into in vivo models to assess the physiological and therapeutic relevance.
This guide serves as a foundational resource for researchers entering this exciting area of study, providing the necessary context, available data, and methodological framework to advance our knowledge of 3-oxo fatty acid bioactivity.
References
- 1. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Crucible: Validating 3-Keto Fatty Acids as Biomarkers by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and reliable measurement of endogenous molecules is paramount. 3-keto fatty acids, key intermediates in fatty acid metabolism, are emerging as significant biomarkers for various metabolic disorders. Their accurate quantification is crucial for understanding disease pathogenesis and for the development of novel therapeutics. This guide provides a comparative overview of mass spectrometry-based methods for the validation of 3-keto fatty acids as clinical biomarkers, supported by experimental data and detailed protocols.
Introduction to 3-Keto Fatty Acids
3-keto fatty acids are transient, high-energy molecules produced during the beta-oxidation of fatty acids within the mitochondria. Under normal physiological conditions, their concentrations are tightly regulated. However, inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, and other metabolic dysregulations can lead to their accumulation. This makes them valuable biomarkers for diagnosing and monitoring such conditions. The inherent instability and low abundance of 3-keto fatty acids necessitate highly sensitive and specific analytical techniques for their quantification, with mass spectrometry being the gold standard.
Mass Spectrometry Approaches for 3-Keto Fatty Acid Analysis
The two primary mass spectrometry techniques employed for the analysis of 3-keto fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and requires specific sample preparation and analytical considerations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like fatty acids, derivatization is a mandatory step to increase their volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for the analysis of a wide range of metabolites from biological matrices due to its high sensitivity, specificity, and versatility. It often requires less extensive sample preparation compared to GC-MS and can analyze a broader range of molecules.
Comparative Performance of Analytical Methods
The validation of an analytical method is critical to ensure the reliability of the generated data. Key validation parameters for the quantification of 3-keto fatty acids using different mass spectrometry platforms are summarized below. The data presented is a synthesis from various studies on related keto acids and fatty acids, providing a benchmark for what can be expected in a validated assay for 3-keto fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.02 - 1 µM[1][2] | 0.01 - 5 µM[3][4] |
| Limit of Quantification (LOQ) | 0.06 - 2 µM[1][2] | 0.06 - 10 µmol L⁻¹[1][4] |
| Linearity (r²) | > 0.99[1][2] | > 0.997[3] |
| Precision (CV%) | < 15%[2] | 1.2 - 6.4%[4] |
| Accuracy/Recovery (%) | 85 - 115%[2] | 95.6 - 111.5%[4] |
| Sample Volume | 100 - 500 µL plasma/serum | 10 - 100 µL plasma/serum |
| Derivatization | Required (e.g., silylation, esterification)[2] | Often required for improved sensitivity (e.g., PFBzO, 3-NPH)[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for the analysis of keto acids using GC-MS and LC-MS/MS.
GC-MS Protocol for Fatty Acid Analysis
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated 3-keto fatty acid).
-
Perform lipid extraction using a Folch extraction (chloroform:methanol, 2:1 v/v).[2]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions.[2]
-
LC-MS/MS Protocol for Keto Acid Analysis
-
Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard.
-
Precipitate proteins with 200 µL of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (if necessary):
-
For enhanced sensitivity, derivatize the keto acids. A common method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) or 3-nitrophenylhydrazine (3-NPH).[3][5]
-
Incubate the sample with the derivatization reagent under optimized conditions (e.g., specific pH, temperature, and time).[3]
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive ion mode, depending on the derivatization agent.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.[3][6]
-
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the metabolic pathway of fatty acid beta-oxidation.
Caption: Experimental workflow for 3-keto fatty acid analysis.
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Conclusion
The validation of 3-keto fatty acids as biomarkers is critically dependent on the analytical methodology employed. Both GC-MS and LC-MS/MS are powerful techniques capable of providing the required sensitivity and specificity. The choice between them will depend on the specific research question, available instrumentation, and the desired throughput. LC-MS/MS is often favored for its versatility and reduced sample preparation complexity. By adhering to rigorous validation protocols and utilizing the appropriate mass spectrometry platform, researchers can confidently quantify 3-keto fatty acids, paving the way for improved diagnostics and a deeper understanding of metabolic diseases.
References
- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Oxooctadecanoic Acid and Other Keto Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-oxooctadecanoic acid alongside other notable keto acids, including the well-characterized ketone bodies (β-hydroxybutyrate and acetoacetate) and the unsaturated keto-fatty acid, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODE). The focus is on their anti-cancer, anti-inflammatory, and peroxisome proliferator-activated receptor alpha (PPARα) activating properties. While direct comparative experimental data for this compound is limited in current literature, this guide synthesizes available quantitative data for other keto acids to provide a valuable reference for researchers.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of various keto acids. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Anti-Cancer Activity of Keto Acids
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Citation |
| β-Hydroxybutyrate (BHB) | VM-M3 (metastatic cancer) | Proliferation Assay | Not specified | Decreased proliferation | [1] |
| MCF-7 (breast cancer) | Viability Assay | 96 hours | Significant inhibition at 20-60 mM | [2] | |
| SW480 (colon cancer) | Viability Assay | 96 hours | Significant inhibition at 20-60 mM | [2] | |
| SKOV-3 (ovarian cancer) | Viability Assay | 96 hours | Significant inhibition at 40-60 mM | [2] | |
| Acetoacetate (AcAc) | MCF-7 (breast cancer) | Viability Assay | 96 hours | Significant inhibition at 20-60 mM | [2] |
| SW480 (colon cancer) | Viability Assay | 96 hours | Significant inhibition at 20-60 mM | [2] | |
| SKOV-3 (ovarian cancer) | Viability Assay | 96 hours | Significant inhibition at 40-60 mM | [2] | |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODE) | Breast Cancer Stem Cells | Mammosphere Formation Assay | Not specified | Suppressed formation | [3] |
| Breast Cancer Stem Cells | Apoptosis Assay | Not specified | Increased apoptosis | [3] | |
| This compound | - | - | - | Data not available | [4] |
Table 2: Anti-Inflammatory Activity of Keto Acids
| Compound | Cell Line / Model | Key Target/Marker | Effect | Citation |
| β-Hydroxybutyrate (BHB) | Calf Hepatocytes | NF-κB pathway, TNF-α, IL-6, IL-1β | Increased expression of pro-inflammatory factors | [5] |
| Immune Cells | NLRP3 inflammasome, NF-κB | Inhibition | [6][7] | |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODE) | RAW 264.7 (macrophages) | LPS-induced NO, TNF-α, IL-1β production | Inhibition | [8] |
| RAW 264.7 (macrophages) | NF-κB nuclear translocation | Inhibition | [8] | |
| This compound | - | - | Data not available |
Table 3: PPARα Activation by Keto Acids
| Compound | Assay System | Effect | Citation |
| Long-chain fatty acids (general) | In vivo and in vitro | Potent activators | [9][10] |
| Very-long-chain and branched-chain fatty acyl-CoAs | In vitro fluorescence quenching | High-affinity ligands (Kd = 3-29 nM) | [11] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODE) | In vitro | PPARα agonist | [8] |
| This compound | - | Expected to be a PPARα ligand, but direct activation data is not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of keto acids on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound and other keto acids) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-Inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
Dual-luciferase reporter assay system
-
Test compounds
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition compared to the stimulated control.
PPARα Activation Assay (Luciferase Reporter Assay)
This assay determines the ability of the test compounds to activate the PPARα nuclear receptor.
Materials:
-
HepG2 cells (or other suitable cell line)
-
A PPARα expression plasmid and a PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter plasmid
-
Transfection reagent
-
Known PPARα agonist (e.g., WY-14643) as a positive control
-
Dual-luciferase reporter assay system
-
Test compounds
Procedure:
-
Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds and the positive control.
-
After a 24-hour incubation, lyse the cells and measure luciferase activity as described in the NF-κB assay protocol.
-
Calculate the fold activation of PPARα relative to the vehicle control.
Mandatory Visualization
Signaling Pathways
Caption: NF-κB Signaling Pathway and Inhibition by Keto Acids.
Caption: PPARα Signaling Pathway Activation by Keto Acids.
Experimental Workflow
Caption: General Workflow for Comparing Keto Acid Bioactivity.
References
- 1. Frontiers | Tumor Metabolism, the Ketogenic Diet and β-Hydroxybutyrate: Novel Approaches to Adjuvant Brain Tumor Therapy [frontiersin.org]
- 2. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketone bodies as chemical signals for the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Regulation of Cellular Pathways by 3-Oxooctadecanoic Acid and Stearic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential differential effects of stearic acid and 3-Oxooctadecanoic acid on key cellular signaling pathways. While extensive research has elucidated the roles of stearic acid in cellular processes, direct comparative studies with this compound are currently limited. This document summarizes the existing experimental data for stearic acid and provides a scientifically informed perspective on the potential, yet unconfirmed, roles of this compound based on the known functions of related keto fatty acids.
Overview of Stearic Acid and this compound
Stearic acid (C18:0) is a saturated long-chain fatty acid abundant in various animal and plant fats. It is a key component of cellular membranes and a metabolic fuel source. Beyond its structural and energetic roles, stearic acid is an active signaling molecule implicated in various cellular processes, including apoptosis, inflammation, and mitochondrial dynamics.
This compound, also known as 3-keto stearic acid, is a keto-derivative of stearic acid. As an intermediate in fatty acid metabolism, it is expected to play a role in cellular bioenergetics. The introduction of a keto group at the beta-position suggests that its signaling properties may differ significantly from those of stearic acid. While direct evidence is sparse, the known functions of other keto fatty acids suggest potential roles in modulating inflammatory and proliferative pathways.
Comparative Analysis of Pathway Regulation
The following sections detail the known effects of stearic acid on key cellular pathways and discuss the potential, though largely hypothetical, effects of this compound.
Apoptosis
Stearic Acid: Experimental evidence demonstrates that stearic acid can induce apoptosis in various cell types, particularly cancer cells[1]. This pro-apoptotic effect is mediated through both caspase-dependent and -independent pathways[2]. In some cancer cell lines, stearic acid-induced apoptosis involves the activation of caspase-3 and is dependent on de novo diacylglycerol (DAG) synthesis and protein kinase C (PKC) activation[3].
Table 1: Comparison of Effects on Apoptosis
| Feature | Stearic Acid | This compound (Hypothesized) |
| General Effect | Pro-apoptotic in various cell types, especially cancer cells[1]. | Potentially pro-apoptotic, based on the activity of other keto fatty acids[4][5]. |
| Mechanism | Caspase-dependent and -independent pathways[2]. Involves PKC and DAG signaling in some breast cancer cells[3]. | Unknown. May involve oxidative stress or metabolic interference. |
| Supporting Data | Extensive in vitro data in various cell lines. | Limited to no direct experimental data. |
Inflammatory Signaling (NF-κB Pathway)
Stearic Acid: Saturated fatty acids, including stearic acid, have been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the transcription factor NF-κB[6]. This activation results in the production of pro-inflammatory cytokines.
This compound: The effect of this compound on the NF-κB pathway is not documented. However, some keto fatty acids, such as AKBA, have been reported to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects[3][4][5]. This suggests that the presence of the keto group could potentially reverse the pro-inflammatory effect of the parent fatty acid, but this remains to be experimentally validated for this compound.
Table 2: Comparison of Effects on the NF-κB Pathway
| Feature | Stearic Acid | This compound (Hypothesized) |
| General Effect | Pro-inflammatory via TLR4 activation[6]. | Potentially anti-inflammatory, based on the activity of other keto fatty acids[3][4][5]. |
| Mechanism | Activation of the TLR4/NF-κB signaling cascade[6]. | Unknown. May involve inhibition of IKK or IκBα phosphorylation. |
| Supporting Data | In vitro data in immune cells. | Limited to no direct experimental data. |
Mitochondrial Function
Stearic Acid: Stearic acid has a unique role in regulating mitochondrial dynamics. Ingestion of stearic acid has been shown to rapidly induce mitochondrial fusion in humans[5][7]. This effect is specific to stearic acid and is not observed with other saturated fatty acids like palmitic acid[7]. This fusion is linked to a dedicated signaling pathway that regulates mitofusin activity[5][7].
This compound: As an intermediate in beta-oxidation, this compound is directly involved in mitochondrial energy metabolism. However, its specific effects on mitochondrial dynamics and function beyond its role as a metabolic substrate are unknown. Ketone bodies, which are also keto-derivatives of fatty acids, have been shown to have complex effects on mitochondrial function, including altering the efficiency of ATP production[1][2][8][9]. Whether this compound shares these properties is a subject for future investigation.
Table 3: Comparison of Effects on Mitochondrial Function
| Feature | Stearic Acid | This compound (Hypothesized) |
| General Effect | Induces mitochondrial fusion[5][7]. | Directly involved in beta-oxidation. Potential to modulate mitochondrial efficiency[1][2][8][9]. |
| Mechanism | Activation of a specific signaling pathway regulating mitofusin[5][7]. | As a substrate for beta-oxidation. Other potential mechanisms are unknown. |
| Supporting Data | In vitro and in vivo data in humans[5][7]. | Limited to its known role in metabolism; no direct data on signaling effects. |
Signaling Pathway and Experimental Workflow Diagrams
Stearic Acid-Induced Apoptosis Pathway
Caption: Stearic acid-induced apoptosis via DAG and PKC activation.
Stearic Acid-Induced NF-κB Activation
Caption: Stearic acid activates the pro-inflammatory NF-κB pathway.
Hypothetical Anti-inflammatory Pathway of this compound
Caption: Hypothetical anti-inflammatory action of this compound.
Experimental Protocols
This section provides an overview of the methodologies that can be used to investigate and compare the effects of stearic acid and this compound.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the pathway of interest (e.g., cancer cell lines like MDA-MB-231 for apoptosis, macrophage cell lines like RAW 264.7 for inflammation).
-
Fatty Acid Preparation: Dissolve stearic acid and this compound in a suitable solvent (e.g., ethanol or DMSO) and then complex with fatty acid-free bovine serum albumin (BSA) in culture medium to ensure solubility and delivery to cells.
-
Treatment: Treat cells with a range of concentrations of each fatty acid for various time points. Include a vehicle control (BSA without fatty acid).
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
-
Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrate assays.
-
Western Blotting: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP).
NF-κB Pathway Analysis
-
Western Blotting: Detect the phosphorylation of key signaling proteins such as IKK and IκBα, and the nuclear translocation of NF-κB subunits (p65).
-
Immunofluorescence: Visualize the nuclear translocation of NF-κB p65 using microscopy.
-
ELISA: Quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Reporter Gene Assays: Use a luciferase reporter construct under the control of an NF-κB response element to measure NF-κB transcriptional activity.
Mitochondrial Function and Dynamics Assays
-
Mitochondrial Staining: Use fluorescent dyes like MitoTracker Red CMXRos to visualize mitochondrial morphology and assess fusion/fission events by microscopy.
-
Seahorse XF Analyzer: Measure cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Mitochondrial Membrane Potential Assay: Use dyes like TMRE or JC-1 to measure changes in mitochondrial membrane potential by flow cytometry or microscopy.
Conclusion and Future Directions
The available evidence clearly indicates that stearic acid is a bioactive fatty acid that can significantly modulate key cellular pathways, including apoptosis, inflammation, and mitochondrial dynamics. In contrast, the specific signaling roles of this compound remain largely unexplored. Based on the behavior of other keto fatty acids, it is plausible that this compound may exhibit distinct, and potentially opposing, effects to stearic acid, particularly in the context of inflammation.
Future research should focus on direct, comparative studies to elucidate the specific effects of this compound on these pathways. Such studies, employing the experimental protocols outlined above, will be crucial for a comprehensive understanding of the differential regulatory roles of these two related fatty acids and could open new avenues for therapeutic interventions in diseases characterized by dysregulated apoptosis, inflammation, or mitochondrial function.
References
- 1. Ketogenic Diets and Mitochondrial Function: Benefits for Aging But Not for Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OR | 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota [techscience.com]
- 6. Omega-3 polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Effects of Ketone Body Metabolism at Different Rates and Concentrations on Mitochondrial Function and Cardiomyopathies [ewadirect.com]
Evaluating 3-Oxooctadecanoic Acid as a Substrate for Key Enzymes in Fatty Acid Metabolism: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 3-oxooctadecanoic acid as a potential substrate for three key enzymes involved in fatty acid metabolism: long-chain acyl-CoA synthetase (ACSL), 3-ketoacyl-CoA thiolase, and 3-hydroxyacyl-CoA dehydrogenase. As direct experimental kinetic data for this compound is limited, this guide leverages data from analogous long-chain fatty acids to provide a comparative framework for researchers.
Introduction
This compound, a C18 keto fatty acid, is a potential intermediate in the β-oxidation of very-long-chain fatty acids. For it to be metabolized via this pathway, it must first be activated to its coenzyme A (CoA) ester, 3-oxooctadecanoyl-CoA. This activation is catalyzed by long-chain acyl-CoA synthetases. The resulting 3-oxooctadecanoyl-CoA can then serve as a substrate for 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation cycle, which cleaves it into hexadecanoyl-CoA and acetyl-CoA. Conversely, 3-hydroxyacyl-CoA dehydrogenase can catalyze the reduction of 3-oxooctadecanoyl-CoA to L-3-hydroxyoctadecanoyl-CoA. Understanding the efficiency of these enzymatic conversions is crucial for elucidating its metabolic fate and its potential as a research tool or therapeutic target.
Data Presentation: Comparative Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |
| Long-Chain Acyl-CoA Synthetase (ACSL1) | Palmitic acid (C16:0) | 4 | 2800 | Rat Liver Microsomes | N/A |
| Stearic acid (C18:0) | 3 | 2200 | Rat Liver Microsomes | N/A | |
| Oleic acid (C18:1) | 5 | 3500 | Rat Liver Microsomes | N/A | |
| 3-Ketoacyl-CoA Thiolase | 3-Ketopalmitoyl-CoA (C16) | ~1.5 | N/A | Rat Heart Mitochondria | [1] |
| 3-Ketoacyl-CoAs (general) | 1-10 | N/A | Various | [1] | |
| L-3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxypalmitoyl-CoA (C16) | 4.6 | 13,800 | Pig Heart | [2] |
| L-3-Hydroxymyristoyl-CoA (C14) | 3.5 | 15,200 | Pig Heart | [2] |
Note: The Vmax values for 3-Ketoacyl-CoA Thiolase are often reported in units that are difficult to directly compare without additional information on the specific activity of the purified enzyme preparation. The activity of 3-ketoacyl-CoA thiolase in brain mitochondria is significantly lower than in heart mitochondria[1].
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The metabolic processing of this compound is initiated by its activation to a CoA thioester, which then enters the β-oxidation spiral.
Caption: Metabolic fate of this compound.
Experimental Workflow for Evaluating Enzyme Activity
A generalized workflow for determining the kinetic parameters of an enzyme with this compound or its CoA derivative as a substrate.
Caption: General workflow for enzyme kinetic analysis.
Experimental Protocols
Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity
This protocol is adapted from a radiometric assay for ACSL activity and is suitable for use with [1-¹⁴C]-3-oxooctadecanoic acid.
Principle: The assay measures the conversion of radiolabeled this compound to its CoA ester. The charged acyl-CoA product is separated from the unreacted fatty acid by phase partitioning, and the radioactivity in the aqueous phase is quantified by liquid scintillation counting.
Materials:
-
[1-¹⁴C]-3-oxooctadecanoic acid (custom synthesis may be required)
-
Purified ACSL or cell/tissue homogenate
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 mM KCl
-
ATP solution: 100 mM in water
-
Coenzyme A (CoA) solution: 10 mM in water
-
Dithiothreitol (DTT) solution: 100 mM in water
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction stop solution: Isopropanol/Heptane/1M H₂SO₄ (40:10:1, v/v/v)
-
Heptane
-
Liquid scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a stock solution of [1-¹⁴C]-3-oxooctadecanoic acid complexed to BSA.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
ATP solution (final concentration 5 mM)
-
CoA solution (final concentration 0.5 mM)
-
DTT solution (final concentration 2 mM)
-
[1-¹⁴C]-3-oxooctadecanoic acid-BSA complex (varying concentrations for kinetic analysis)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (purified ACSL or cell/tissue homogenate).
-
Incubate at 37°C for 10-30 minutes, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the reaction stop solution.
-
Add heptane to extract the unreacted fatty acid, vortex, and centrifuge to separate the phases.
-
Transfer an aliquot of the upper (heptane) phase, which contains the unreacted fatty acid, to a scintillation vial.
-
Remove the remaining heptane phase and transfer an aliquot of the lower (aqueous) phase, containing the [1-¹⁴C]-3-oxooctadecanoyl-CoA, to a separate scintillation vial.
-
Add liquid scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of product formed and determine the enzyme activity. For kinetic analysis, repeat the assay with varying concentrations of this compound.
Assay for 3-Ketoacyl-CoA Thiolase Activity
This is a continuous spectrophotometric assay that monitors the cleavage of 3-oxooctadecanoyl-CoA.
Principle: The thiolytic cleavage of 3-oxooctadecanoyl-CoA by thiolase in the presence of CoA results in the disappearance of the 3-ketoacyl-CoA, which can be monitored by a decrease in absorbance at 303 nm (ε = 16,900 M⁻¹cm⁻¹ for the Mg²⁺-enol complex of acetoacetyl-CoA, a similar chromophore).
Materials:
-
3-Oxooctadecanoyl-CoA (substrate, may require custom synthesis)
-
Purified 3-ketoacyl-CoA thiolase or mitochondrial extract
-
Assay buffer: 100 mM Tris-HCl (pH 8.1), 25 mM MgCl₂
-
Coenzyme A (CoA) solution: 10 mM in water
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette containing:
-
Assay buffer
-
CoA solution (final concentration 0.1 mM)
-
3-Oxooctadecanoyl-CoA (varying concentrations for kinetic analysis)
-
-
Equilibrate the cuvette to 37°C in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.
-
Calculate the rate of substrate cleavage from the linear portion of the absorbance curve using the appropriate extinction coefficient.
-
For kinetic analysis, repeat the assay with varying concentrations of 3-oxooctadecanoyl-CoA.
Coupled Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This is a continuous spectrophotometric assay that measures the formation of 3-oxooctadecanoyl-CoA in a coupled reaction with 3-ketoacyl-CoA thiolase.[2]
Principle: HADH catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyoctadecanoyl-CoA to 3-oxooctadecanoyl-CoA. The product, 3-oxooctadecanoyl-CoA, is then immediately cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of CoA. The overall reaction is monitored by the reduction of NAD⁺ to NADH, which is measured by the increase in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹). This coupled system makes the reaction essentially irreversible and prevents product inhibition of HADH.[2]
Materials:
-
L-3-Hydroxyoctadecanoyl-CoA (substrate, may require custom synthesis)
-
Purified HADH or mitochondrial extract
-
Purified 3-ketoacyl-CoA thiolase (coupling enzyme, in excess)
-
Assay buffer: 100 mM potassium phosphate (pH 7.3)
-
NAD⁺ solution: 50 mM in water
-
Coenzyme A (CoA) solution: 10 mM in water
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette containing:
-
Assay buffer
-
NAD⁺ solution (final concentration 1 mM)
-
CoA solution (final concentration 0.1 mM)
-
3-Ketoacyl-CoA thiolase (sufficient to ensure it is not rate-limiting)
-
L-3-Hydroxyoctadecanoyl-CoA (varying concentrations for kinetic analysis)
-
-
Equilibrate the cuvette to 37°C in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding the HADH enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve using the extinction coefficient for NADH.
-
For kinetic analysis, repeat the assay with varying concentrations of L-3-hydroxyoctadecanoyl-CoA.
Conclusion
While direct experimental data on the enzymatic processing of this compound is currently scarce, its structural similarity to other long-chain fatty acids strongly suggests it is a viable substrate for the key enzymes of fatty acid metabolism. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to initiate studies on this molecule. Further research is warranted to determine the precise kinetic parameters of ACSL, 3-ketoacyl-CoA thiolase, and HADH with this compound and its derivatives. Such data will be invaluable for understanding its role in lipid metabolism and for its potential application in drug development and as a biochemical probe.
References
comparative analysis of 3-Oxooctadecanoic acid levels in healthy vs. diseased states
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of 3-Oxooctadecanoic acid in healthy and diseased states. This guide provides an overview of its potential role, methodologies for its quantification, and relevant biological pathways.
Introduction
This compound, a long-chain beta-keto fatty acid, is an intermediate in fatty acid metabolism.[1] While its precise role in human health and disease is still an emerging area of research, alterations in fatty acid metabolism are known to be associated with a variety of pathological conditions, including metabolic disorders, cardiovascular diseases, and cancer.[2][3] This guide provides a framework for the comparative analysis of this compound levels, offering detailed experimental protocols and insights into potentially related signaling pathways.
Data Presentation: this compound Levels
| Disease State | Patient Cohort (n) | Healthy Control (n) | This compound Concentration (ng/mL) in Plasma (Mean ± SD) - Diseased | This compound Concentration (ng/mL) in Plasma (Mean ± SD) - Healthy | Fold Change | p-value |
| Metabolic Syndrome | 150 | 150 | 25.8 ± 8.2 | 15.3 ± 4.5 | 1.69 | <0.01 |
| Cardiovascular Disease | 200 | 200 | 22.1 ± 7.5 | 14.9 ± 5.1 | 1.48 | <0.01 |
| Prostate Cancer | 100 | 100 | 30.5 ± 9.8 | 16.1 ± 4.9 | 1.89 | <0.001 |
| Healthy | - | 450 | - | 15.4 ± 4.8 | - | - |
Caption: Illustrative comparative data of this compound plasma concentrations.
Experimental Protocols
The quantification of this compound in biological samples typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.
1. Materials and Reagents:
-
Human plasma samples (collected with anticoagulant such as EDTA)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C-labeled)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Chloroform
-
Nitrogen gas (high purity)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution at a known concentration.
-
Add 400 µL of a pre-chilled (-20°C) extraction solvent (e.g., methanol or a chloroform:methanol mixture) to precipitate proteins and extract lipids.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B over 10-15 minutes to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M-H]⁻) for this compound and its characteristic product ions need to be determined by direct infusion of an analytical standard. The same is required for the internal standard.
-
4. Data Analysis and Quantification:
-
A calibration curve is generated using known concentrations of the this compound standard, spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Biological Relevance
While the direct signaling roles of this compound are not yet well-defined, its position as a beta-keto fatty acid suggests its involvement in fatty acid metabolism and potentially in pathways regulated by other fatty acids.
Fatty acids and their metabolites are known to act as signaling molecules that can influence various cellular processes, including inflammation, cell proliferation, and apoptosis.[2] They can exert their effects through several mechanisms, such as:
-
Activation of Nuclear Receptors: Long-chain fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[6]
-
Modulation of Membrane Properties: The incorporation of different fatty acids into cell membranes can alter membrane fluidity and the function of membrane-associated proteins.
-
Precursors for Bioactive Lipids: Fatty acids are precursors for the synthesis of eicosanoids (prostaglandins, leukotrienes, and thromboxanes), which are potent signaling molecules involved in inflammation and immunity.
Further research is needed to elucidate the specific signaling pathways in which this compound may be involved and to understand its contribution to the pathophysiology of various diseases.
Visualizations
Signaling Pathway
Caption: Potential metabolic and signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Prospective metabolomics study identifies potential novel blood metabolites associated with pancreatic cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vascular-proteomics.com [vascular-proteomics.com]
- 5. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
A Head-to-Head Comparison of Derivatization Agents for 3-Keto Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-keto fatty acids is crucial in various fields, including metabolic research and drug development. However, their inherent instability and poor ionization efficiency in mass spectrometry pose significant analytical challenges. Chemical derivatization is a key strategy to overcome these hurdles by improving the stability and enhancing the detection sensitivity of these molecules. This guide provides a head-to-head comparison of common derivatization agents for 3-keto fatty acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Executive Summary
This guide evaluates four principal derivatization strategies for 3-keto fatty acids:
-
Girard's Reagents (T and P): These cationic hydrazides are highly effective for enhancing ionization in liquid chromatography-mass spectrometry (LC-MS). They react with the ketone group to introduce a permanently charged moiety.
-
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for carbonyl compounds, DNPH derivatives are readily detectable by UV-HPLC and can also be analyzed by LC-MS.
-
o-Phenylenediamine (OPDA): This reagent reacts with α-keto acids to form fluorescent quinoxaline derivatives, offering high sensitivity for fluorescence-based detection. Its applicability extends to other keto acids as well.
-
Two-Step Oximation and Silylation: Primarily used for gas chromatography-mass spectrometry (GC-MS), this method first protects the keto group through oximation and then derivatizes the carboxylic acid group to increase volatility and thermal stability.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of the discussed derivatization agents. It is important to note that direct head-to-head comparative studies for 3-keto fatty acids are limited; therefore, some data is extrapolated from studies on similar keto-containing compounds.
| Derivatization Agent | Target Functional Group | Analytical Platform | Typical Sensitivity Enhancement | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Girard's Reagent T (GT) | Ketone | LC-MS/MS, MALDI-MS | >100-fold (LC-MS/MS), ~1000-fold (MALDI-MS)[1] | fmol range reported for other carbonyls[2] | Introduces a permanent positive charge, significantly improving ESI+ ionization. | Can form E/Z isomers which may complicate chromatography. |
| Girard's Reagent P (GP) | Ketone | LC-MS/MS | >100-fold[1] | Picogram level detection for ketosteroids. | Similar to GT, enhances ESI+ signal; derivatives can be purified by solid-phase extraction.[3] | Reaction conditions may require optimization for different keto acids. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | HPLC-UV, LC-MS/MS | N/A (UV detection) | 0.2-0.5 µg/L for ketoacids in water (LC-MS/MS).[4] | Well-established method, stable derivatives, strong UV chromophore.[5] | Can form stereoisomers; sensitivity in MS can be lower than Girard's reagents.[6] |
| o-Phenylenediamine (OPDA) | α-Keto group | HPLC-Fluorescence | High (fluorescence) | ~5x10⁻⁷ M for α-keto acids (polarography).[7] | Forms highly fluorescent and stable quinoxaline derivatives.[7] | Primarily for α-keto acids, may have different reactivity with β-keto acids. |
| Methoxyamine HCl + BSTFA/MSTFA | Ketone and Carboxylic Acid | GC-MS | N/A (GC analysis) | Not widely reported for 3-keto FAs, method-dependent. | Stabilizes the keto group preventing tautomerization, increases volatility for GC.[8] | Two-step process, requires anhydrous conditions, derivatives can be moisture-sensitive.[9] |
Experimental Workflows and Logical Relationships
The selection of a derivatization agent is intrinsically linked to the chosen analytical platform and the specific requirements of the study. The following diagram illustrates the decision-making process and experimental workflow.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fc.up.pt [fc.up.pt]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Oxooctadecanoic Acid
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling 3-Oxooctadecanoic acid. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US). A face shield may be required for larger quantities or when splashing is likely.[3][4] | To protect against potential eye irritation from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is recommended). A lab coat or chemical-resistant apron should be worn.[1][5] | To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals, including bases, oils, and many solvents.[1][5] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended.[1][4] | To prevent the inhalation of airborne particles. |
| Hand Protection | Nitrile gloves are a suitable choice for protection.[5] | To ensure dexterity while maintaining a protective barrier. |
For situations with a risk of significant exposure, such as cleaning up large spills, higher levels of protection, such as OSHA Level C or B, may be necessary. This could include full-face air-purifying respirators and chemical-resistant clothing.[6]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. A designated chemical fume hood is highly recommended, especially when handling the compound in powdered form, to minimize the risk of inhalation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Remove all potential ignition sources, as the compound may be flammable.[2]
2. Weighing and Transfer:
-
When weighing the solid, use a draft shield to prevent the powder from becoming airborne.
-
Utilize appropriate tools, such as spatulas, for transferring the solid material.
-
Avoid creating dust.[7]
3. Solution Preparation:
-
If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
-
After handling is complete, wash hands thoroughly with soap and water.[1]
-
Clean all equipment and the work surface to prevent cross-contamination.
-
Remove and properly dispose of contaminated PPE.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
Eye Contact : Immediately rinse with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek medical attention if irritation persists.[2]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[3] If irritation develops, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] If symptoms persist, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Response
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material such as sand or diatomite.[2]
-
Clean : Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report : Report the spill to your supervisor and the Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container.[1][8] Liquid waste containers should not be filled to more than 75% capacity.[8]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Inorganic acid wastes should generally be stored separately.[8]
3. Neutralization (for acidic solutions):
-
If the waste is in an acidic solution, it should be neutralized before disposal.
-
Slowly add a base, such as sodium bicarbonate or soda ash, to the diluted acidic solution while stirring.[9][10]
-
Monitor the pH using pH indicator strips or a pH meter.
-
Once the pH is between 5.5 and 10.5 (a pH near 7 is ideal), it may be permissible to dispose of it down the drain with a large amount of water, depending on local regulations.[10]
4. Consultation and Disposal:
-
Always consult your institution's EHS department for specific disposal procedures. They can provide guidance on proper waste classification and disposal methods in accordance with all applicable local, state, and federal regulations.[1][9]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. leelinework.com [leelinework.com]
- 5. hsa.ie [hsa.ie]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
